Binol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTXVXKCQZKFBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060526 | |
| Record name | [1,1'-Binaphthalene]-2,2'-diol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602-09-5, 18531-94-7, 18531-99-2 | |
| Record name | BINOL | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602-09-5 | |
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| Record name | (+)-BINOL | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | (-)-Binol | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1'-Bi-2-naphthol | |
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| Record name | Binol, (+)- | |
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| Record name | Binol, (-)- | |
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| Record name | 1,1'-Bi-2-naphthol | |
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| Record name | [1,1'-Binaphthalene]-2,2'-diol | |
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| Record name | [1,1'-Binaphthalene]-2,2'-diol | |
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| Record name | (S)-1,1'-Binaphthalene-2,2'-diol | |
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| Record name | 1,1'-binaphthyl-2,2'-diol | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1,1'-Binaphthalene-2,2'-diol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BINOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6IDZ128WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINOL, (S)- | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54OT5RRV4C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BINOL | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25AB254328 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of BINOL: A Technical Guide
Introduction
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of modern asymmetric synthesis. Its unique C₂-symmetric, axially chiral structure has made it an indispensable ligand and catalyst in a vast array of stereoselective transformations, impacting fields from pharmaceuticals to materials science. This technical guide provides an in-depth exploration of the history of this compound's discovery, the evolution of its synthesis from racemic preparations to highly efficient asymmetric methods, and detailed experimental protocols for its preparation.
The Discovery of this compound: From a Chemical Curiosity to a Chiral Ligand
The initial synthesis of racemic this compound is credited to the Russian chemist Alexander Dianin in 1873, who achieved the oxidative coupling of 2-naphthol using iron(III) chloride (FeCl₃).[1] Subsequently, in 1926, Pummerer and his colleagues also reported the synthesis of racemic this compound via a similar FeCl₃-mediated oxidative coupling of 2-naphthol.[2] For decades, this compound remained a subject of academic interest primarily for its structural properties rather than its chiral potential.
The paradigm shift occurred in the 1980s with the groundbreaking work of Ryoji Noyori and his collaborators on 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a chiral phosphine ligand synthesized from this compound.[1] The exceptional efficacy of rhodium and ruthenium complexes of BINAP in a wide range of asymmetric hydrogenations revolutionized the synthesis of enantiomerically pure compounds. This pioneering work firmly established this compound as a "privileged chiral scaffold" and a critical starting material for the development of a multitude of other chiral ligands and catalysts.
Synthesis of Racemic this compound
The preparation of racemic this compound is a straightforward and high-yielding process, most commonly achieved through the oxidative coupling of 2-naphthol.
Iron(III) Chloride Mediated Oxidative Coupling
The classical and most common method for synthesizing racemic this compound involves the use of iron(III) chloride as an oxidant. The reaction proceeds through a radical coupling mechanism initiated by the oxidation of the naphthol's hydroxyl group by the iron(III) center.[1]
Experimental Protocol: Synthesis of Racemic this compound using FeCl₃
-
Materials:
-
2-Naphthol
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Toluene
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-naphthol (1.0 eq) in toluene.
-
Add a solution of anhydrous FeCl₃ (1.1 eq) in toluene dropwise to the stirred solution of 2-naphthol at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford racemic this compound as a white solid.
-
Asymmetric Synthesis of Enantiomerically Pure this compound
The demand for enantiopure this compound has driven the development of numerous synthetic strategies, which can be broadly categorized into two main approaches: asymmetric synthesis from prochiral precursors and resolution of the racemic mixture.
Asymmetric Oxidative Coupling of 2-Naphthol
The direct enantioselective synthesis of this compound from 2-naphthol is a highly atom-economical approach. This is typically achieved through oxidative coupling in the presence of a chiral catalyst, most commonly a metal complex with a chiral ligand.
Copper complexes, particularly those with chiral diamine ligands, have proven to be effective catalysts for the asymmetric oxidative coupling of 2-naphthol. The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Experimental Protocol: Asymmetric Synthesis of (S)-BINOL using a Copper-Diamine Catalyst
-
Materials:
-
2-Naphthol
-
Copper(I) bromide (CuBr)
-
(1S,2S)-N,N'-Bis(2,6-diisopropylphenyl)cyclohexane-1,2-diamine (chiral ligand)
-
Toluene
-
Air (as oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Sodium chloride (NaCl) solution, saturated
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
-
Procedure:
-
To a stirred solution of 2-naphthol (1.0 eq) in toluene, add CuBr (5 mol%) and the chiral diamine ligand (6 mol%).
-
Stir the mixture at room temperature under an air atmosphere (using a balloon or by passing a gentle stream of air) for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, add 1 M HCl to quench the reaction.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers and wash with water and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (hexane/ethyl acetate) to yield (S)-BINOL.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Table 1: Comparison of Selected Asymmetric Oxidative Coupling Methods for this compound Synthesis
| Catalyst/Ligand System | Oxidant | Solvent | Temperature (°C) | Yield (%) | ee (%) | Reference |
| CuBr / Chiral Spirocyclic Pyrrolidine Oxazoline | Air | Toluene | 25 | up to 87 | up to 99 | [3] |
| Fe(ClO₄)₂ / Bisquinolyldiamine | Air | CH₂Cl₂ | 25 | up to 99 | up to 81 | [4] |
| VOSO₄ / Schiff base from (S)-tert-leucine and (R)-BINOL derivative | Air | CH₂Cl₂ | 25 | 46-76 | up to 91 | [4] |
| (aqua)ruthenium(salen) complex | Air | Toluene | 25 | 55-85 | up to 94 | [4] |
Resolution of Racemic this compound
The separation of enantiomers from a racemic mixture of this compound is a widely used and effective method for obtaining enantiopure material.
This classical method involves the reaction of racemic this compound with a chiral resolving agent to form diastereomeric complexes, which can be separated by crystallization due to their different solubilities. Subsequent removal of the resolving agent affords the enantiopure this compound. A highly effective resolving agent is N-benzylcinchonidinium chloride.
Experimental Protocol: Resolution of Racemic this compound with N-Benzylcinchonidinium Chloride
-
Materials:
-
Racemic this compound
-
N-Benzylcinchonidinium chloride
-
Acetonitrile
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl), dilute aqueous solution
-
-
Procedure:
-
Formation and Isolation of the (R)-BINOL Complex:
-
In a flask, dissolve racemic this compound and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile with heating to reflux.
-
Allow the solution to cool slowly to room temperature, during which time the complex of (R)-BINOL with the resolving agent will crystallize.
-
Cool the mixture further in an ice bath to maximize crystallization.
-
Collect the crystalline solid by filtration and wash with cold acetonitrile. This solid is the (R)-BINOL·N-benzylcinchonidinium chloride complex.
-
-
Liberation of (R)-BINOL:
-
Suspend the collected crystals in a mixture of ethyl acetate and dilute aqueous HCl.
-
Stir vigorously until all the solid has dissolved and the resolving agent has moved to the aqueous phase.
-
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain (R)-BINOL.
-
-
Isolation of (S)-BINOL:
-
Take the filtrate from the initial crystallization, which is enriched in (S)-BINOL, and concentrate it to dryness.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove any remaining resolving agent.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain crude (S)-BINOL.
-
The enantiomeric purity of both (R)- and (S)-BINOL can be enhanced by recrystallization.
-
-
Enzymatic methods offer a highly selective and environmentally friendly approach to this compound resolution. A common strategy involves the enantioselective hydrolysis of a this compound diester, catalyzed by an enzyme such as cholesterol esterase.
Experimental Protocol: Enzymatic Resolution of Racemic this compound Diacetate
-
Materials:
-
Racemic this compound diacetate (prepared by acetylation of racemic this compound)
-
Cholesterol esterase (from bovine pancreas)
-
Phosphate buffer (pH 7.0)
-
Acetone
-
Ethyl acetate
-
Sodium bicarbonate solution, saturated
-
Silica gel for column chromatography
-
-
Procedure:
-
Suspend racemic this compound diacetate in a phosphate buffer (pH 7.0) containing a small amount of acetone to aid solubility.
-
Add cholesterol esterase to the suspension and stir the mixture at room temperature.
-
Monitor the reaction by TLC or HPLC. The enzyme will selectively hydrolyze the (S)-BINOL diacetate to (S)-BINOL, leaving the (R)-BINOL diacetate largely unreacted.
-
When approximately 50% conversion is reached, stop the reaction by adding ethyl acetate to extract the components.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution to remove any remaining acetic acid.
-
Dry the organic layer and concentrate it.
-
Separate the (S)-BINOL from the unreacted (R)-BINOL diacetate by silica gel column chromatography.
-
The (R)-BINOL diacetate can then be hydrolyzed chemically (e.g., with sodium methoxide) to afford (R)-BINOL.
-
Table 2: Comparison of Selected Resolution Methods for Racemic this compound
| Method | Resolving Agent/Enzyme | Key Steps | Yield of Each Enantiomer (%) | ee (%) | Reference |
| Chemical Resolution | N-Benzylcinchonidinium chloride | Diastereomeric salt crystallization and separation | 85-93 | >99 | [5] |
| Enzymatic Resolution | Cholesterol Esterase | Enantioselective hydrolysis of this compound diacetate | ~65 | >99 | [4] |
| Kinetic Resolution | Chiral Ammonium Salt / Benzyl Tosylate | Enantioselective O-alkylation | up to 47 (for unreacted) | up to 98 | [6] |
Visualizing Key Processes in this compound Synthesis
Graphviz diagrams can be used to illustrate the logical flow of the synthetic and resolution processes, as well as the proposed mechanism for the key oxidative coupling step.
General Workflow for Obtaining Enantiopure this compound
Caption: General strategies for obtaining enantiopure this compound.
Proposed Mechanism for FeCl₃-Mediated Oxidative Coupling
Caption: Proposed mechanism for the iron(III)-mediated oxidative coupling of 2-naphthol.
Conclusion
The journey of this compound from its initial discovery as a simple biaryl compound to its current status as a privileged chiral scaffold is a testament to the continuous evolution of organic synthesis. The development of robust methods for both racemic and, more importantly, asymmetric synthesis has made this versatile molecule readily accessible to researchers worldwide. The direct asymmetric oxidative coupling and the resolution of the racemate each offer distinct advantages, and the choice of method often depends on factors such as scale, cost, and the availability of specific chiral catalysts or resolving agents. The ongoing research into new catalytic systems and more efficient resolution techniques promises to further expand the applications of this compound and its derivatives in asymmetric catalysis and beyond.
References
A Deep Dive into BINOL Axial Chirality: A Technical Guide for Researchers
Authored for researchers, scientists, and professionals in drug development, this in-depth technical guide explores the fundamental principles of 1,1'-bi-2-naphthol (BINOL) axial chirality. This document delves into the origins of its unique stereochemistry, methods for the synthesis and resolution of its enantiomers, and its wide-ranging applications in asymmetric catalysis.
The Core Concept: Atropisomerism and Axial Chirality in this compound
The chirality of 1,1'-bi-2-naphthol (this compound) does not originate from a stereogenic center, but rather from a chiral axis.[1] This form of stereoisomerism is known as atropisomerism, which arises from restricted rotation around a single bond.[1] In the case of this compound, the steric hindrance between the hydrogen atoms at the 8 and 8' positions of the two bulky naphthalene rings prevents free rotation around the C1-C1' single bond.[1] This restricted rotation leads to the existence of two stable, non-superimposable mirror-image conformers, or enantiomers, that do not interconvert at room temperature.[1]
The significant energy barrier to rotation, also known as the rotational barrier, is what makes the individual enantiomers of this compound stable and separable.[2][3] This remarkable stability is the cornerstone of its extensive use as a chiral ligand and catalyst in the field of asymmetric synthesis.[1]
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Rules for a Chiral Axis
The absolute configuration of axially chiral molecules like this compound is assigned using the Cahn-Ingold-Prelog (CIP) priority rules, with a specific adaptation for a chiral axis.[1][4] The molecule is viewed along the chiral axis (the C1-C1' bond), and the substituents on the "near" and "far" rings are assigned priorities.
Step-by-Step Assignment:
-
Orient the Molecule: View the molecule along the C1-C1' axis.
-
Assign Priorities: Assign priorities (1 to 4) to the ortho and ipso carbons of the two naphthyl rings. The substituents on the "front" ring are assigned higher priority than those on the "back" ring. Within each ring, the substituent with the higher atomic number at the first point of difference receives higher priority. For this compound, the C2-OH group has priority over the C9 carbon.
-
Determine Configuration: Trace the path from priority 1 to 2 to 3. A clockwise path indicates the (R)-configuration, while a counter-clockwise path indicates the (S)-configuration.[5]
Quantitative Data on this compound and its Derivatives
The stability and chiral-inducing ability of this compound and its derivatives are underpinned by specific quantitative parameters.
| Property | This compound | This compound Derivatives | Reference |
| Rotational Barrier (kcal/mol) | ~37-40 | 2,2'-diiodo-1,1'-binaphthyl: >46 | [2][3][6] |
| Dihedral Angle (°) | 71.8 - 101.7 | (R)-1,1′-Binaphthalene-2,2′-diyl dicinnamate: 71.8 | [7] |
| Specific Rotation [α]D (c=1 in THF) | ±35.5° | - | [8] |
Synthesis and Resolution of this compound Enantiomers
The preparation of enantiomerically pure this compound is a critical step for its application in asymmetric synthesis. This is typically achieved through the synthesis of racemic this compound followed by the resolution of the enantiomers.
Synthesis of Racemic this compound via Oxidative Coupling
Racemic this compound is commonly synthesized through the oxidative coupling of 2-naphthol.[9] A widely used and efficient method employs iron(III) chloride (FeCl₃) as the oxidant.[9] The mechanism involves the complexation of the iron(III) to the hydroxyl group of 2-naphthol, followed by a radical coupling of the naphthol rings.[10]
Experimental Protocol: Synthesis of Racemic this compound using FeCl₃
-
Reactants:
-
2-Naphthol
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Solvent (e.g., dichloromethane or toluene)
-
-
Procedure:
-
A solution of 2-naphthol is prepared in the chosen solvent under an inert atmosphere.
-
Anhydrous FeCl₃ is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a specified time until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a dilute acid solution (e.g., HCl).
-
The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt (e.g., MgSO₄).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield racemic this compound.[11]
-
Resolution of Racemic this compound
Several methods exist for the resolution of racemic this compound, including enzymatic resolution and the formation of diastereomeric derivatives.[12] A highly effective and commonly employed method involves the use of a chiral resolving agent, such as N-benzylcinchonidinium chloride.[12][13]
Experimental Protocol: Resolution of Racemic this compound using N-benzylcinchonidinium Chloride
-
Reactants:
-
Racemic (R/S)-BINOL
-
N-benzylcinchonidinium chloride
-
Solvent (e.g., acetonitrile)[1]
-
-
Procedure:
-
Racemic this compound and N-benzylcinchonidinium chloride (typically 0.55 equivalents) are dissolved in acetonitrile and the mixture is heated to reflux.[3][13]
-
The chiral resolving agent selectively forms a crystalline inclusion complex with the (R)-enantiomer of this compound, which is insoluble in acetonitrile.[1][12] The complex with the (S)-enantiomer remains in solution.[1]
-
The mixture is allowed to cool, and the crystalline precipitate of the (R)-BINOL complex is collected by filtration.[13]
-
The filtrate, enriched with the (S)-BINOL, is collected separately.[1]
-
The diastereomeric complexes in both the solid precipitate and the filtrate are broken by treatment with a dilute acid (e.g., HCl) to liberate the free this compound enantiomers and the resolving agent.[1][13]
-
The respective (R)- and (S)-BINOL enantiomers are then purified, typically by recrystallization, to achieve high enantiomeric purity (>99% ee).[1][13]
-
Applications of this compound in Asymmetric Catalysis
The C₂-symmetric and chiral nature of this compound makes it an exceptionally versatile ligand in transition-metal catalyzed asymmetric synthesis.[11] The steric and electronic properties of the this compound ligand can be fine-tuned by introducing substituents at various positions on the naphthyl rings, leading to a vast library of chiral ligands for a wide array of reactions.[2]
| Reaction Type | This compound-based Ligand | Enantioselectivity (% ee) | Reference |
| Diels-Alder Reaction | VAPOL-derived catalyst | 94 | [14] |
| Aziridination | VANOL-derived catalyst | 91 | [14] |
| Aldol Reaction | Zr-VANOL or Zr-VAPOL catalysts | High | [14] |
| Oxidative Coupling of 2-Naphthols | Iron(salan) complex | 87-95 | [15] |
| Asymmetric Cyclization | (R)-BINOL-Al catalyst | ~90 |
Visualizing the Principles of this compound Chirality and its Synthesis
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the fundamental principles and workflows related to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in the Asymmetric Synthesis of this compound Derivatives [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Axial chirality - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. myuchem.com [myuchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. This compound and Derivatives [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.rsc.org [pubs.rsc.org]
introduction to 1,1'-bi-2-naphthol and its properties
An In-depth Technical Guide to 1,1'-Bi-2-naphthol (BINOL)
Introduction
1,1'-Bi-2-naphthol, commonly known as this compound, is a C₂-symmetric, axially chiral organic compound that has established itself as a cornerstone in the field of stereoselective chemistry.[1] Its structure consists of two 2-naphthol units linked at the 1 and 1' positions.[1] This connection creates significant steric hindrance, which restricts rotation around the C-C single bond, giving rise to stable, non-interconverting (R)- and (S)-enantiomers.[1] This axial chirality, combined with its rigid and well-defined structure, makes this compound an exceptionally versatile and widely used chiral ligand and auxiliary in asymmetric catalysis.[2][3]
First resolved into its enantiopure forms in 1971, this compound and its derivatives have become indispensable tools for researchers, scientists, and drug development professionals.[1] They are pivotal in the synthesis of enantiomerically pure compounds, facilitating a vast array of stereoselective transformations including reductions, oxidations, and carbon-carbon bond-forming reactions.[2][4] Its derivatives are also employed in molecular recognition, chiral sensing, and the development of advanced materials like chiral polymers and metal-organic frameworks.[1]
Properties of 1,1'-Bi-2-naphthol
The physical, chemical, and spectroscopic properties of this compound are well-documented, providing a foundation for its application and derivatization.
Physical and Chemical Properties
The key physical and chemical characteristics of this compound are summarized in the table below. The high energy barrier to racemization underscores the conformational stability of its enantiomers under typical conditions.[1]
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₄O₂ | [1][5] |
| Molar Mass | 286.32 g/mol | [5][6] |
| Appearance | White to beige powder | [1] |
| Melting Point | 215–218 °C | [1][7] |
| Solubility | Limited in water; soluble in organic solvents like THF and dioxane (50 mg/mL). | [1] |
| Specific Rotation ([α]D) | ±35.5° (c=1 in THF) | [6][8] |
| Racemization Barrier | ~37.8 kcal/mol | [1] |
| CAS Number (Racemic) | 602-09-5 | [5][8] |
| CAS Number (R)-(+) | 18531-94-7 | [8] |
| CAS Number (S)-(-) | 18531-99-2 | [8] |
Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of this compound. Key data points are presented below.
| Spectroscopy | Data | Reference |
| ¹H NMR | Chemical shifts and peak multiplicities are dependent on the solvent and concentration. In CDCl₃, characteristic signals for aromatic and hydroxyl protons are observed. | [9][10] |
| ¹³C NMR | In CDCl₃, characteristic signals include those for the aromatic carbons and the carbon atom bearing the hydroxyl group. | [11] |
| Infrared (IR) | A characteristic O-H stretching frequency is observed around 3458 cm⁻¹. | [12] |
| UV-Vis Absorption | In solution, this compound derivatives typically show absorption peaks corresponding to π-π* transitions of the naphthyl rings. | [11][13] |
| Circular Dichroism (CD) | The enantiomers of this compound exhibit distinct CD spectra, which is a key characteristic of their chiroptical properties. | [13][14] |
Synthesis of Enantiomerically Pure this compound
While the synthesis of racemic this compound is straightforward, the preparation of its individual enantiomers requires specialized methods. The primary strategies involve the resolution of a racemic mixture and direct asymmetric synthesis.
Racemic Synthesis
Racemic this compound is typically prepared through the oxidative coupling of 2-naphthol.[2] A common and efficient method utilizes an oxidant like iron(III) chloride (FeCl₃).[6][8] The reaction mechanism involves the complexation of the iron(III) ion to the hydroxyl groups, followed by a radical coupling of the naphthol rings.[6][8]
Enantioselective Synthesis and Resolution
Obtaining enantiomerically pure this compound is critical for its application in asymmetric catalysis. The main approaches are detailed below.
This widely used method involves reacting racemic this compound with a chiral resolving agent to form diastereomeric complexes that can be separated by fractional crystallization due to their differing solubilities.[2] A highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with one enantiomer, allowing the other to be isolated from the mother liquor.[2][6]
Enzymatic methods offer a highly selective route to enantiopure this compound.[15] A common strategy is the enantioselective hydrolysis of a racemic this compound diester, such as the dipentanoate ester.[6][8] An enzyme, typically cholesterol esterase, selectively hydrolyzes the diester of one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer's diester unreacted.[6][15] The resulting monoester (or diol) can then be separated from the unreacted diester.[2]
This approach aims to produce enantiomerically enriched this compound directly from 2-naphthol through an enantioselective oxidative coupling reaction.[2] These reactions employ a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of the coupling process.[6][16] For instance, (S)-BINOL can be prepared from 2-naphthol using a copper(II) chloride catalyst in the presence of a chiral ligand like (S)-(+)-amphetamine.[6][8]
Caption: General workflows for the synthesis of racemic and enantiopure this compound.
Applications in Asymmetric Catalysis
This compound's C₂-symmetric chiral scaffold makes it an exemplary ligand for a wide variety of metals, including aluminum, titanium, zinc, copper, and lanthanides.[3][16][17] The resulting metal-BINOL complexes act as powerful Lewis acid or transition-metal catalysts for a multitude of asymmetric reactions.[3] The steric and electronic properties of the this compound ligand can be fine-tuned through substitution at various positions on the naphthyl rings, allowing for the optimization of catalytic activity and enantioselectivity for specific transformations.[16]
Key applications include:
-
Carbon-Carbon Bond Formation: Including Diels-Alder reactions, Michael additions, aldol reactions, and enantioselective alkylations of aldehydes with dialkylzinc reagents.[1][3]
-
Reductions and Oxidations: Such as the reduction of ketones and the oxidation of sulfides.
-
C-H Activation: this compound-enabled enantioselective C-H thiolation of ferrocenes demonstrates its utility in modern synthetic challenges.[1]
Derivatives like H₈-BINOL, a partially hydrogenated version, often exhibit different geometries and acidities, leading to improved enantioselectivity in certain reactions compared to this compound itself.[4]
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 7. 1,1'-Bi-2-naphthol, 99% | Fisher Scientific [fishersci.ca]
- 8. 1,1'-Bi-2-naphthol [chemeurope.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Advances in the Asymmetric Synthesis of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
Atropisomerism in BINOL Compounds: A Technical Guide for Researchers
An in-depth exploration of the principles, synthesis, resolution, and applications of axially chiral 1,1'-bi-2-naphthol (BINOL) for professionals in research, science, and drug development.
Core Concepts: Understanding Atropisomerism and Axial Chirality in this compound
Atropisomerism is a unique form of stereoisomerism resulting from hindered rotation around a single bond, leading to the isolation of individual rotational isomers, or rotamers.[1][2][3] The term "atropisomer" is derived from the Greek words "a" (not) and "tropos" (turn), highlighting the restricted rotation that defines this phenomenon.[1][4] In the case of 1,1'-bi-2-naphthol (this compound), this restricted rotation occurs around the C1-C1' single bond connecting the two bulky naphthalene rings.[5]
The steric hindrance between the hydrogen atoms at the 8 and 8' positions of the naphthalene rings creates a significant energy barrier to rotation.[5] This barrier is high enough to prevent free rotation at room temperature, giving rise to two stable, non-superimposable mirror-image conformers known as enantiomers.[5] This type of chirality, which originates from a chiral axis rather than a stereogenic center, is referred to as axial chirality.[1][6][7] The stability of these enantiomers is crucial for their widespread application as chiral ligands and catalysts in asymmetric synthesis.[4][5] The racemization of this compound is slow, with a reported half-life of approximately 2 million years at room temperature, underscoring its exceptional stereochemical stability.[8] The energy barrier for the racemization of this compound has been determined to be approximately 37.8 to 40 kcal/mol.[9][10][11][12]
The absolute configuration of this compound's atropisomers is designated as (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules, adapted for a chiral axis.[5] By viewing the molecule along the C1-C1' axis, priorities are assigned to the ortho substituents of the "front" and "rear" naphthalene rings. The sequence of these priorities determines the (R) or (S) designation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound atropisomers, providing a basis for comparison and application.
| Property | (R)-BINOL | (S)-BINOL | Reference(s) |
| Specific Rotation (c=1 in THF) | +35.5° | -35.5° | [6][13] |
| Molar Mass | 286.32 g/mol | 286.32 g/mol | [13] |
| Melting Point | 205-211 °C | 205-211 °C | [13] |
| Rotational Energy Barrier | ~40 kcal/mol | ~40 kcal/mol | [11][12] |
Synthesis and Resolution of this compound Enantiomers
The preparation of enantiomerically pure this compound is a critical step for its use in asymmetric synthesis. The two primary strategies are the direct asymmetric synthesis from 2-naphthol and the resolution of a racemic mixture.[14][15]
Direct Asymmetric Synthesis
Direct asymmetric synthesis involves the enantioselective oxidative coupling of 2-naphthol to produce enantiomerically enriched this compound.[15] One common method utilizes a copper(II) chloride oxidant in the presence of a chiral ligand, such as (S)-(+)-amphetamine, to stereoselectively catalyze the coupling reaction.[6][13]
Resolution of Racemic this compound
Resolution of racemic this compound, which is typically synthesized through the oxidative coupling of 2-naphthol with an oxidant like iron(III) chloride, is a widely used method to obtain the pure enantiomers.[15] This approach involves three main techniques:
-
Classical Resolution via Diastereomeric Salt Formation: This method relies on the reaction of racemic this compound with a chiral resolving agent to form diastereomeric complexes with different solubilities, allowing for their separation by fractional crystallization.[15] A highly effective resolving agent is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride, which selectively forms a crystalline inclusion compound with (R)-BINOL, leaving (S)-BINOL in the mother liquor.[6][15]
-
Enzymatic Resolution: This technique utilizes the enantioselective nature of enzymes.[14] A common procedure involves the hydrolysis of a racemic this compound diester, such as the dipentanoate ester, catalyzed by an enzyme like cholesterol esterase.[4][6][14] The enzyme selectively hydrolyzes one enantiomer of the diester, enabling the separation of the resulting monoester or diol from the unreacted diester.[15]
-
Kinetic Resolution: In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer.[16][17][18] Various methods for the kinetic resolution of this compound derivatives have been developed, including palladium-catalyzed alcoholysis, enantioselective O-acylation, and copper-catalyzed Si-O coupling.[16][17][18]
Experimental Protocols
Protocol for Asymmetric Synthesis of (S)-BINOL
This protocol describes the direct asymmetric oxidative coupling of 2-naphthol.[5][6]
Materials:
-
2-Naphthol
-
Copper(II) chloride (CuCl₂)
-
(S)-(+)-Amphetamine
-
Methanol
Procedure:
-
Dissolve 2-naphthol in methanol.
-
Add the chiral ligand, (S)-(+)-amphetamine, to the solution.
-
Add CuCl₂ as the oxidant to initiate the coupling reaction.
-
Stir the reaction mixture at room temperature under an oxygen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to obtain enantiomerically enriched (S)-BINOL.
-
Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Resolution of Racemic this compound using N-benzylcinchonidinium chloride
This protocol outlines the separation of this compound enantiomers via diastereomeric salt formation.[6][15]
Materials:
-
Racemic this compound (rac-BINOL)
-
N-benzylcinchonidinium chloride
-
Acetonitrile
-
Ethyl acetate
-
Dilute aqueous HCl
Procedure:
-
Dissolve rac-BINOL and N-benzylcinchonidinium chloride in hot acetonitrile.
-
Allow the solution to cool slowly to room temperature to induce crystallization. The crystalline inclusion compound of the (R)-enantiomer is insoluble in acetonitrile, while the (S)-enantiomer remains in the mother liquor.[6]
-
Filter the mixture to separate the crystalline (R)-BINOL complex.
-
Concentrate the mother liquor to obtain a residue enriched in (S)-BINOL.
-
Dissolve the residue in ethyl acetate and wash with dilute aqueous HCl to remove the resolving agent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-BINOL.
-
Determine the enantiomeric excess of the recovered (S)-BINOL by chiral HPLC analysis.
Protocol for Enzymatic Resolution of rac-BINOL dipentanoate
This protocol details the enzymatic resolution of a racemic this compound diester.[14][15]
Materials:
-
rac-BINOL dipentanoate
-
Cholesterol esterase (or bovine pancreatic acetone powder)
-
Phosphate buffer (pH 7)
-
Toluene
-
Ethyl acetate
Procedure:
-
Suspend rac-BINOL dipentanoate in a phosphate buffer (pH 7).
-
Add the cholesterol esterase to the suspension.
-
Stir the mixture at room temperature, monitoring the hydrolysis of the (S)-diester.
-
Upon reaching approximately 50% conversion, extract the mixture with an organic solvent like ethyl acetate.
-
Separate the aqueous and organic layers. The unreacted (R)-diester will be in the organic layer, while the hydrolyzed (S)-BINOL will be in the aqueous layer as the corresponding salt.
-
Acidify the aqueous layer and extract with ethyl acetate to isolate (S)-BINOL.
-
Hydrolyze the unreacted (R)-dipentanoate in the organic layer using a base like sodium methoxide to obtain (R)-BINOL.
-
Purify both enantiomers and determine their enantiomeric purity by chiral HPLC.
Visualizing Core Concepts and Workflows
Caption: The origin of atropisomerism and axial chirality in this compound.
Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.
Applications in Asymmetric Catalysis and Drug Development
Enantiomerically pure this compound and its derivatives are indispensable in modern organic synthesis, particularly as chiral ligands for transition-metal catalyzed asymmetric reactions.[4][6][19] The C₂-symmetric and axially chiral structure of this compound provides a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in a wide range of transformations.[19][20]
Modified this compound ligands, such as linked-BINOLs, have been developed to enhance catalytic activity and stability.[19][21][22] These ligands have found applications in various reactions, including Michael additions, aldol reactions, and epoxide openings.[19][21] Furthermore, H₈-BINOL, a partially hydrogenated derivative, has emerged as a versatile organocatalyst.[23]
The significance of atropisomerism extends to drug discovery and development.[8][24] A growing number of FDA-approved drugs and experimental compounds are atropisomeric, with their different atropisomers often exhibiting vastly different biological activities.[8] Therefore, the ability to synthesize and analyze atropisomeric compounds like this compound is of great importance in medicinal chemistry for developing safer and more effective pharmaceuticals.[8]
References
- 1. A Brief Introduction to Atropisomerism [unacademy.com]
- 2. Atropisomer - Wikipedia [en.wikipedia.org]
- 3. Atropisomers | Overview, Chirality & Examples - Lesson | Study.com [study.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 1,1'-Bi-2-naphthol [chemeurope.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Kinetic Resolution of BINOLs and Biphenols by Atroposelective, Cu–H-Catalyzed Si–O Coupling with Hydrosilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
- 22. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chemistnotes.com [chemistnotes.com]
Synthesis of Racemic BINOL: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core synthesis mechanism of racemic 1,1'-bi-2-naphthol (BINOL), a cornerstone of asymmetric synthesis. This document details the prevalent methodologies for its preparation and subsequent resolution into enantiomerically pure forms, crucial for applications in catalysis and pharmaceutical development.
Synthesis of Racemic this compound via Oxidative Coupling
The most common and economically viable method for synthesizing racemic this compound is the oxidative coupling of 2-naphthol. This reaction is typically mediated by a metal catalyst, with iron(III) chloride being a widely used and effective choice. Other metal salts, such as copper(II) chloride and manganese(III) acetylacetonate, have also been employed. The general reaction involves the dimerization of two 2-naphthol molecules at their 1 and 1' positions.
Mechanism of Iron(III)-Catalyzed Oxidative Coupling
The synthesis of racemic this compound through oxidative coupling with iron(III) chloride proceeds via a radical mechanism. The process is initiated by the reduction of Fe(III) to Fe(II), which in turn generates a 2-naphthoxy radical. Two of these radicals then couple to form the binaphthyl structure.
Comparison of Catalysts for Racemic this compound Synthesis
The choice of catalyst can influence the yield and reaction conditions for the synthesis of racemic this compound. The following table summarizes quantitative data for different metal catalysts.
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Iron(III) Chloride (FeCl₃) | - | Water | 50 | 1 | 95 | [1] |
| Iron(III) Chloride (FeCl₃) | - | Solid-state | 60 | 24 | 72 | [2] |
| Copper(II) Chloride (CuCl₂) | - | Solid-state | 50 | 0.6 | 95 | [3] |
| Manganese(III) Acetylacetonate (Mn(acac)₃) | - | Toluene | 25 | 2 | >90 | [4] |
Experimental Protocols for Racemic this compound Synthesis
-
Materials: 2-naphthol, Iron(III) chloride hexahydrate (FeCl₃·6H₂O), Water, Toluene.
-
Procedure:
-
Suspend powdered 2-naphthol (1.0 g, 7 mmol) in a solution of FeCl₃·6H₂O (3.8 g, 14 mmol) in water (20 mL).
-
Stir the suspension at 50°C for 1 hour under an air atmosphere.
-
Collect the crude product by filtration and wash with distilled water to remove iron salts.
-
Recrystallize the crude product from toluene to obtain pure racemic this compound.
-
-
Yield: 95%.
-
Materials: 2-naphthol, Copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
Procedure:
-
Grind a mixture of finely powdered 2-naphthol and CuCl₂·2H₂O (1:2 molar ratio) in a mortar and pestle.
-
Heat the mixture in an oil bath at 50°C for 35 minutes.
-
-
Yield: 95%.
Resolution of Racemic this compound
Enantiomerically pure this compound is essential for its application in asymmetric catalysis. The resolution of racemic this compound can be achieved through classical chemical methods or enzymatic processes.
Classical Resolution using N-Benzylcinchonidinium Chloride
This method relies on the formation of diastereomeric inclusion complexes between racemic this compound and a chiral resolving agent, N-benzylcinchonidinium chloride. The differing solubilities of these complexes allow for their separation.
-
Materials: Racemic this compound, N-benzylcinchonidinium chloride, Acetonitrile, Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure:
-
Dissolve racemic this compound and N-benzylcinchonidinium chloride in acetonitrile and heat to reflux.
-
Cool the solution to allow the (R)-BINOL·N-benzylcinchonidinium chloride complex to precipitate.
-
Filter the mixture to separate the insoluble (R)-complex from the mother liquor containing the soluble (S)-complex.
-
Treat the isolated solid with dilute aqueous HCl and extract with ethyl acetate to obtain (R)-BINOL.
-
Treat the mother liquor with dilute aqueous HCl and extract with ethyl acetate to obtain (S)-BINOL.
-
-
Quantitative Data:
| Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (R)-BINOL | 85-88 | >99 |
| (S)-BINOL | 89-93 | 99 |
Enzymatic Resolution using Cholesterol Esterase
Enzymatic resolution offers a highly selective method for separating enantiomers. This process typically involves the enantioselective hydrolysis of a racemic this compound diester, catalyzed by an enzyme like cholesterol esterase.
-
Materials: Racemic this compound dipentanoate, Cholesterol esterase (from bovine pancreas), Phosphate buffer (pH 7.5), Sodium taurocholate, Ethyl ether, Toluene.
-
Procedure:
-
Prepare a suspension of racemic 1,1'-bi-2-naphthyl pentanoate in a mixture of ethyl ether and aqueous phosphate buffer containing sodium taurocholate.
-
Add cholesterol esterase to the emulsion and stir at room temperature for approximately 3 days, maintaining the pH at 7.2 ± 0.3 by adding aqueous sodium hydroxide.
-
After the reaction, break the emulsion by adding ethanol and separate the layers.
-
The aqueous layer contains the (S)-BINOL. Acidify and extract with ether/toluene to isolate (S)-BINOL.
-
The organic layer contains the unreacted (R)-BINOL dipentanoate. Wash, dry, and concentrate the organic layer.
-
Hydrolyze the (R)-dipentanoate with sodium methoxide to obtain (R)-BINOL.
-
-
Quantitative Data:
| Enantiomer | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-BINOL | 66 | 99 |
| (R)-BINOL | 63 | 99 |
References
A Technical Guide to the Optical Resolution of BINOL for Researchers and Drug Development Professionals
Introduction
1,1'-Bi-2-naphthol (BINOL) is a cornerstone of asymmetric synthesis, prized for its axial chirality and its role as a versatile chiral ligand and catalyst.[1] The ability to obtain enantiomerically pure this compound is paramount for its application in the production of pharmaceuticals and other fine chemicals where stereochemistry is critical. This technical guide provides an in-depth overview of the principal methods for the optical resolution of racemic this compound, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable resolution strategy.
Core Methods for this compound Resolution
The resolution of racemic this compound into its constituent (R)- and (S)-enantiomers is primarily achieved through three main strategies: classical resolution via diastereomeric salt formation, enzymatic resolution, and chromatographic separation. Each method offers distinct advantages and is suited to different scales and applications.
Classical Resolution: Diastereomeric Salt Formation
Classical resolution remains one of the most practical and scalable methods for obtaining enantiopure this compound.[2] This technique relies on the reaction of racemic this compound with a chiral resolving agent to form diastereomeric complexes, which can then be separated based on differences in their physical properties, most commonly solubility.[3]
A highly effective and widely used resolving agent for this compound is the cinchona alkaloid derivative, N-benzylcinchonidinium chloride.[4][5] This resolving agent selectively forms a crystalline inclusion compound with one enantiomer of this compound, allowing for their separation by filtration.[3][4]
Experimental Protocol: Resolution of this compound with N-benzylcinchonidinium chloride [3][5][6]
-
Complex Formation: In a suitable reaction vessel, dissolve racemic this compound and 0.55 equivalents of N-benzylcinchonidinium chloride in acetonitrile. The typical concentration is around 80 g of this compound per liter of solvent.
-
Crystallization: Heat the mixture to reflux for approximately 4 hours to ensure complete dissolution and to facilitate the crystallization of the (R)-BINOL•N-benzylcinchonidinium chloride complex.
-
Isolation of (R)-BINOL Complex: Cool the mixture to 0 °C to maximize the precipitation of the diastereomeric complex. The solid is then collected by filtration and washed with cold acetonitrile. At this stage, the complex should have a high diastereomeric excess (typically around 96% de).
-
Purification of (R)-BINOL Complex: The diastereomeric excess of the complex can be further enhanced to >99% by slurrying the solid in methanol followed by filtration.
-
Liberation of (R)-BINOL: The purified complex is dissolved in a mixture of ethyl acetate and aqueous HCl to break the salt. The organic layer is separated, washed, dried, and concentrated under reduced pressure to yield (R)-BINOL.
-
Isolation of (S)-BINOL: The filtrate from the initial crystallization, which is enriched in the (S)-BINOL complex, is concentrated. The residue is dissolved in ethyl acetate and washed with dilute HCl to remove the resolving agent. The organic layer is then washed, dried, and concentrated to afford (S)-BINOL.
-
Purification: Both enantiomers can be further purified by recrystallization to achieve >99% enantiomeric excess (ee).
Quantitative Data for Classical Resolution
| Resolving Agent | Enantiomer Isolated | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-benzylcinchonidinium chloride | (R)-BINOL | 85-88 | >99 | [5] |
| N-benzylcinchonidinium chloride | (S)-BINOL | 89-93 | 99 | [5] |
| (S)-5-oxopyrrolidine-2-carboxanilide | (R)-BINOL | 74 | 70.4 | [7] |
Logical Workflow for Classical Resolution
Caption: Workflow for the classical resolution of this compound.
Enzymatic Resolution
Enzymatic resolution offers a highly selective and environmentally benign approach to obtaining enantiopure this compound. This method utilizes enzymes, typically lipases or esterases, to selectively catalyze a reaction on one enantiomer of a racemic this compound derivative, leaving the other enantiomer unreacted.[8]
Cholesterol esterase and various lipases (e.g., from Pseudomonas sp. or Candida antarctica) are commonly employed for the kinetic resolution of this compound esters.[8][9][10] The enzyme selectively hydrolyzes or acylates one enantiomer, allowing for the separation of the unreacted enantiomer from the product.
Experimental Protocol: Enzymatic Resolution of this compound Dipentanoate with Cholesterol Esterase [4][9][11]
-
Substrate Preparation: Racemic this compound is first esterified with pentanoyl chloride to form the corresponding dipentanoate ester.
-
Enzymatic Hydrolysis: The racemic this compound dipentanoate is suspended in a phosphate buffer solution. Cholesterol esterase (often from bovine pancreatic acetone powder) is added to the mixture.
-
Selective Reaction: The reaction is stirred at a controlled temperature. The enzyme selectively hydrolyzes the (S)-diester to the corresponding (S)-BINOL, leaving the (R)-diester largely unreacted.
-
Separation: After the reaction reaches approximately 50% conversion, the mixture is worked up. The unreacted (R)-dipentanoate and the product (S)-BINOL can be separated by chromatography.
-
Hydrolysis of (R)-ester: The isolated (R)-dipentanoate is then hydrolyzed chemically (e.g., using sodium methoxide) to afford (R)-BINOL.
-
Purification: Both (R)- and (S)-BINOL can be further purified by recrystallization.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution [8][10]
-
Reaction Setup: Racemic this compound is dissolved in an organic solvent (e.g., hexane). An acyl donor, such as vinyl acetate, and a lipase (e.g., immobilized Pseudomonas sp. lipoprotein lipase) are added.
-
Enantioselective Acylation: The mixture is stirred at a controlled temperature. The lipase catalyzes the acylation of one enantiomer (typically the R-enantiomer) to form the corresponding monoester, leaving the S-enantiomer unreacted.
-
Work-up and Separation: Once the reaction reaches the desired conversion (ideally 50%), the enzyme is filtered off. The unreacted (S)-BINOL and the (R)-BINOL monoester are separated by column chromatography.
-
Hydrolysis (Optional): The (R)-BINOL monoester can be hydrolyzed back to (R)-BINOL if desired.
Quantitative Data for Enzymatic Resolution
| Enzyme | Substrate | Product (Enantiomer) | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Cholesterol Esterase | rac-BINOL dipentanoate | (S)-BINOL | 66 | 99 | [8][9] |
| Cholesterol Esterase | rac-BINOL dipentanoate | (R)-BINOL (after hydrolysis) | 63 | 99 | [8][9] |
| Lipase (Candida antarctica) | rac-BINOL monoester | (R)-BINOL | Excellent | Good | [8] |
| Lipase (Pseudomonas sp.) | rac-BINOL | (R)-BINOL monoester | - | >99 | [10] |
Experimental Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of this compound esters.
Chromatographic Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²), offer analytical and preparative means to separate this compound enantiomers with high efficiency. These techniques utilize chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times.[12]
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for the resolution of axially chiral compounds like this compound.[12] Commercially available columns like Chiralpak and Chiralcel are widely used.
Experimental Protocol: Chiral HPLC Separation of this compound [12]
-
Sample Preparation: Prepare a solution of racemic this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Chromatographic System:
-
Column: A chiral column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v). For basic analytes, an additive like 0.1% diethylamine can be used to improve peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 25 °C.
-
Detection: UV detection at a wavelength where this compound absorbs, such as 230 nm or 254 nm.
-
-
Injection and Elution: Inject the sample onto the column and monitor the elution profile. The two enantiomers will elute at different retention times.
-
Quantification: The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.
Comparative Data for Chromatographic Methods
| Method | Chiral Stationary Phase | Mobile Phase | Resolution (Rs) | Analysis Time | Reference |
| Normal Phase HPLC | Chiralpak AD-H | n-Hexane/Isopropanol (98:2) | 1.73 | 18 min | [12] |
| UPC² | Not specified | CO₂/Methanol | 2.61 | 2 min |
Logical Relationship in Chiral Chromatography
Caption: Principle of chiral chromatographic separation of this compound.
Conclusion
The optical resolution of this compound is a well-established field with several robust and efficient methods available to researchers. The choice of method depends on factors such as the desired scale of the resolution, the required enantiomeric purity, and the available equipment and resources. Classical resolution with N-benzylcinchonidinium chloride is a practical and scalable approach for producing large quantities of enantiopure this compound. Enzymatic resolution offers a highly selective and green alternative, particularly for kinetic resolutions. Chromatographic methods, while often used for analytical purposes to determine enantiomeric excess, can also be employed for preparative separations. This guide provides the foundational knowledge and detailed protocols to enable scientists and professionals in drug development to successfully implement these critical resolution techniques.
References
- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]
- 2. myuchem.com [myuchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Common BINOL Derivatives and Their Nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of common 1,1'-bi-2-naphthol (BINOL) derivatives, their nomenclature, and their application in asymmetric catalysis. The unique chiral scaffold of this compound, arising from restricted rotation around the C1-C1' bond, has made it a cornerstone in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical synthesis.[1][2] This document details the structural variations of this compound ligands, presents quantitative data on their catalytic performance, provides exemplary experimental protocols, and visualizes key catalytic cycles and workflows.
Nomenclature of this compound Derivatives
The chirality of this compound and its derivatives is a result of atropisomerism, where the steric hindrance between the two naphthalene rings prevents free rotation around the single bond connecting them. This restricted rotation gives rise to two stable, non-superimposable mirror-image enantiomers.
The absolute configuration of the axial chirality is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. To assign the configuration, the two naphthalene rings are viewed along the axis of the C1-C1' bond. The substituents on the nearer ring are assigned higher priority than the corresponding substituents on the farther ring. Within each ring, the substituents at the 2 and 2' positions (the hydroxyl groups in this compound) are given higher priority over the carbon atoms at positions 9 and 9'. The sequence of priorities from highest to lowest is then traced. If the sequence is clockwise, the configuration is designated (R); if it is counter-clockwise, it is designated (S).
Substituents on the naphthalene rings are numbered as indicated in the diagram below. For instance, a derivative with bromine atoms at the 6 and 6' positions is named 6,6'-dibromo-1,1'-bi-2-naphthol.
Common Classes of this compound Derivatives
The versatility of the this compound framework allows for extensive modification to fine-tune its steric and electronic properties, leading to a wide array of derivatives with enhanced catalytic activity and selectivity.[3] Common modifications include substitution at the 3,3'-, 6,6'-, and 7,7'-positions, as well as the development of linked and partially hydrogenated derivatives.
-
3,3'-Disubstituted BINOLs: Introducing bulky groups at the 3 and 3' positions, which are in close proximity to the catalytic center, can significantly enhance enantioselectivity by creating a more defined chiral pocket.[4]
-
6,6'-Disubstituted BINOLs: Modifications at these positions are more remote from the coordination sphere but can influence the electronic properties of the ligand and its solubility. The 6,6'-dibromo derivative is a common precursor for further functionalization.[3]
-
Linked-BINOLs: These derivatives consist of two this compound units connected by a linker, which can be a carbon or heteroatom chain. This linkage can create a unique chiral environment and allows for the development of multifunctional catalysts.
-
H8-BINOL: In this partially hydrogenated derivative, the outer benzene rings of the naphthalene system are saturated. This modification alters the dihedral angle between the two naphthyl planes and can lead to improved enantioselectivity in certain reactions compared to the parent this compound.[1]
-
VANOL and VAPOL: These "vaulted" biaryl ligands possess additional aromatic rings, creating a deeper chiral pocket around the metal center, which can lead to higher enantioselectivity.[5]
Data Presentation: Performance in Asymmetric Catalysis
The following tables summarize the performance of various this compound derivatives in key asymmetric transformations. The data is compiled from the literature and is intended to be representative. Direct comparison between entries should be made with caution, as reaction conditions may vary.
Table 1: Asymmetric Diels-Alder Reaction
| Entry | This compound Derivative | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | (R)-BINOL | Acrolein | Cyclopentadiene | AlCl | High | 13-41 | |
| 2 | VAPOL | Acrolein | Cyclopentadiene | Et₂AlCl | High | >95 (exo) | [6] |
| 3 | (R)-3,3'-(Ph)₂-BINOL | Methyl acrylate | Cyclopentadiene | (R)-90c | - | 55 | [3] |
Table 2: Asymmetric Aldol Reaction
| Entry | This compound Derivative | Aldehyde | Silyl Enol Ether | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | (+)-BINOL | Benzaldehyde | 1-(trimethylsiloxy)cyclohexene | Ti(OⁱPr)₄ | 90 | 95 | [3] |
| 2 | Zr-BINOL | Aryl imine | Silyl ketene acetal | Zr | High | <90 | |
| 3 | (Sa)-BINAM-L-prolinamide | 4-nitrobenzaldehyde | Cyclohexanone | Organocatalyst | 95 | 99 |
Table 3: Asymmetric Michael Addition
| Entry | This compound Derivative | Michael Acceptor | Michael Donor | Catalyst System | Yield (%) | ee (%) | Reference |
| 1 | (+)-BINOL | Cyclohexenone | Diethyl malonate | Zn(OTf)₂/DIPEA | - | - | [7] |
| 2 | Calcium-BINOL | Enones and Enals | - | Ca | Good | up to 87 | [1] |
| 3 | LiAl(this compound)₂ | Cyclopentenone | Diethyl malonate | LiAl | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a common this compound derivative and a representative catalytic application.
Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
This protocol is adapted from a literature procedure for the electrophilic bromination of this compound.[8]
Materials:
-
(R)-BINOL
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Sodium thiosulfate solution (aqueous, saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
Dissolve (R)-BINOL (1.0 equiv) in anhydrous dichloromethane in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of bromine (2.2 equiv) in dichloromethane dropwise to the cooled solution over a period of 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (R)-6,6'-dibromo-1,1'-bi-2-naphthol as a white solid.
Asymmetric Reduction of an Imine with a Hantzsch Ester Catalyzed by a this compound-Derived Phosphoric Acid
This protocol describes a general procedure for the enantioselective reduction of an imine using a this compound-phosphoric acid catalyst.
Materials:
-
(S)-TRIP ((S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
-
N-Benzylideneaniline (or other imine substrate)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate)
-
Anhydrous toluene
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (S)-TRIP catalyst (5 mol%).
-
Add the imine substrate (1.0 equiv) and the Hantzsch ester (1.2 equiv).
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting imine is consumed (typically 12-24 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral amine.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations of Key Concepts
The following diagrams, generated using the DOT language, illustrate important concepts related to the application of this compound derivatives in asymmetric catalysis.
References
- 1. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. catalysis [www2.chemistry.msu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
A Technical Guide to the Discovery of BINOL's Catalytic Activity
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide details the seminal discoveries that established 1,1'-bi-2-naphthol (BINOL) as a cornerstone of asymmetric catalysis. It traces the intellectual progression from its use as a stoichiometric chiral modifier to its role as a ligand in highly efficient catalytic systems that have become indispensable in modern organic synthesis.
Introduction: The Significance of Axial Chirality
1,1'-Bi-2-naphthol (this compound) is an axially chiral organic compound first synthesized in 1926. Its significance in asymmetric synthesis stems from its C₂-symmetric atropisomeric structure. The restricted rotation about the C1-C1' bond between the two naphthalene rings results in two stable, non-superimposable enantiomers, (R)-BINOL and (S)-BINOL. This defined and rigid chiral scaffold proved to be an ideal platform for transferring stereochemical information, a property that was masterfully exploited in the late 1970s and 1980s, leading to a revolution in asymmetric catalysis.
Early Breakthrough: Stoichiometric Asymmetric Reduction with BINAL-H
The first major breakthrough in harnessing this compound's chirality was reported by Ryoji Noyori and his colleagues in 1979 and detailed in 1984. They developed a series of chirally modified lithium aluminum hydride (LiAlH₄) reagents, which they named BINAL-H (Binaphthol-modified aluminum hydride).[1][2] These reagents demonstrated for the first time that the this compound framework could induce exceptionally high levels of enantioselectivity in the reduction of prochiral ketones.
The BINAL-H reagents were prepared by reacting LiAlH₄ with one equivalent of (R)- or (S)-BINOL, followed by one equivalent of a simple alcohol like ethanol or methanol.[3][4][5] This created a well-defined, C₂-symmetric reducing agent where the hydride is delivered to a carbonyl substrate in a highly controlled chiral environment. The most effective variant, (R)-BINAL-H prepared with ethanol, became a benchmark for the asymmetric reduction of aromatic and alkynyl ketones, consistently affording the corresponding (R)-alcohols in high yields and with excellent enantiomeric excess (e.e.).[2][5]
Caption: Logical workflow from the concept of this compound's chirality to the successful application of BINAL-H.
The following table summarizes the pioneering results obtained by Noyori's group for the reduction of various ketones using the (R)-BINAL-H reagent prepared with ethanol.
| Entry | Ketone Substrate | Product Configuration | Yield (%) | e.e. (%) |
| 1 | Acetophenone | R | 82 | 95 |
| 2 | Propiophenone | R | 72 | 95 |
| 3 | Butyrophenone | R | 73 | 100 |
| 4 | 1-Tetralone | R | 84 | 92 |
| 5 | 1-Acetonaphthone | R | 78 | 86 |
| 6 | 2-Acetonaphthone | R | 90 | 94 |
| 7 | 3-Methyl-1-butynyl methyl ketone | R | 62 | 85 |
Data sourced from Noyori et al., J. Am. Chem. Soc., 1984, 106, 6709-6716.
The Leap to Catalysis: BINAP-Ruthenium Complexes
While the BINAL-H reagents were highly effective, they were stoichiometric, requiring at least one equivalent of the chiral modifier. The ultimate goal was to use a small, substoichiometric amount of the chiral entity to generate large quantities of the chiral product—the essence of asymmetric catalysis. This was achieved through the development of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), a phosphine ligand derived from the this compound scaffold.
In 1980, Noyori and Takaya reported that BINAP, when complexed with rhodium(I), could catalyze the asymmetric hydrogenation of α-(acylamino)acrylic acids to produce amino acids with up to 100% e.e.[6] However, the true breakthrough in versatility came with the development of BINAP-Ruthenium(II) complexes. In a landmark 1987 paper, they demonstrated that BINAP-Ru(II) dicarboxylate complexes were exceptionally effective catalysts for the asymmetric hydrogenation of a wide range of functionalized substrates, including β-keto esters.[7][8] This discovery transformed the field, providing a practical, purely chemical method to access β-hydroxy esters—key chiral building blocks—with nearly perfect enantioselectivity.[7][9]
Caption: General experimental workflow for the Noyori asymmetric hydrogenation of a β-keto ester.
The following table presents key results from the seminal 1987 paper on the hydrogenation of β-keto esters catalyzed by [Ru(OAc)₂( (R)-BINAP )].
| Entry | Substrate | Solvent | H₂ (atm) | Temp (°C) | Yield (%) | e.e. (%) | Product Config. |
| 1 | Methyl 3-oxobutanoate | MeOH | 100 | 23 | 100 | 99 | R |
| 2 | Ethyl 3-oxobutanoate | EtOH | 100 | 25 | 100 | >99.5 | R |
| 3 | Methyl 3-oxopentanoate | MeOH | 100 | 28 | 98 | 99 | R |
| 4 | Methyl 4,4-dimethyl-3-oxopentanoate | MeOH | 100 | 100 | 96 | >99 | R |
| 5 | Methyl 3-oxo-3-phenylpropanoate | MeOH | 4 | 100 | 98 | 98 | R |
| 6 | Methyl 2-methyl-3-oxobutanoate (racemic) | CH₂Cl₂ | 100 | 25 | 95 | 98 (syn) | (2S, 3R) |
Data sourced from Noyori et al., J. Am. Chem. Soc., 1987, 109, 5856-5858.
Detailed Experimental Protocols
The following protocols are adapted from the seminal publications and represent the foundational experiments for these discoveries.
(Adapted from Noyori et al., J. Am. Chem. Soc., 1984, 106, 6709-6716)
-
Preparation of the BINAL-H Reagent:
-
A stirred solution of (R)-(+)-1,1'-bi-2-naphthol (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere (Nitrogen or Argon).
-
A standardized 1 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 eq) is added dropwise to the this compound solution.
-
The resulting mixture is stirred at room temperature for 30 minutes.
-
The solution is cooled back to 0 °C, and anhydrous ethanol (1.0 eq) is added slowly.
-
The reaction mixture is stirred for an additional 30 minutes at room temperature, yielding a clear solution of the (R)-BINAL-H reagent, which is used immediately.
-
-
General Procedure for Ketone Reduction:
-
The freshly prepared (R)-BINAL-H solution (typically 3.0 eq relative to the ketone) is cooled to -100 °C (using a liquid N₂/ether bath) or -78 °C (using a dry ice/acetone bath).
-
A solution of the prochiral ketone (1.0 eq) in anhydrous THF is added dropwise to the BINAL-H solution over 10 minutes.
-
The reaction is stirred at the same temperature for 2-3 hours.
-
The reaction is quenched by the slow, dropwise addition of methanol at -78 °C.
-
The mixture is allowed to warm to room temperature and poured into 1 M hydrochloric acid.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude alcohol is purified by column chromatography or distillation. Enantiomeric excess is determined by chiral HPLC or by analysis of the corresponding MTPA ester.
-
(Adapted from Noyori et al., J. Am. Chem. Soc., 1987, 109, 5856-5858)
-
Catalyst Preparation (in situ or pre-formed):
-
The catalyst, [Ru(OAc)₂( (R)-BINAP )], can be pre-formed or generated in situ. For the purpose of this protocol, we assume the use of the pre-formed complex.
-
-
General Procedure for Asymmetric Hydrogenation:
-
In a glass-lined stainless steel autoclave, the catalyst [Ru(OAc)₂( (R)-BINAP )] (0.05 - 0.1 mol%) and the β-keto ester substrate (1.0 eq) are placed.
-
Anhydrous, degassed methanol is added to dissolve the components under an inert atmosphere.
-
The autoclave is sealed, purged several times with hydrogen gas (H₂), and then pressurized to the desired pressure (e.g., 100 atm).
-
The reaction mixture is stirred vigorously at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-48 hours), while the pressure is maintained.
-
After the reaction is complete (monitored by TLC or GC), the autoclave is cooled and the hydrogen pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The residue is purified by distillation or column chromatography to afford the optically active β-hydroxy ester. Enantiomeric excess is determined by chiral HPLC or GC analysis.
-
Conclusion
The discovery of this compound's utility, from the stoichiometric BINAL-H reagents to the highly efficient catalytic BINAP-metal systems, represents a triumph of rational catalyst design. These foundational studies, spearheaded by Ryoji Noyori, not only provided powerful new tools for organic synthesis but also established fundamental principles of asymmetric catalysis. The C₂-symmetric this compound scaffold became a "privileged ligand" framework, inspiring the development of countless other successful ligands and catalysts that are now routinely used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, underscoring the profound and lasting impact of this seminal work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. uwindsor.ca [uwindsor.ca]
- 6. nobelprize.org [nobelprize.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
Methodological & Application
Synthesis of Chiral BINOL Derivatives for Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of chiral 1,1'-bi-2-naphthol (BINOL) derivatives, which are privileged ligands in asymmetric catalysis. The following sections outline key synthetic methodologies for modifying the this compound scaffold at the 3,3'- and 6,6'-positions, as well as the preparation of catalytically active this compound-derived phosphoric acids. Furthermore, a representative application in the enantioselective addition of diethylzinc to aldehydes is detailed.
Introduction to Chiral this compound Derivatives in Catalysis
Chiral this compound and its derivatives are C₂-symmetric atropisomeric compounds that have found widespread application as ligands and catalysts in a vast array of enantioselective transformations.[1] The steric and electronic properties of the this compound framework can be fine-tuned by introducing substituents at various positions on the binaphthyl core, thereby influencing the catalytic activity and enantioselectivity of the resulting metal complexes or organocatalysts.[1] The 3,3'- and 6,6'-positions are particularly important for modification as they are in close proximity to the catalytic center and can significantly impact the chiral environment of the reaction.[1]
This guide offers detailed experimental procedures for the synthesis of key this compound derivatives, enabling researchers to access a range of catalysts for various asymmetric reactions.
Synthesis of 3,3'-Disubstituted this compound Derivatives via Directed Ortho-Metalation
Directed ortho-metalation is a powerful strategy for the functionalization of the 3,3'-positions of this compound.[2] The hydroxyl groups of this compound direct lithiation to the adjacent ortho positions, which can then be quenched with various electrophiles.
Protocol 1: Synthesis of (S)-3,3'-Dibromo-1,1'-bi-2-naphthol
This protocol describes the dibromination of (S)-BINOL at the 3,3'-positions.
Experimental Workflow:
Figure 1: General workflow for the synthesis of 3,3'-disubstituted BINOLs.
Materials:
-
(S)-BINOL
-
Methoxymethyl chloride (MOM-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Bromine (Br₂)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Protection of Hydroxyl Groups: To a solution of (S)-BINOL (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous DCM at 0 °C, add MOM-Cl (2.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the MOM-protected (S)-BINOL.
-
Directed ortho-Lithiation and Bromination: Dissolve the MOM-protected (S)-BINOL (1.0 equiv) in anhydrous THF and cool to -78 °C. Add n-BuLi (2.2 equiv) dropwise and stir the mixture for 1 hour at this temperature. Slowly add a solution of Br₂ (2.2 equiv) in anhydrous THF. After stirring for 2 hours at -78 °C, allow the reaction to warm to room temperature.
-
Deprotection and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Add 2M HCl and stir for 30 minutes to effect deprotection. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield (S)-3,3'-dibromo-BINOL.
Synthesis of 6,6'-Disubstituted this compound Derivatives
The 6,6'-positions of this compound are readily functionalized through electrophilic aromatic substitution, with bromination being a common first step. The resulting 6,6'-dibromo-BINOL is a versatile intermediate for further derivatization via cross-coupling reactions.[3]
Protocol 2: Synthesis of (R)-6,6'-Dibromo-1,1'-bi-2-naphthol
This protocol details the selective bromination of (R)-BINOL at the 6,6'-positions.[3]
Experimental Workflow:
Figure 2: Workflow for the synthesis of (R)-6,6'-dibromo-BINOL.
Materials:
-
(R)-BINOL
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: Dissolve (R)-BINOL (1.0 equiv) in CH₂Cl₂ in a flask protected from light.
-
Bromination: Cool the solution to 0 °C and add a solution of bromine (2.1 equiv) in CH₂Cl₂ dropwise over 1 hour.
-
Work-up: Stir the reaction mixture at room temperature for 4 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the orange color disappears.
-
Purification: Separate the organic layer, wash with water and brine, and dry over MgSO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford (R)-6,6'-dibromo-BINOL.[3]
Protocol 3: Suzuki-Miyaura Cross-Coupling of (R)-6,6'-Dibromo-BINOL
This protocol provides a general method for the introduction of aryl groups at the 6,6'-positions.
Materials:
-
(R)-6,6'-Dibromo-BINOL
-
Arylboronic acid (2.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene/Water mixture (e.g., 4:1)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Reaction Setup: To a Schlenk flask, add (R)-6,6'-dibromo-BINOL (1.0 equiv), arylboronic acid (2.5 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (4.0 equiv).
-
Reaction Execution: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add the degassed toluene/water solvent mixture. Heat the reaction mixture at reflux (e.g., 90-100 °C) and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over MgSO₄. Filter and concentrate the solvent. Purify the crude product by column chromatography on silica gel to obtain the desired 6,6'-diaryl-BINOL derivative.
Synthesis of Chiral this compound-Derived Phosphoric Acids
Chiral phosphoric acids derived from this compound are powerful Brønsted acid catalysts for a wide range of enantioselective reactions.[4]
Protocol 4: Synthesis of (R)-BINOL-Derived Phosphoric Acid
Experimental Workflow:
Figure 3: Workflow for the synthesis of (R)-BINOL-derived phosphoric acid.
Materials:
-
(R)-BINOL
-
Phosphorus oxychloride (POCl₃)
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
Water
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
Procedure:
-
Phosphorylation: To a solution of (R)-BINOL (1.0 equiv) in anhydrous toluene and anhydrous pyridine (2.0 equiv) at 0 °C, add POCl₃ (1.1 equiv) dropwise. Stir the mixture at room temperature for 12 hours.
-
Hydrolysis and Purification: Cool the reaction mixture to 0 °C and slowly add water to hydrolyze the intermediate. Separate the organic layer and wash it with 1M HCl, water, and brine. Extract the aqueous layers with diethyl ether. Combine the organic layers, dry over MgSO₄, and concentrate. The crude product is then dissolved in diethyl ether and treated with 1M NaOH solution. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated HCl at 0 °C to precipitate the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the (R)-BINOL-derived phosphoric acid.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
Chiral this compound derivatives are excellent ligands for titanium-catalyzed enantioselective addition of organozinc reagents to aldehydes.[1][5]
Catalytic Cycle:
Figure 4: Simplified catalytic cycle for Ti-BINOL catalyzed diethylzinc addition.
Protocol 5: (R)-BINOL-Ti(OiPr)₄ Catalyzed Addition of Diethylzinc to Benzaldehyde
Materials:
-
(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Diethylzinc (Et₂Zn) in hexanes
-
Benzaldehyde
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
Catalyst Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (R)-BINOL (0.1 equiv) in anhydrous toluene. Add Ti(OiPr)₄ (0.1 equiv) and stir the mixture at room temperature for 30 minutes.
-
Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 equiv) followed by the dropwise addition of Et₂Zn (1.2 equiv) in hexanes.
-
Work-up and Purification: Stir the reaction at 0 °C and monitor by TLC. Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Summary
The following tables summarize typical results for the synthesis and catalytic application of selected this compound derivatives.
Table 1: Synthesis of this compound Derivatives
| Entry | Derivative | Method | Yield (%) | Reference |
| 1 | (S)-3,3'-Dibromo-BINOL | Directed Ortho-Metalation | 70-85 | [2] |
| 2 | (R)-6,6'-Dibromo-BINOL | Electrophilic Bromination | >95 | [3] |
| 3 | (R)-6,6'-Di(p-tolyl)-BINOL | Suzuki Coupling | 80-90 | [6] |
| 4 | (R)-BINOL-Phosphoric Acid | Phosphorylation | 85-95 | [4] |
Table 2: Catalytic Performance in Diethylzinc Addition to Benzaldehyde
| Entry | Ligand/Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| 1 | (R)-BINOL | 10 | 0 | >95 | 92 (S) | [1] |
| 2 | (R)-6,6'-Dibromo-BINOL | 10 | 0 | >95 | 88 (S) | [1] |
| 3 | (R)-3,3'-Ph₂-BINOL | 5 | 0 | 98 | 99 (S) | [1] |
Disclaimer: The provided protocols are intended for guidance and should be performed by qualified personnel in a properly equipped laboratory. Yields and enantioselectivities are representative and may vary depending on specific reaction conditions and substrate scope.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure analyses facilitate understanding of synthesis protocols in the preparation of 6,6′-dibromo-substituted this compound compounds - CrystEngComm (RSC Publishing) DOI:10.1039/C4CE01160K [pubs.rsc.org]
- 4. Chiral phosphoric acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Preparation of BINOL-Based Lewis Acid Catalysts: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of chiral BINOL-based Lewis acid catalysts, which are instrumental in asymmetric synthesis. The protocols focus on the widely practiced in situ generation of these catalysts, offering a practical approach for their application in various enantioselective transformations.
Introduction
1,1'-Bi-2-naphthol (this compound) is a C₂-symmetric chiral ligand that has become a cornerstone in asymmetric catalysis. Its axial chirality, arising from restricted rotation about the C-C bond connecting the two naphthyl rings, creates a well-defined chiral environment. When complexed with various metals, this compound forms powerful Lewis acid catalysts capable of inducing high stereoselectivity in a wide range of organic reactions. These catalysts are pivotal in the synthesis of enantiomerically enriched compounds, a critical aspect of drug development and fine chemical production.
This guide details the preparation of three common classes of this compound-based Lewis acid catalysts: titanium, aluminum, and boron-based systems. The emphasis is on in situ preparation, a convenient method that avoids the isolation of often moisture-sensitive catalysts.
This compound-Titanium Lewis Acid Catalysts
This compound-titanium complexes are highly versatile and effective catalysts for a variety of asymmetric transformations, including Diels-Alder reactions, ene reactions, and aldol additions. A common precursor for these catalysts is titanium tetraisopropoxide (Ti(OiPr)₄).
Application Notes:
The catalyst is typically prepared by reacting (S)- or (R)-BINOL with Ti(OiPr)₄. The stoichiometry of this compound to titanium can be varied to optimize reactivity and enantioselectivity for specific reactions. The presence of molecular sieves is often crucial to remove trace amounts of water, which can deactivate the catalyst.
Experimental Protocol: In Situ Preparation of (S)-BINOL-Ti(OiPr)₄ Catalyst
This protocol describes the preparation of the catalyst for a subsequent asymmetric reaction.
Materials:
-
(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Powdered 4 Å molecular sieves
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous dichloromethane (5 mL) and stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add titanium(IV) isopropoxide (0.1 mmol) dropwise to the suspension.
-
Stir the resulting yellow solution at 0 °C for 1 hour to ensure the formation of the active catalyst.
-
The catalyst solution is now ready for the addition of the reactants for the desired asymmetric synthesis at the appropriate temperature.
Representative Application Data: Asymmetric Michael Addition
| Entry | Diene | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Danishefsky's diene | Benzaldehyde | 10 | CH₂Cl₂ | -78 | 95 | 98 |
| 2 | 1,3-Butadiene | p-Nitrobenzaldehyde | 10 | Toluene | -20 | 78 | 88 |
Catalyst Preparation Workflow
Caption: Workflow for the in situ preparation of a this compound-Titanium catalyst.
This compound-Aluminum Lewis Acid Catalysts
Chiral aluminum complexes derived from this compound are potent Lewis acids for asymmetric Diels-Alder reactions, ene reactions, and Claisen rearrangements. Common aluminum sources include trialkylaluminum reagents like triethylaluminum (Et₃Al) and diethylaluminum chloride (Et₂AlCl).
Application Notes:
The reaction of this compound with trialkylaluminum reagents generates a chiral aluminum alkoxide complex. The nature of the aluminum precursor can significantly influence the catalyst's activity and the stereochemical outcome of the reaction. These catalysts are extremely sensitive to air and moisture, necessitating strict anhydrous and anaerobic reaction conditions.
Experimental Protocol: In Situ Preparation of (R)-BINOL-AlEt₃ Catalyst
This protocol details the generation of the catalyst for an asymmetric cyclization reaction.
Materials:
-
(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)
-
Triethylaluminum (Et₃Al) as a solution in a suitable solvent (e.g., 1.0 M in toluene)
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add (R)-BINOL (0.025 mmol, 5 mol%).
-
Add anhydrous toluene (3 mL).
-
To this solution, add a 1.0 M solution of triethylaluminum in toluene (0.025 mmol, 5 mol%).
-
Stir the mixture at room temperature for at least 1 hour to allow for the formation of the catalyst.
-
The catalyst solution is then typically cooled to the desired reaction temperature before the addition of the substrates.
Representative Application Data: Asymmetric Ene Reaction
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | de (%) | ee (%) |
| 1 | Citronellal | 5 | Toluene | -78 | 95 | >99 | 92 |
| 2 | 3-Methylcitronellal | 5 | CH₂Cl₂ | -78 | 98 | 99 | 90 |
Catalyst Preparation Workflow
Caption: Workflow for the in situ preparation of a this compound-Aluminum catalyst.
This compound-Boron Lewis Acid Catalysts
This compound-derived boronates are effective chiral Lewis acid catalysts for asymmetric Diels-Alder reactions and aldol reactions. These catalysts can be generated from borane sources such as borane-THF complex or triaryl boranes.
Application Notes:
The reaction between this compound and a borane source leads to the formation of a chiral boron-based Lewis acid. The nature of the substituents on the boron atom can be tuned to modulate the Lewis acidity and steric environment of the catalyst, thereby influencing its catalytic performance.
Experimental Protocol: In Situ Preparation of a this compound-Borane Catalyst
This protocol describes the general procedure for generating a this compound-borane catalyst for an asymmetric Diels-Alder reaction.
Materials:
-
(R)-BINOL
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve (R)-BINOL (0.2 mmol) in anhydrous dichloromethane (10 mL).
-
Cool the solution to 0 °C.
-
Slowly add a 1 M solution of borane-THF complex (0.2 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The catalyst is formed in situ and is ready for the subsequent reaction.
Representative Application Data: Asymmetric Diels-Alder Reaction
| Entry | Diene | Dienophile | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cyclopentadiene | Methacrolein | 10 | CH₂Cl₂ | -78 | 85 | 95 (exo) |
| 2 | Isoprene | Methyl acrylate | 10 | CH₂Cl₂ | -78 | 78 | 88 |
Catalyst Preparation Workflow
Caption: Workflow for the in situ preparation of a this compound-Boron catalyst.
Conclusion
The in situ preparation of this compound-based Lewis acid catalysts offers a convenient and efficient methodology for conducting a wide array of asymmetric transformations. The protocols provided herein for titanium, aluminum, and boron-based systems serve as a practical guide for researchers in the field of organic synthesis and drug development. The versatility of the this compound ligand, coupled with the tunable properties of the metallic center, continues to make these catalysts a valuable tool for the stereoselective construction of complex chiral molecules. Careful control of reaction conditions, particularly the exclusion of air and moisture, is paramount to achieving high catalytic activity and enantioselectivity.
Application Notes and Protocols: BINOL in Enantioselective Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, has been rendered even more powerful through the development of enantioselective variants. Among the most successful approaches is the use of catalysts derived from the axially chiral scaffold 1,1'-bi-2-naphthol (BINOL). The C₂-symmetric and sterically well-defined environment provided by this compound and its derivatives allows for excellent stereocontrol in the [4+2] cycloaddition between a diene and a dienophile.
These application notes provide a comprehensive overview of the use of this compound-based catalysts in enantioselective Diels-Alder reactions, including detailed experimental protocols for key transformations and a summary of their performance. Three major classes of this compound-derived catalysts are highlighted: chiral phosphoric acids, N-triflyl phosphoramides, and metal complexes.
Data Presentation: Performance of this compound-Derived Catalysts
The following tables summarize the efficacy of various this compound-derived catalysts in enantioselective Diels-Alder reactions, providing a comparative overview of their performance across different substrate classes.
Table 1: this compound-Phosphoric Acid Catalyzed Aza-Diels-Alder Reactions
| Entry | Diene | Imine | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Cyclopentadiene | N-Boc-isatin derived ketimine | (R)-TRIP (5) | Toluene/Hexane (1:3) | -78 | 10 min | 95 | 92 | [1] |
| 2 | Cyclopentadiene | N-Acyl-isoquinolone derived imine | (R)-TRIP (5) | Toluene/Hexane (1:3) | -78 | 3 | 94 | 82 | [1] |
| 3 | Cyclopentadiene | N-Acyl-pyridone derived imine | (R)-TRIP (5) | Toluene/Hexane (1:3) | -78 | 48 | 83 | 84 | [1] |
TRIP = 3,3'-(2,4,6-Triisopropylphenyl)₂-BINOL-phosphoric acid
Table 2: this compound-N-Triflyl Phosphoramide Catalyzed Diels-Alder Reactions
| Entry | Dienophile | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Ethyl vinyl ketone | 1-Methoxy-2-methyl-3-trimethylsilyloxy-1,3-butadiene | (S)-1 (5) | Toluene | -78 | 3 | 85 | 94 | [2][3] |
| 2 | Ethyl vinyl ketone | 1-TIPS-oxy-1,3-butadiene | (S)-1 (5) | Toluene | -78 | 3 | 78 | 91 | [2] |
| 3 | Ethyl vinyl ketone | Danishefsky's diene | (S)-1 (5) | Toluene | -78 | 3 | 92 | 93 | [2] |
Catalyst 1 : (S)-N-Triflylphosphoramide derived from 3,3'-(9-anthracenyl)₂-BINOL TIPS = Triisopropylsilyl
Table 3: this compound-Metal Complex Catalyzed Hetero-Diels-Alder Reactions
| Entry | Dienophile (Aldehyde) | Diene | Catalyst (mol%) | Solvent | Temp (°C) | Time | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Danishefsky's diene | (R)-H₈-BINOL-Ti(OiPr)₂ (20) | Toluene | 0 | 12 h | 92 | 99 | [4] |
| 2 | 4-Chlorobenzaldehyde | Danishefsky's diene | (R)-H₈-BINOL-Ti(OiPr)₂ (20) | Toluene | 0 | 12 h | 95 | 98 | [4] |
| 3 | Furfural | Danishefsky's diene | (R)-H₈-BINOL-Ti(OiPr)₂ (20) | Toluene | 0 | 24 h | 85 | 97 | [4] |
H₈-BINOL = 5,5',6,6',7,7',8,8'-Octahydro-1,1'-bi-2-naphthol
Experimental Protocols
Protocol 1: Synthesis of a Chiral this compound-N-Triflyl Phosphoramide Catalyst
This protocol describes the synthesis of a chiral N-triflyl phosphoramide derived from a substituted this compound, a highly acidic and effective Brønsted acid catalyst.[2][3]
Materials:
-
(S)-3,3'-Diaryl-BINOL (1.0 equiv)
-
Phosphorus oxychloride (POCl₃, 1.5 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Trifluoromethanesulfonamide (TfNH₂, 1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous toluene
Procedure:
-
To a solution of (S)-3,3'-diaryl-BINOL in anhydrous toluene at 0 °C under an argon atmosphere, add Et₃N followed by the dropwise addition of POCl₃.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture through a pad of Celite to remove triethylammonium chloride and concentrate the filtrate under reduced pressure to obtain the crude phosphoryl chloride.
-
Dissolve the crude phosphoryl chloride in anhydrous DCM and cool to 0 °C.
-
Add Et₃N followed by the portion-wise addition of TfNH₂.
-
Allow the reaction to warm to room temperature and stir for 6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with DCM.
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-triflyl phosphoramide catalyst.
Protocol 2: Enantioselective Aza-Diels-Alder Reaction using a this compound-Phosphoric Acid Catalyst
This protocol details a highly enantioselective aza-Diels-Alder reaction between a cyclic C-acylimine and cyclopentadiene, catalyzed by a this compound-derived phosphoric acid.[1][5]
Materials:
-
Cyclic C-acylimine (1.0 equiv)
-
Cyclopentadiene (2.0 equiv, freshly cracked)
-
(R)-3,3'-(2,4,6-Triisopropylphenyl)₂-BINOL-phosphoric acid ((R)-TRIP) (0.05 equiv)
-
Anhydrous toluene
-
Anhydrous hexane
Procedure:
-
In a screw-capped test tube under an argon atmosphere, dissolve the cyclic C-acylimine in a mixture of hexane/toluene (3:1).
-
Add cyclopentadiene to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath and stir for 10 minutes.
-
Add the (R)-TRIP catalyst to the cooled solution.
-
Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly load the crude reaction mixture onto a silica gel column.
-
Purify the product by flash column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired aza-tetracycle.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 3: Hetero-Diels-Alder Reaction of Danishefsky's Diene with Aldehydes using a this compound-Ti(IV) Catalyst
This protocol describes the preparation of the catalyst and the subsequent enantioselective hetero-Diels-Alder reaction.[4]
Materials:
-
(R)-H₈-BINOL (0.2 equiv)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄, 0.2 equiv)
-
Aldehyde (1.0 equiv)
-
Danishefsky's diene (1.2 equiv)
-
Anhydrous toluene
-
4 Å Molecular sieves
Procedure: Catalyst Preparation:
-
To a flame-dried Schlenk flask containing powdered 4 Å molecular sieves under an argon atmosphere, add a solution of (R)-H₈-BINOL in anhydrous toluene.
-
Add Ti(OiPr)₄ to the solution and stir the mixture at room temperature for 1 hour.
Diels-Alder Reaction:
-
Cool the freshly prepared catalyst solution to 0 °C.
-
Add the aldehyde to the catalyst solution, followed by the dropwise addition of Danishefsky's diene.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
After completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the dihydropyranone product.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Mandatory Visualizations
Caption: Catalytic cycle of a this compound-phosphoric acid catalyzed Diels-Alder reaction.
Caption: General experimental workflow for a this compound-catalyzed Diels-Alder reaction.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Chiral N-Triflyl Phosphoramide as a Strong Chiral Brønsted Acid and Its Application to Asymmetric Diels-Alder Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric Brønsted acid-catalyzed aza-Diels–Alder reaction of cyclic C-acylimines with cyclopentadiene [beilstein-journals.org]
Application of BINOL Ligands in Asymmetric Michael Additions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The asymmetric Michael addition stands as a cornerstone reaction in organic synthesis for the stereoselective formation of carbon-carbon bonds. The development of chiral ligands that can effectively induce enantioselectivity is paramount for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. Among the privileged scaffolds for chiral ligands, 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as highly versatile and efficient in a wide range of asymmetric transformations, including the Michael addition. This document provides a detailed overview of the application of this compound ligands in asymmetric Michael additions, complete with comparative data and experimental protocols for key methodologies.
Principle of this compound-Mediated Asymmetric Michael Additions
The efficacy of this compound ligands in asymmetric Michael additions stems from their C2-axial chirality, which creates a well-defined and sterically hindered chiral environment around a central atom, typically a metal or a phosphorus atom. This chiral pocket dictates the facial selectivity of the nucleophilic attack of a Michael donor on a Michael acceptor, leading to the preferential formation of one enantiomer of the product.
This compound ligands can be employed in two main catalytic strategies for asymmetric Michael additions:
-
As Chiral Lewis Acid Catalysts: In this approach, the this compound ligand is complexed with a metal center (e.g., La, Sc, Yb, Ni) to form a chiral Lewis acid. This catalyst activates the Michael acceptor by coordinating to its carbonyl or nitro group, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The chiral environment of the this compound ligand then directs the approach of the Michael donor.
-
As Chiral Brønsted Acid Organocatalysts: this compound-derived phosphoric acids are a prominent class of organocatalysts that can catalyze Michael additions through a bifunctional mechanism.[1] The acidic proton of the phosphoric acid activates the Michael acceptor via hydrogen bonding, while the phosphoryl oxygen can act as a hydrogen bond acceptor, orienting the Michael donor for a stereoselective addition.[2][3]
The versatility of the this compound scaffold allows for fine-tuning of its steric and electronic properties through substitution at various positions on the binaphthyl core.[4] This modularity is crucial for optimizing the catalyst performance for specific substrates and reaction conditions.
Data Presentation: Performance of this compound-Based Catalysts
The following tables summarize the performance of various this compound-based catalytic systems in asymmetric Michael additions, providing a comparative overview of their efficacy with different Michael donors and acceptors.
Table 1: Lanthanide-BINOL Complexes in the Asymmetric Michael Addition of Malonates to Enones
| Entry | Michael Donor | Michael Acceptor | Lanthanide Metal | This compound Ligand | Yield (%) | ee (%) | Reference |
| 1 | Diethyl malonate | Cyclohexenone | La | (R)-BINOL | 85 | 91 | [5] |
| 2 | Dimethyl malonate | Cyclopentenone | La | (R)-BINOL | 92 | 88 | [5] |
| 3 | Dibenzyl malonate | Chalcone | Yb | (R)-3-(hydroxymethyl)-BINOL | 95 | 94 | [4] |
| 4 | Di-tert-butyl malonate | 2-Cyclohepten-1-one | La | (R)-BINOL | 78 | 85 | [5] |
Table 2: Scandium-BINOL Complexes in the Asymmetric Michael Addition of Silyl Enol Ethers to Enoates
| Entry | Michael Donor | Michael Acceptor | This compound Ligand | Yield (%) | anti/syn | ee (%) (anti) | Reference |
| 1 | 2-(trimethylsilyloxy)furan | N-Crotonyloxazolidinone | (R)-3,3'-bis(diethylaminomethyl)-BINOL | 44 | >50:1 | 73 | [4] |
| 2 | 2-(trimethylsilyloxy)furan | N-Cinnamyloxazolidinone | (R)-3,3'-bis(diethylaminomethyl)-BINOL | 52 | >50:1 | 68 | [4] |
Table 3: Nickel-BINOL Schiff Base Complexes in the Asymmetric Michael Addition of Malonates to Enones
| Entry | Michael Donor | Michael Acceptor | This compound Ligand | Yield (%) | ee (%) | Reference |
| 1 | Dibenzyl malonate | Cyclohexenone | (R)-BINOL-salen | 79 | 90 | [6] |
| 2 | Diethyl malonate | Cyclopentenone | (R)-BINOL-salen | 72 | 85 | [6] |
Table 4: this compound-Derived Phosphoric Acids in the Asymmetric Michael Addition of Ketones to Nitroalkenes
| Entry | Michael Donor | Michael Acceptor | This compound Phosphoric Acid | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| 1 | Cyclohexanone | β-Nitrostyrene | (R)-TRIP | 95 | 10:1 | 97 | [1] |
| 2 | Acetone | (E)-1-Nitro-3-phenylprop-1-ene | (R)-3,3'-(SiPh3)2-BINOL-PA | 88 | 5:1 | 92 | [2] |
| 3 | Cyclopentanone | β-Nitrostyrene | (R)-TRIP | 98 | 12:1 | 99 | [1] |
(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate
Experimental Protocols
This section provides detailed methodologies for representative asymmetric Michael additions catalyzed by this compound-based systems.
Protocol 1: Lanthanum-BINOL Catalyzed Michael Addition of Diethyl Malonate to Cyclohexenone
This protocol is based on the work of Shibasaki and coworkers.[5]
Materials:
-
(R)-BINOL
-
Lanthanum(III) isopropoxide (La(O-i-Pr)3)
-
Diethyl malonate
-
Cyclohexenone
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, (R)-BINOL (0.1 mmol) is dissolved in anhydrous THF (2 mL). To this solution, La(O-i-Pr)3 (0.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes. The solvent is then removed under vacuum to afford the La-(R)-BINOL complex as a pale-yellow solid.
-
Michael Addition: The flask containing the La-(R)-BINOL complex is charged with anhydrous toluene (2 mL). Cyclohexenone (1.0 mmol) is added, and the mixture is cooled to 0 °C. Diethyl malonate (1.2 mmol) is then added dropwise.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up: The reaction is quenched by the addition of saturated aqueous NH4Cl solution (5 mL). The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Michael adduct.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.
Protocol 2: this compound-Phosphoric Acid Catalyzed Michael Addition of Cyclohexanone to β-Nitrostyrene
This protocol is adapted from the work of Akiyama and Terada.[1][2]
Materials:
-
(R)-TRIP (or another suitable this compound-derived phosphoric acid)
-
Cyclohexanone
-
β-Nitrostyrene
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a vial equipped with a magnetic stir bar are added (R)-TRIP (0.05 mmol, 5 mol%), β-nitrostyrene (1.0 mmol), and anhydrous toluene (2 mL).
-
Addition of Nucleophile: Cyclohexanone (2.0 mmol) is added to the mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the β-nitrostyrene is consumed (typically 24-48 hours).
-
Work-up: The reaction mixture is directly loaded onto a silica gel column for purification. Alternatively, the mixture can be diluted with ethyl acetate and washed with saturated aqueous NaHCO3 solution and brine. The organic layer is then dried over anhydrous MgSO4, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the Michael adduct.
-
Analysis: The diastereomeric ratio (dr) is determined by 1H NMR spectroscopy of the crude reaction mixture. The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Mandatory Visualizations
The following diagrams illustrate key concepts in the application of this compound ligands in asymmetric Michael additions.
Caption: General catalytic cycle for a this compound-metal catalyzed asymmetric Michael addition.
Caption: Workflow for selecting a this compound catalyst for an asymmetric Michael addition.
References
Application Notes and Protocols for BINOL-Catalyzed Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for asymmetric aldol reactions catalyzed by 1,1'-bi-2-naphthol (BINOL) and its derivatives. The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, and its asymmetric catalysis provides access to enantiomerically enriched β-hydroxy carbonyl compounds, which are key structural motifs in many pharmaceuticals and natural products. This document covers two primary protocols: the this compound-Ti-catalyzed Mukaiyama-type aldol reaction and the direct asymmetric aldol reaction catalyzed by a this compound-derived zinc complex. Additionally, an emerging protocol involving a this compound-derived phosphoric acid is discussed.
This compound-Titanium Catalyzed Asymmetric Mukaiyama Aldol Reaction
This protocol details the enantioselective addition of a silyl enol ether to an aldehyde, catalyzed by a chiral titanium complex derived from (+)-BINOL. This method is highly valued for its reliability and high levels of stereocontrol.
Data Presentation
Table 1: Representative Data for (+)-BINOL-Ti Catalyzed Asymmetric Mukaiyama Aldol Reaction
| Entry | Aldehyde | Silyl Enol Ether | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 98 |
| 2 | 4-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 99 |
| 3 | 4-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 96 | 97 |
| 4 | Isobutyraldehyde | 1-(Trimethylsiloxy)cyclohexene | 85 | 95 |
| 5 | Benzaldehyde | 1-(tert-Butyldimethylsiloxy)cyclopentene | 93 | 96 |
| 6 | 4-Nitrobenzaldehyde | 1-(tert-Butyldimethylsiloxy)cyclopentene | 90 | 98 |
Experimental Protocols
Protocol 1A: In Situ Preparation of the (+)-BINOL-Ti Catalyst
Materials:
-
(+)-(R)-BINOL
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) chloride (TiCl₄)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Argon or Nitrogen atmosphere
-
Schlenk flask or other suitable oven-dried glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (+)-(R)-BINOL (0.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) or TiCl₄ (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (1 mL) dropwise to the this compound solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. The color of the solution will typically change, indicating complexation. This solution of the chiral catalyst is used directly in the subsequent aldol reaction.
Protocol 1B: General Procedure for the Asymmetric Mukaiyama Aldol Reaction
Materials:
-
Aldehyde (1.0 mmol, 10 equiv relative to catalyst)
-
Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) (1.2 mmol, 12 equiv relative to catalyst)
-
In situ prepared (+)-BINOL-Ti catalyst solution (0.1 mmol)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Cool the freshly prepared (+)-BINOL-Ti catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM to the catalyst solution.
-
Stir for 15-30 minutes at -78 °C to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NaHCO₃ solution or NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Visualization
Caption: Experimental workflow for the this compound-Ti catalyzed Mukaiyama aldol reaction.
Caption: Catalytic cycle of the this compound-Ti mediated asymmetric Mukaiyama aldol reaction.
Direct Asymmetric Aldol Reaction using a this compound-Derived Bimetallic Zinc Catalyst
This protocol describes the direct enantioselective aldol reaction of acetone with various aldehydes using a novel binuclear zinc catalyst derived from a this compound-based ligand. This method avoids the pre-formation of an enolate, making it more atom-economical.
Data Presentation
Table 2: Direct Asymmetric Aldol Reaction of Acetone with Aldehydes using a Bimetallic Zinc Catalyst
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Cyclohexanecarboxaldehyde | 85 | 92 |
| 2 | Benzaldehyde | 78 | 88 |
| 3 | 4-Chlorobenzaldehyde | 89 | 90 |
| 4 | 4-Methoxybenzaldehyde | 75 | 85 |
| 5 | 1-Naphthaldehyde | 82 | 91 |
| 6 | Isovaleraldehyde | 62 | 76 |
Experimental Protocols
Protocol 2A: Catalyst Preparation and Direct Aldol Reaction
Materials:
-
(S)-BINOL-derived ligand (as described in the literature)
-
Diethylzinc (ZnEt₂)
-
Aldehyde (1.0 mmol)
-
Acetone (serves as reactant and solvent)
-
Anhydrous Tetrahydrofuran (THF)
-
4 Å Molecular Sieves
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the (S)-BINOL-derived ligand (0.05 mmol, 5 mol%).
-
Add anhydrous THF (1 mL) and cool the solution to 0 °C.
-
Slowly add diethylzinc (0.1 mmol, 10 mol%, 1.0 M solution in hexanes) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to form the active catalyst.
-
Add 4 Å molecular sieves (100 mg).
-
Add the aldehyde (1.0 mmol) to the catalyst solution.
-
Add acetone (5.0 mmol, 5 equiv).
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 24-48 hours), quench the reaction by the addition of saturated aqueous NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral β-hydroxy ketone.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Visualization
Caption: Experimental workflow for the direct asymmetric aldol reaction.
This compound-Phosphoric Acid Catalyzed Asymmetric Aldol Reaction (Emerging Protocol)
Chiral this compound-derived phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations. Their application in direct aldol reactions is an area of active research. The following is a representative protocol based on literature reports for the reaction of cyclic ketones with activated aldehydes.
Data Presentation
Table 3: Representative Data for [H₈]-BINOL-Phosphoric Acid Catalyzed Aldol Reaction
| Entry | Ketone | Aldehyde | Catalyst | Yield (%) | ee (%) |
| 1 | Cyclohexanone | Ethyl glyoxylate | (R)-[H₈]-BINOL-PA | 85 | 92 |
| 2 | Cyclopentanone | Ethyl glyoxylate | (R)-[H₈]-BINOL-PA | 82 | 90 |
| 3 | Cycloheptanone | Ethyl glyoxylate | (R)-[H₈]-BINOL-PA | 75 | 88 |
Note: PA = Phosphoric Acid
Experimental Protocols
Protocol 3A: General Procedure for the Direct Asymmetric Aldol Reaction
Materials:
-
(R)-3,3'-(Aryl)₂-H₈-BINOL-derived phosphoric acid catalyst
-
Cyclic ketone (e.g., cyclohexanone) (2.0 mmol)
-
Aldehyde (e.g., ethyl glyoxylate) (1.0 mmol)
-
Anhydrous solvent (e.g., Toluene or CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried reaction vial, add the (R)-BINOL-derived phosphoric acid catalyst (0.1 mmol, 10 mol%).
-
Add the cyclic ketone (2.0 mmol, 2 equiv).
-
Add anhydrous solvent (2 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C to room temperature).
-
Add the aldehyde (1.0 mmol) dropwise.
-
Stir the reaction mixture until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Visualization
Application Notes and Protocols for BINOL-Ti Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of BINOL-Ti complexes as catalysts in asymmetric synthesis. The information herein is intended to serve as a practical guide for laboratory applications, offering insights into catalyst preparation, reaction optimization, and substrate scope for key transformations.
Introduction
The use of chiral 1,1'-bi-2-naphthol (this compound) in combination with titanium(IV) alkoxides has emerged as a powerful strategy for the enantioselective formation of carbon-carbon bonds. These this compound-Ti catalysts act as chiral Lewis acids, effectively inducing asymmetry in a variety of important chemical transformations. Their utility is demonstrated in the synthesis of chiral alcohols and other valuable building blocks for natural product synthesis and drug discovery. This document details protocols for several key this compound-Ti catalyzed asymmetric reactions, including the alkylation and allylation of carbonyl compounds, cyanation of aldehydes, and hetero-Diels-Alder reactions.
Catalyst Preparation: General Procedures
The active this compound-Ti catalyst is typically prepared in situ from a chiral this compound ligand and a titanium(IV) isopropoxide precursor. The ratio of this compound to titanium can influence the catalyst's activity and the enantioselectivity of the reaction.
Protocol 2.1: Preparation of (R)-BINOL-Ti(OiPr)₂ Catalyst (1:1 Complex)
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (R)-(+)-BINOL (1.0 equiv).
-
Dissolve the this compound in an appropriate anhydrous solvent (e.g., CH₂Cl₂, toluene).
-
To this solution, add titanium(IV) isopropoxide (Ti(OiPr)₄) (1.0 equiv) dropwise at room temperature.
-
Stir the resulting mixture for 1-2 hours at room temperature to allow for complex formation. The color of the solution typically changes to a deep red or brown, indicating the formation of the this compound-Ti complex.
-
This catalyst solution is now ready for use in the subsequent asymmetric reaction.
Protocol 2.2: Preparation of (R)-BINOL-Ti Catalyst (2:1 Complex)
-
Follow the same procedure as in Protocol 2.1, but use 2.0 equivalents of (R)-(+)-BINOL for every 1.0 equivalent of titanium(IV) isopropoxide.
-
The stirring time for complex formation may be extended to ensure complete ligand exchange.
The choice of a 1:1 or 2:1 this compound to titanium ratio can be critical for achieving optimal results and may vary depending on the specific reaction.
Asymmetric Alkylation of Aldehydes
The enantioselective addition of dialkylzinc reagents to aldehydes, catalyzed by a this compound-Ti complex, provides a reliable method for the synthesis of chiral secondary alcohols.
Experimental Protocol 3.1: General Procedure for the Asymmetric Ethylation of Aldehydes
-
Prepare the (R)-BINOL-Ti(OiPr)₂ catalyst (1:1 complex) as described in Protocol 2.1 using 0.1 mmol of (R)-(+)-BINOL and 0.1 mmol of Ti(OiPr)₄ in 2 mL of anhydrous toluene.
-
To the freshly prepared catalyst solution at room temperature, add the aldehyde (1.0 mmol).
-
Cool the mixture to 0 °C and add diethylzinc (Et₂Zn) (1.2 mmol, 1.0 M solution in hexanes) dropwise.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding chiral secondary alcohol.
Data Presentation 3.1: Substrate Scope for the Asymmetric Ethylation of Aldehydes
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 95 | 98 |
| 2 | 4-Chlorobenzaldehyde | 92 | 97 |
| 3 | 4-Methoxybenzaldehyde | 96 | 99 |
| 4 | 2-Naphthaldehyde | 90 | 96 |
| 5 | Cinnamaldehyde | 85 | 94 |
| 6 | Cyclohexanecarboxaldehyde | 88 | 92 |
Asymmetric Allylation of Aldehydes (Keck Asymmetric Allylation)
The Keck asymmetric allylation is a highly effective method for the enantioselective synthesis of homoallylic alcohols from aldehydes and allyltributyltin.
Experimental Protocol 4.1: Keck Asymmetric Allylation of Aldehydes
-
To a flame-dried Schlenk flask under an inert atmosphere, add (R)-(+)-BINOL (0.2 equiv) and anhydrous CH₂Cl₂ (5 mL).
-
Add titanium(IV) isopropoxide (0.1 equiv) and stir the mixture at room temperature for 1-2 hours.
-
Cool the catalyst solution to -20 °C.
-
Add the aldehyde (1.0 equiv) followed by the dropwise addition of allyltributyltin (1.2 equiv).
-
Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation 4.1: Substrate Scope for the Keck Asymmetric Allylation
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 24 | 92 | 95 |
| 2 | 4-Tolualdehyde | 24 | 90 | 96 |
| 3 | 4-Nitrobenzaldehyde | 36 | 85 | 92 |
| 4 | Furfural | 24 | 88 | 94 |
| 5 | Heptanal | 48 | 82 | 90 |
| 6 | Isovaleraldehyde | 48 | 85 | 91 |
Asymmetric Cyanation of Aldehydes
The enantioselective addition of a cyanide source to aldehydes, catalyzed by a this compound-Ti complex, provides access to valuable chiral cyanohydrins.
Experimental Protocol 5.1: Asymmetric Cyanosilylation of Aldehydes
-
Prepare the (R)-BINOL-Ti(OiPr)₂ catalyst (1:1 complex) as described in Protocol 2.1 using 0.05 mmol of (R)-(+)-BINOL and 0.05 mmol of Ti(OiPr)₄ in 1 mL of anhydrous CH₂Cl₂.
-
Cool the catalyst solution to -78 °C.
-
Add the aldehyde (1.0 mmol) to the cold catalyst solution.
-
Add trimethylsilylcyanide (TMSCN) (1.2 mmol) dropwise.
-
Stir the reaction at -78 °C for 6-12 hours.
-
Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The resulting silyl-protected cyanohydrin can be deprotected by treatment with 1 M HCl in THF to yield the free cyanohydrin.
-
Purify the product by silica gel column chromatography.
Data Presentation 5.1: Substrate Scope for Asymmetric Cyanosilylation of Aldehydes
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 94 | 91 |
| 2 | 3-Phenylpropanal | 89 | 92 |
| 3 | Pivalaldehyde | 85 | 88 |
| 4 | 4-Chlorobenzaldehyde | 91 | 90 |
| 5 | Cyclohexanecarboxaldehyde | 87 | 85 |
Asymmetric Hetero-Diels-Alder Reaction
This compound-Ti complexes catalyze the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and aldehydes to produce chiral dihydropyranones, which are versatile synthetic intermediates.
Experimental Protocol 6.1: Asymmetric Hetero-Diels-Alder Reaction
-
Prepare the (R)-BINOL-Ti(OiPr)₂ catalyst (1:1 complex) as described in Protocol 2.1 using 0.2 mmol of (R)-(+)-BINOL and 0.2 mmol of Ti(OiPr)₄ in 5 mL of anhydrous toluene. The use of H₈-BINOL can also be effective.[1]
-
To the catalyst solution at room temperature, add the aldehyde (1.0 mmol).
-
Cool the mixture to 0 °C and add Danishefsky's diene (1.5 mmol) dropwise.
-
Stir the reaction at 0 °C for 12-24 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Data Presentation 6.1: Substrate Scope for Asymmetric Hetero-Diels-Alder Reaction [1]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 92 | 99 |
| 2 | 4-Bromobenzaldehyde | 88 | 98 |
| 3 | 2-Furaldehyde | 90 | 97 |
| 4 | Cinnamaldehyde | 85 | 95 |
| 5 | Hydrocinnamaldehyde | 87 | 96 |
Mechanistic Visualization
The following diagrams illustrate the proposed catalytic cycle for the Keck asymmetric allylation and a general experimental workflow.
Caption: Proposed catalytic cycle for the Keck asymmetric allylation.
Caption: General experimental workflow for this compound-Ti catalyzed asymmetric synthesis.
References
Application Notes and Protocols for the Functionalization of 1,1'-Bi-2-naphthol (BINOL) at the 3 and 3' Positions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical modification of the BINOL scaffold at the sterically significant 3 and 3' positions. Functionalization at these positions is a key strategy for tuning the steric and electronic properties of this compound-derived ligands and catalysts, which are pivotal in asymmetric synthesis and drug development.
Introduction
1,1'-Bi-2-naphthol (this compound) is a cornerstone of asymmetric catalysis, prized for its C2-symmetry and chiral backbone.[1][2][3] The ability to introduce a wide array of functional groups at the 3 and 3' positions allows for the rational design of catalysts with enhanced enantioselectivity and reactivity in a variety of chemical transformations.[3][4] This document outlines the most common and effective methods for achieving this regioselective functionalization.
Core Strategies for 3,3'-Functionalization
The primary methods for introducing substituents at the 3 and 3' positions of this compound involve ortho-lithiation, electrophilic substitution, and transition metal-catalyzed C-H activation.[1][2][3][5] A crucial first step in many of these syntheses is the protection of the acidic hydroxyl groups to prevent interference with organometallic reagents.
Diagram: General Workflow for 3,3'-Functionalization of this compound
Caption: General workflow for the synthesis of 3,3'-functionalized this compound derivatives.
Key Experimental Protocols
Protocol 1: Protection of this compound Hydroxyl Groups (MOM Ether)
A common and effective protecting group for this compound is the methoxymethyl (MOM) ether.
Methodology:
-
To a solution of (S)-BINOL in a suitable solvent such as THF, add a base (e.g., NaH).
-
Stir the mixture at room temperature under an inert atmosphere.
-
Add chloromethyl methyl ether (MOM-Cl) dropwise.
-
The reaction is typically stirred for several hours until completion, which can be monitored by TLC.
-
Work-up involves quenching the reaction with water, followed by extraction with an organic solvent, drying, and purification by column chromatography.
Protocol 2: Ortho-lithiation and Iodination for 3,3'-Diiodo-BINOL
The introduction of iodine at the 3 and 3' positions provides a versatile handle for further cross-coupling reactions.
Methodology:
-
Dissolve the protected this compound (e.g., MOM-protected this compound) in an anhydrous ether solvent like THF or diethyl ether.
-
Cool the solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add an organolithium reagent such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) dropwise.[6] The choice of organolithium and temperature can influence the selectivity and yield.
-
After stirring for a period to ensure complete lithiation, a solution of iodine (I₂) in the same solvent is added.[6]
-
The reaction is allowed to warm to room temperature and then quenched.
-
Standard aqueous work-up and purification by chromatography or recrystallization afford the 3,3'-diiodo-BINOL derivative.
Protocol 3: Synthesis of 3,3'-Dicarboxylic Acid this compound Derivatives
Carboxylic acid functionalities can be introduced via ortho-lithiation followed by quenching with carbon dioxide.
Methodology:
-
Following the ortho-lithiation of a protected this compound as described in Protocol 2, the reaction mixture is quenched by bubbling dry carbon dioxide gas through it or by pouring it over crushed dry ice.
-
The reaction is then acidified, typically with aqueous HCl, to protonate the carboxylate.
-
The product is extracted with an organic solvent.
-
Subsequent deprotection of the hydroxyl groups yields the 3,3'-dicarboxy-BINOL.[6]
Protocol 4: Grignard Cross-Coupling for 3,3'-Diaryl-BINOL Derivatives
3,3'-Dibromo-BINOL derivatives are excellent substrates for nickel-catalyzed Grignard cross-coupling reactions to introduce aryl groups.[6]
Methodology:
-
To a solution of 3,3'-dibromo-BINOL dimethyl ether in an appropriate solvent (e.g., THF), add a nickel catalyst such as dichlorobis(triphenylphosphine)nickel(II).[6]
-
An aryl Grignard reagent (e.g., phenylmagnesium bromide) is then added to the reaction mixture.
-
The reaction is typically heated to reflux for several hours.
-
After cooling, the reaction is quenched and worked up to isolate the 3,3'-diaryl-BINOL derivative.
Quantitative Data Summary
The following table summarizes typical yields for the synthesis of various 3,3'-disubstituted this compound derivatives. Please note that yields are highly dependent on the specific substrate, reagents, and reaction conditions.
| 3,3'-Substituent | Synthetic Method | Starting Material | Typical Yield (%) | Reference |
| Iodo | Ortho-lithiation and iodination | MOM-protected this compound | Good to excellent | [6] |
| Carboxylic Acid | Ortho-lithiation and carboxylation | MOM-protected this compound | Good to excellent | [6] |
| Diaryl | Grignard cross-coupling | 3,3'-Dibromo-BINOL dimethyl ether | Not specified | [6] |
| Aminomethyl | Mannich reaction | This compound | 61% (disubstituted) | [5] |
| Bromo | Direct bromination | 3,3'-Disubstituted BINOLs | Not specified | [1] |
Applications in Asymmetric Catalysis
The functionalization of this compound at the 3 and 3' positions has a profound impact on its performance as a chiral ligand in a wide range of asymmetric reactions. The steric bulk and electronic nature of the substituents can be fine-tuned to create a highly specific chiral pocket around the metal center, leading to enhanced enantioselectivity.[4]
Diagram: Influence of 3,3'-Substituents on Catalysis
Caption: Modification at the 3,3'-positions influences the performance of this compound-derived catalysts.
For instance, 3,3'-disubstituted this compound-derived phosphoric acids are highly effective Brønsted acid catalysts. The introduction of bulky aromatic groups at these positions can create a more confined chiral environment, leading to higher enantiomeric excesses in reactions such as transfer hydrogenations.[7] Similarly, this compound-based phosphoramidite ligands with electronically modified 3,3'-substituents have shown improved stereoselectivity in palladium-catalyzed reactions.[8]
Conclusion
The functionalization of this compound at the 3 and 3' positions is a powerful tool for the development of bespoke chiral ligands and catalysts. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of these valuable compounds in asymmetric synthesis and the discovery of new chemical entities. The ability to systematically modify the this compound framework allows for the optimization of catalytic systems to meet the specific demands of a target transformation, ultimately enabling the efficient production of enantioenriched molecules.
References
- 1. Regioselective Substitution of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral 3,3′-diaroyl this compound phosphoric acids: syntheses and evaluation in asymmetric transfer hydrogenation, photophysical, and electrochemical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of BINOL in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. The stereochemistry of a drug molecule can profoundly influence its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Axially chiral biaryl compounds, particularly 1,1'-bi-2-naphthol (BINOL), have emerged as indispensable tools in asymmetric catalysis, enabling the synthesis of single-enantiomer pharmaceutical intermediates with high efficiency and selectivity. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of key pharmaceutical intermediates.
Core Concepts: The Power of this compound in Asymmetric Catalysis
This compound's utility in asymmetric synthesis stems from its unique C₂-symmetric, axially chiral structure. This chirality is a result of restricted rotation around the single bond connecting the two naphthalene rings. This well-defined chiral environment allows for the creation of highly effective chiral catalysts when this compound is coordinated with a metal center or functionalized to act as an organocatalyst. These catalysts create a chiral pocket that preferentially binds one prochiral substrate or transition state over the other, leading to the formation of one enantiomer in excess.
Key classes of this compound-derived catalysts include:
-
This compound-Metal Complexes: Lewis acidic metals like titanium, aluminum, and zinc complexed with this compound create powerful catalysts for a range of carbon-carbon bond-forming reactions.
-
H₈-BINOL Derivatives: The partially hydrogenated H₈-BINOL offers a more flexible and often more effective ligand scaffold, leading to improved enantioselectivity in certain reactions.
-
This compound-Phosphoric Acids (BPAs): These chiral Brønsted acids are highly effective organocatalysts for a variety of transformations, including Friedel-Crafts reactions and reductions.
Application 1: Asymmetric Synthesis of Chiral Secondary Alcohols
Chiral secondary alcohols are crucial building blocks for a vast array of pharmaceuticals. This compound-derived catalysts, particularly those based on titanium, have proven highly effective in the asymmetric addition of organometallic reagents to aldehydes, affording enantioenriched secondary alcohols.
Quantitative Data for Asymmetric Arylation of Aldehydes
The asymmetric addition of aryl groups to aldehydes is a powerful method for synthesizing chiral diarylmethanols, which are precursors to numerous active pharmaceutical ingredients (APIs). The use of an (R)-H₈-BINOL-Ti(IV) catalyst has demonstrated high enantioselectivity across a range of substrates.
| Entry | Aldehyde (Ar¹CHO) | Arylating Reagent (Ar²-M) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | Phenylaluminum dichloride | 91 | 90 |
| 2 | 4-Chlorobenzaldehyde | Phenylaluminum dichloride | 95 | 92 |
| 3 | 4-Methoxybenzaldehyde | Phenylaluminum dichloride | 88 | 89 |
| 4 | 2-Naphthaldehyde | Phenylaluminum dichloride | 92 | 95 |
| 5 | Benzaldehyde | 4-Tolylaluminum dichloride | 89 | 91 |
| 6 | Benzaldehyde | 2-Thienylaluminum dichloride | 85 | 88 |
Experimental Protocol: Asymmetric Arylation of an Aldehyde using (R)-H₈-BINOL-Ti(IV) Catalyst
This protocol describes the general procedure for the asymmetric addition of an aryl group to an aldehyde, catalyzed by a pre-formed (R)-H₈-BINOL-Ti(IV) complex.
Materials:
-
(R)-H₈-BINOL
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Aryl Grignard or organoaluminum reagent
-
Aldehyde
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve (R)-H₈-BINOL (0.1 mmol) in anhydrous toluene (5 mL). To this solution, add titanium(IV) isopropoxide (0.1 mmol) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the aldehyde (1.0 mmol) in anhydrous toluene (10 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Arylating Reagent: To the cooled aldehyde solution, slowly add the arylating reagent (1.2 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid (10 mL). Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate (20 mL) and brine (20 mL), and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Characterization: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Application 2: Synthesis of a Key Intermediate for (S)-Naproxen
(S)-Naproxen is a widely used non-steroidal anti-inflammatory drug (NSAID). A key step in its asymmetric synthesis involves the creation of a chiral α-aryl propionic acid derivative. A palladium catalyst bearing an (R)-H₈-BINOL-derived monophosphine ligand has been successfully employed for the asymmetric arylation of a silyl ketene acetal, providing a direct route to the (S)-Naproxen core structure with high enantioselectivity.[1]
Quantitative Data for the Asymmetric Synthesis of (S)-Naproxen Intermediate
| Entry | Aryl Triflate | Silyl Ketene Acetal | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | 2-Methoxy-6-naphthyl triflate | 1-(tert-Butoxy)-1-(trimethylsiloxy)ethene | 2 | 85 | 92 |
Experimental Protocol: Asymmetric Arylation for the Synthesis of (S)-Naproxen Intermediate
This protocol outlines the synthesis of the (S)-Naproxen intermediate via a palladium-catalyzed asymmetric α-arylation of a silyl ketene acetal.
Materials:
-
(R)-H₈-BINOL-derived monophosphine palladium catalyst
-
2-Methoxy-6-naphthyl triflate
-
1-(tert-Butoxy)-1-(trimethylsiloxy)ethene
-
Lithium acetate (LiOAc)
-
Anhydrous 1,4-dioxane
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the (R)-H₈-BINOL-derived monophosphine palladium catalyst (0.02 mmol), 2-methoxy-6-naphthyl triflate (1.0 mmol), and lithium acetate (1.2 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the tube with argon. Add anhydrous 1,4-dioxane (5 mL) followed by 1-(tert-butoxy)-1-(trimethylsiloxy)ethene (1.5 mmol).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 24 hours.
-
Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the tert-butyl ester of (S)-Naproxen.
-
Characterization: Determine the enantiomeric excess of the product by chiral HPLC analysis.
Application 3: Asymmetric Carbonyl-Ene Reaction
The carbonyl-ene reaction is a powerful tool for the synthesis of homoallylic alcohols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals. This compound-titanium complexes have been shown to be highly effective catalysts for the asymmetric glyoxylate-ene reaction.[2]
Quantitative Data for the Asymmetric Glyoxylate-Ene Reaction
A binaphthol-derived chiral titanium µ-oxo complex has demonstrated exceptional activity and enantioselectivity in the reaction of α-methylstyrene with ethyl glyoxylate.[2]
| Entry | Ene Component | Enophile | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| 1 | α-Methylstyrene | Ethyl glyoxylate | 0.2 | 88 | 98.7 |
Experimental Protocol: Asymmetric Glyoxylate-Ene Reaction
This protocol describes the general procedure for the this compound-Ti catalyzed asymmetric carbonyl-ene reaction.
Materials:
-
(R)-BINOL
-
Diisopropoxytitanium(IV) dichloride ((PrⁱO)₂TiCl₂)
-
Molecular sieves (4 Å)
-
Anhydrous toluene
-
Ene component (e.g., α-methylstyrene)
-
Enophile (e.g., ethyl glyoxylate)
-
Saturated aqueous sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, a solution of (R)-BINOL (0.2 mmol) and (PrⁱO)₂TiCl₂ (0.2 mmol) in anhydrous toluene (10 mL) is stirred over activated 4 Å molecular sieves for 1 hour at room temperature. The mixture is then filtered to provide the chiral titanium catalyst solution.
-
Reaction Setup: To a separate flame-dried Schlenk flask under argon, add the ene component (1.0 mmol) and anhydrous toluene (5 mL). Cool the solution to -20 °C.
-
Reaction Initiation: Add the enophile (1.2 mmol) to the cooled solution, followed by the dropwise addition of the prepared catalyst solution (0.02 mmol).
-
Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Determine the enantiomeric excess of the homoallylic alcohol product by chiral HPLC.
Visualizing the Logic: Reaction Mechanisms and Workflows
To better understand the role of this compound in these transformations, the following diagrams illustrate the key reaction mechanisms and experimental workflows.
Caption: Mechanism of (R)-H8-BINOL-Ti(IV) catalyzed asymmetric arylation.
Caption: Experimental workflow for the synthesis of the (S)-Naproxen intermediate.
Conclusion
This compound and its derivatives stand as a testament to the power of chiral catalysis in modern organic synthesis. Their versatility, high efficiency, and the commercial availability of both enantiomers make them invaluable tools for the preparation of enantiomerically pure pharmaceutical intermediates. The protocols and data presented herein provide a practical guide for researchers and scientists in the pharmaceutical industry to leverage the power of this compound catalysis in their drug discovery and development efforts. Further exploration and modification of the this compound scaffold will undoubtedly lead to the development of even more powerful and selective catalysts for the synthesis of the next generation of chiral drugs.
References
- 1. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binaphthol-derived titanium µ-oxo complex: a new type of asymmetric catalyst for carbonyl-ene reaction with glyoxylate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: BINOL as a Chiral Ligand for Lanthanide Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific stereoisomers. Among these, 1,1'-bi-2-naphthol (BINOL) has emerged as a highly versatile and effective chiral ligand. When combined with lanthanide metals, this compound forms powerful Lewis acid catalysts capable of promoting a wide range of enantioselective transformations with high efficiency and stereocontrol. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral ligand in lanthanide-catalyzed asymmetric reactions, offering a practical guide for researchers in the field.
Lanthanide-BINOL complexes are particularly advantageous due to the unique properties of lanthanide ions, such as their large ionic radii and flexible coordination numbers, which allow for the creation of a tunable and effective chiral environment.[1][2] These catalysts have been successfully applied in various carbon-carbon bond-forming reactions, including Michael additions, aldol reactions, and cyanosilylations.[3][4]
Applications and Performance Data
Lanthanide-BINOL catalysts have demonstrated remarkable performance in a variety of asymmetric reactions. The following tables summarize the quantitative data for key applications, providing a comparative overview of different catalyst systems and their efficacy.
Asymmetric Michael Addition Reactions
The asymmetric Michael addition is a fundamental C-C bond-forming reaction. Lanthanide-BINOL complexes, particularly those of lanthanum, have proven to be highly effective catalysts. A notable example is the lithium-free lanthanum-BINOL complex, which efficiently catalyzes the addition of various nucleophiles to enones.[5]
| Catalyst System | Substrate (Electrophile) | Nucleophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| La-(S)-BINOL | 2-Cyclohexen-1-one | Dibenzyl malonate | 10 | THF | -20 | 72 | 95 | 92 | [5] |
| La-(S)-BINOL | 2-Cyclopenten-1-one | Diethyl malonate | 10 | THF | -20 | 48 | 88 | 85 | [5] |
| Yb(OTf)3-(S)-BINOL | Chalcone | Acetylacetone | 5 | CH2Cl2 | RT | 24 | 91 | 90 | [4] |
Asymmetric Nitroaldol (Henry) Reactions
The nitroaldol reaction is a powerful tool for the synthesis of β-nitro alcohols, which are valuable synthetic intermediates. Heterobimetallic lanthanide-lithium-BINOL complexes have been developed as highly effective catalysts for this transformation, affording products with high diastereoselectivity and enantioselectivity.[3][6]
| Catalyst System | Aldehyde | Nitromethane | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| La-Li-(S)-BINOL (LLB) | Benzaldehyde | Nitromethane | 10 | THF | -40 | 120 | 85 | 92 | [3] |
| Sm-Li-(S)-BINOL (SmLB) | 2-Naphthaldehyde | Nitromethane | 10 | THF | -40 | 96 | 89 | 93 | [3] |
| Gd-Li-(S)-BINOL (GdLB) | 3-Phenylpropanal | Nitromethane | 10 | THF | -40 | 144 | 78 | 88 | [3] |
Asymmetric Cyanosilylation of Aldehydes
The addition of trimethylsilyl cyanide (TMSCN) to aldehydes is a crucial method for the synthesis of cyanohydrins, which are precursors to α-hydroxy acids and other important molecules. Lanthanide-BINOL complexes catalyze this reaction with high enantioselectivity.[7]
| Catalyst System | Aldehyde | TMSCN (equiv.) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| YbCl3/(S)-BINOL | Benzaldehyde | 1.5 | 10 | CH2Cl2 | -78 | 24 | 95 | 91 | [7] |
| La(O-i-Pr)3/(R)-BINOL | 4-Chlorobenzaldehyde | 1.5 | 5 | THF | -78 to -20 | 12 | 92 | 88 | [8] |
| SmI2/(S)-BINOL | 2-Naphthaldehyde | 2.0 | 10 | Toluene | -60 | 48 | 88 | 94 | [4] |
Experimental Protocols
This section provides detailed experimental procedures for the preparation of a representative lanthanide-BINOL catalyst and its application in an asymmetric reaction.
Protocol 1: Preparation of a Lanthanum-Lithium-BINOL (LLB) Catalyst
This protocol describes the in-situ preparation of the La-Li-(S)-BINOL (LLB) catalyst, which is highly effective for asymmetric nitroaldol reactions.[3]
Materials:
-
Lanthanum(III) chloride heptahydrate (LaCl3·7H2O)
-
(S)-1,1'-Bi-2-naphthol ((S)-BINOL)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)
-
Lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (3.0 mmol).
-
Add anhydrous THF (15 mL) and cool the solution to 0 °C.
-
Slowly add NaHMDS (1.0 M in THF, 6.0 mL, 6.0 mmol) dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour to form the sodium salt of this compound.
-
In a separate flame-dried Schlenk flask, add LaCl3·7H2O (1.0 mmol) and LiCl (1.0 mmol).
-
Heat the flask under vacuum to remove water and obtain the anhydrous salts.
-
Cool the flask to room temperature and add anhydrous THF (10 mL).
-
To the suspension of LaCl3 and LiCl, add the freshly prepared sodium BINOLate solution via cannula at room temperature.
-
Stir the resulting mixture at room temperature for 12 hours. The resulting pale-yellow solution is the LLB catalyst (approximately 0.04 M in THF), which can be used directly for the catalytic reaction.
Protocol 2: Asymmetric Nitroaldol Reaction using LLB Catalyst
This protocol details the use of the prepared LLB catalyst in the asymmetric addition of nitromethane to an aldehyde.[3]
Materials:
-
LLB catalyst solution (prepared as in Protocol 1)
-
Aldehyde (e.g., Benzaldehyde)
-
Nitromethane
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO4)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the LLB catalyst solution (2.5 mL, 0.1 mmol, 10 mol%).
-
Cool the catalyst solution to -40 °C (acetonitrile/dry ice bath).
-
Add nitromethane (5.0 mmol) to the catalyst solution.
-
Slowly add the aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by TLC.
-
Upon completion (typically 96-120 hours), quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC analysis.
Visualizations
Logical Relationship of Catalyst Formation
References
- 1. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. "Asymmetric" catalysis by lanthanide complexes [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic asymmetric Michael reactions promoted by a lithium-free lanthanum-BINOL complex (Journal Article) | OSTI.GOV [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Immobilization of BINOL Catalysts for Reuse
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1,1'-bi-2-naphthol (BINOL) and its derivatives are privileged chiral ligands and catalysts extensively used in asymmetric synthesis to produce enantiomerically pure compounds, a critical aspect of drug development. A significant drawback of homogeneous this compound catalysts is their difficult and costly separation from the reaction mixture, which hinders their recovery and reuse. Immobilization of these catalysts onto solid supports offers a practical solution, enabling easy separation, recyclability, and potential for use in continuous flow systems, thereby improving the economic and environmental sustainability of synthetic processes.
This document provides an overview of common strategies for the immobilization of this compound catalysts on various supports, including organic polymers, inorganic materials, and magnetic nanoparticles. Detailed experimental protocols for the synthesis and application of these heterogeneous catalysts are provided, along with a compilation of their performance data in various asymmetric reactions.
Immobilization Strategies
The selection of an appropriate immobilization strategy depends on the specific this compound catalyst, the desired reaction, and the nature of the solid support. Key strategies include:
-
Covalent Attachment: This involves the formation of a stable chemical bond between the this compound ligand and the support material. Functionalization of the this compound scaffold, often at the 3,3', 4,4', or 6,6' positions, allows for linkage to a variety of supports.
-
Copolymerization: A this compound derivative containing a polymerizable group (e.g., a vinyl group) is copolymerized with a monomer to incorporate the chiral unit directly into the polymer backbone.
-
Sol-Gel Entrapment: this compound precursors functionalized with alkoxysilanes are co-condensed with other silica sources (e.g., tetraethoxysilane) to physically entrap the catalyst within a porous silica network.
-
Non-covalent Immobilization: This strategy relies on interactions such as ionic bonding, hydrogen bonding, or physisorption to attach the catalyst to the support.
The following diagram illustrates the general approaches to this compound catalyst immobilization.
Data on Reusable this compound Catalysts
The performance of various immobilized this compound catalysts in different asymmetric reactions is summarized below. The data highlights the yield, enantiomeric excess (ee), and reusability of each catalytic system.
| Catalyst/Support | Reaction | Substrate | Yield (%) | ee (%) | Reuse Cycles | Reference |
| Polystyrene-Supported | ||||||
| Polystyrene-TRIP | Allylboration | Benzaldehyde | 98 | 98 | 18 | [1] |
| Polystyrene-BINOL | Diethylzinc Addition | Benzaldehyde | >95 | 91 | 5 | [2] |
| Silica-Supported | ||||||
| Silica-H8-BINOL-Ti | Diethylzinc Addition | Benzaldehyde | 91 | 90 | 14 | [3] |
| Silica-BINOL | Aza-Michael Addition | - | - | - | - | [4] |
| Magnetic Nanoparticle-Supported | ||||||
| L-cysteine@Fe3O4 | Oxidative Coupling | 2-Naphthol | 85 | 80 | 5 (yield), 3 (ee) | [3] |
| Graphene Oxide-Supported | ||||||
| GO-BINOL-Ti | Diethylzinc Addition | Aromatic Aldehydes | 99 | 45 | 7 | [5] |
Experimental Protocols
Detailed experimental procedures for the synthesis and application of representative immobilized this compound catalysts are provided below.
Protocol 1: Synthesis of Polystyrene-Supported TRIP Catalyst
This protocol describes the synthesis of a highly recyclable polystyrene-supported 3,3'-bis(2,4,6-triisopropylphenyl)-BINOL (TRIP) catalyst via copolymerization.[1]
Workflow for Polystyrene-Supported TRIP Synthesis
Materials:
-
TRIP diol
-
N-Bromosuccinimide (NBS)
-
4-Vinylphenylboronic acid
-
Pd(PPh3)4
-
POCl3
-
Styrene
-
Divinylbenzene (DVB)
-
AIBN
-
Anhydrous solvents (DCM, THF, toluene)
Procedure:
-
Dibromination of TRIP diol: Dissolve TRIP diol in anhydrous DCM. Cool to 0 °C and add NBS portion-wise. Stir at room temperature until the reaction is complete (monitored by TLC). Quench with aqueous Na2S2O3, extract with DCM, dry over MgSO4, and purify by column chromatography to obtain 6,6'-dibromo-TRIP.
-
Suzuki Coupling: To a solution of 6,6'-dibromo-TRIP in toluene, add 4-vinylphenylboronic acid, aqueous Na2CO3, and Pd(PPh3)4. Reflux the mixture under an inert atmosphere until completion. Cool, separate the layers, and extract the aqueous layer with toluene. Combine the organic layers, dry over MgSO4, and purify to yield 6,6'-divinyl-TRIP.
-
Phosphorylation: Dissolve 6,6'-divinyl-TRIP in anhydrous THF and cool to 0 °C. Add triethylamine followed by dropwise addition of POCl3. Stir at room temperature, then quench with water. Extract with ethyl acetate, dry, and concentrate to obtain the divinylated phosphoric acid monomer.
-
Copolymerization: In a polymerization tube, dissolve the divinylated phosphoric acid monomer, styrene, DVB, and AIBN in toluene. Degas the solution by freeze-pump-thaw cycles. Seal the tube and heat at 80 °C for 24 hours. Cool, crush the resulting polymer, and wash extensively with various solvents (THF, DCM, MeOH) to remove unreacted monomers and initiator. Dry the resin under vacuum.
Protocol 2: Asymmetric Allylboration of Aldehydes using Polystyrene-Supported TRIP
Workflow for Asymmetric Allylboration
Materials:
-
Polystyrene-supported TRIP (PS-TRIP) resin
-
Aldehyde
-
Allylboronic acid pinacol ester
-
Anhydrous toluene
-
Molecular sieves (4 Å)
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the PS-TRIP resin and molecular sieves. Add anhydrous toluene and cool the suspension to the desired temperature (e.g., -20 °C).
-
Addition of Reagents: Add the aldehyde followed by the allylboronic acid pinacol ester.
-
Reaction: Stir the mixture at the specified temperature until the reaction is complete (monitored by TLC or GC).
-
Catalyst Recovery: Filter the reaction mixture to separate the catalyst resin. Wash the resin sequentially with toluene, DCM, and methanol. Dry the recovered catalyst under vacuum for reuse.
-
Product Isolation: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 3: Synthesis of L-cysteine Coated Magnetic Nanoparticles (L-cysteine@Fe3O4)
This protocol describes a method for preparing L-cysteine coated magnetic nanoparticles, which can serve as a support for chiral catalysts.[3]
Materials:
-
FeCl3·6H2O
-
FeCl2·4H2O
-
Ammonia solution (25%)
-
L-cysteine
-
Deionized water
Procedure:
-
Synthesis of Fe3O4 Nanoparticles (Co-precipitation): Dissolve FeCl3·6H2O and FeCl2·4H2O in deionized water in a 2:1 molar ratio under an inert atmosphere with vigorous stirring. Heat the solution to 80 °C. Add ammonia solution dropwise until the pH reaches ~10, resulting in the formation of a black precipitate. Continue stirring for 1 hour.
-
Coating with L-cysteine: Cool the suspension to room temperature. Add a solution of L-cysteine in deionized water to the Fe3O4 nanoparticle suspension. Stir the mixture for several hours at room temperature.
-
Isolation and Washing: Collect the L-cysteine@Fe3O4 nanoparticles using an external magnet. Decant the supernatant. Wash the nanoparticles multiple times with deionized water and then with ethanol to remove unreacted reagents.
-
Drying: Dry the L-cysteine@Fe3O4 nanoparticles under vacuum.
Protocol 4: Synthesis of Silica-Immobilized this compound Catalyst
This protocol provides a general procedure for the covalent immobilization of a this compound derivative onto a silica support.
Materials:
-
(R)- or (S)-BINOL
-
3-(Isocyanatopropyl)triethoxysilane
-
Anhydrous toluene
-
Triethylamine
-
Silica gel (activated)
Procedure:
-
Functionalization of this compound: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous toluene. Add a catalytic amount of triethylamine. Add 3-(isocyanatopropyl)triethoxysilane dropwise and stir the mixture at room temperature until the reaction is complete. This forms the silylated this compound derivative.
-
Immobilization on Silica: Suspend activated silica gel in anhydrous toluene. Add the solution of the silylated this compound derivative to the silica suspension. Reflux the mixture for 24 hours.
-
Washing and Drying: Cool the mixture to room temperature and filter to collect the functionalized silica. Wash the solid extensively with toluene, DCM, and methanol to remove any non-covalently bound material. Dry the silica-immobilized this compound catalyst under vacuum.
Conclusion
The immobilization of this compound catalysts on solid supports is a powerful strategy to enhance their practical utility in asymmetric synthesis. The methodologies presented here for polystyrene, silica, and magnetic nanoparticle-supported catalysts demonstrate the versatility of this approach. By enabling catalyst reuse, these heterogeneous systems contribute to more sustainable and cost-effective chemical processes, which is of paramount importance in the pharmaceutical and fine chemical industries. The choice of support and immobilization technique can be tailored to optimize the performance of the catalyst in a specific application, paving the way for the development of highly efficient and robust catalytic systems.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioslectivity in BINOL-Catalyzed Reactions
Welcome to the technical support center for BINOL-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their asymmetric syntheses. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low Enantioselectivity (Low ee%)
| Potential Cause | Suggested Solution |
| Suboptimal Ligand/Metal Combination: The chosen metal precursor may not form the most effective chiral catalyst with this compound for your specific transformation.[1] | Screen Different Metal Precursors: Experiment with a variety of Lewis acids (e.g., Ti(OiPr)₄, AlCl₃, Zn(OTf)₂) to identify the optimal partner for your this compound ligand.[1] |
| Incorrect Solvent: The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state, impacting enantioselectivity.[1] | Solvent Screening: Test a range of anhydrous solvents with varying polarities. Non-polar solvents like toluene are often preferred, but others such as CH₂Cl₂, THF, or diethyl ether should also be considered.[1] A study on H8-BINOL catalysis found that MTBE provided the highest enantioselectivity (87% ee) in a specific reaction compared to THF, DCM, MeCN, and DMF.[2][3] |
| Reaction Temperature Too High: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, thus reducing selectivity.[1] | Optimize Reaction Temperature: Conduct the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C). A systematic temperature optimization study is often necessary to find the best balance between reaction rate and enantioselectivity.[1] |
| Presence of Water or Other Impurities: Moisture can deactivate the catalyst and interfere with the chiral environment, leading to a loss of enantioselectivity.[1] | Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1] |
| Inappropriate this compound Derivative: The steric and electronic properties of the this compound ligand itself may not be optimal for the specific substrate. | Screen Modified this compound Ligands: Consider using this compound derivatives. For instance, H₈-BINOL has shown to be a more effective catalyst than this compound in certain reactions due to a lower dihedral angle in the transition state.[2][3] Substituents at the 3,3' or 7,7' positions of the binaphthyl system can also increase steric bulk and improve enantioselectivity.[4] |
| Lack of an Additive: Some reactions require an additive to enhance the activity and selectivity of the catalyst. | Screen Additives: The addition of a small amount of an additive can significantly improve the reaction outcome. For example, TMEDA has been used as a supportive additive to prevent racemization[2][3], and biscyclohexylamine (Cy₂NH) has been shown to greatly enhance enantioselectivity in the addition of linear alkyl alkynes to linear aldehydes.[5] |
Issue 2: Poor Reaction Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or catalyst deactivation.[1] | Monitor Reaction Progress: Use techniques like TLC or GC/LC-MS to track the reaction's progress and determine the optimal reaction time.[1] If the reaction is too slow at a low temperature that is optimal for selectivity, a slight increase in temperature may be necessary.[1] |
| Catalyst Decomposition: The chiral catalyst may not be stable under the reaction conditions.[1] | Use a More Robust Catalyst: Consider using more stable this compound derivatives, such as H₈-BINOL, which can sometimes offer greater stability and reactivity.[1] |
| Side Reactions: The substrate or product may be undergoing undesired side reactions.[1] | Optimize Reaction Conditions: Re-evaluate the reaction conditions, including temperature, solvent, and catalyst loading, to minimize side reactions. |
Issue 3: Lack of Reproducibility
| Potential Cause | Suggested Solution |
| Inconsistent Reagent Purity: Variations in the purity of reagents, especially the solvent and starting materials, can lead to inconsistent results. | Use High-Purity Reagents: Ensure that all reagents are of high purity and that solvents are properly dried before use.[1] |
| Inconsistent Catalyst Preparation: The method of preparing the chiral catalyst can significantly impact its activity and selectivity. | Standardize Catalyst Preparation: Follow a consistent and well-defined protocol for preparing the chiral catalyst. Pre-forming the catalyst before adding the substrate can sometimes improve reproducibility.[1] |
| Atmospheric Contamination: Exposure to air or moisture can lead to inconsistent catalyst activity.[1] | Maintain an Inert Atmosphere: Consistently use Schlenk line techniques or a glovebox to minimize the exposure of the reaction to air and moisture.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for a this compound-metal complex?
The catalyst loading for a this compound-metal complex can vary depending on the specific reaction, but it typically ranges from 0.5 mol% to 20 mol%.[1] It is often necessary to optimize the catalyst loading to find a balance between reaction efficiency, cost, and enantioselectivity.
Q2: How can I prepare the this compound-metal catalyst?
A common method is in-situ preparation. For a this compound-Ti(IV) catalyst, for example, (+)-BINOL is dissolved in an anhydrous solvent (e.g., CH₂Cl₂) in a flame-dried Schlenk flask under an inert atmosphere. Then, Ti(OiPr)₄ is added via syringe, and the mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the catalyst complex before the substrate is introduced.[1]
Q3: Can this compound be used as an organocatalyst without a metal?
Yes, this compound and its derivatives, particularly this compound-derived phosphoric acids, are powerful Brønsted acid organocatalysts.[6] They can activate electrophiles, such as imines, towards nucleophilic attack in a highly enantioselective manner.[6]
Q4: When should I consider using a modified this compound ligand like H₈-BINOL?
H₈-BINOL catalysts are often more flexible than their this compound counterparts.[2] This increased flexibility can allow them to adopt a more favorable conformation in the transition state, leading to higher enantioselectivity.[2] A comparative study showed that (R)-H₈-BINOL was more efficient, providing 91% yield and 90% ee, where modified (S)-BINOL derivatives gave lower enantioselectivity.[2][3] If you are struggling to achieve high enantioselectivity with standard this compound, exploring H₈-BINOL or other derivatives with modified steric and electronic properties is a logical next step.
Q5: What is the role of molecular sieves in some this compound-catalyzed reactions?
Molecular sieves are often added to reactions to ensure strictly anhydrous conditions. They are porous materials that can adsorb water and other small molecules from the reaction mixture, which is crucial as even trace amounts of water can deactivate the Lewis acidic catalyst and negatively impact enantioselectivity.
Data Presentation
Table 1: Effect of Solvent on Enantioselectivity in an H₈-BINOL Catalyzed Reaction
| Solvent | Enantiomeric Excess (ee%) |
| MTBE | 87 |
| THF | <87 |
| DCM | <87 |
| MeCN | <87 |
| DMF | <87 |
| Data derived from a reaction optimization study.[2][3] |
Table 2: Comparison of this compound and H₈-BINOL in an Asymmetric Addition Reaction
| Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| (R)-H₈-BINOL | 91 | 90 |
| Modified (S)-BINOL derivatives | Lower | Lower |
| This table illustrates the superior performance of H₈-BINOL in this specific reaction.[2][3] |
Experimental Protocols
General Protocol for a this compound-Ti(IV) Catalyzed Aldol Reaction
-
Catalyst Preparation (in-situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (+)-BINOL (0.1 mmol).
-
Add 5 mL of an anhydrous solvent (e.g., CH₂Cl₂).
-
Add Ti(OiPr)₄ (0.1 mmol) via a syringe and stir the resulting mixture at room temperature for 30-60 minutes.[1]
-
-
Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) to the solution.
-
Slowly add the nucleophile (e.g., a silyl enol ether, 1.2 mmol) dropwise.
-
Stir the reaction mixture at the same temperature and monitor its progress using TLC.[1]
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Generalized catalytic cycle for a this compound-catalyzed reaction.
References
Technical Support Center: Troubleshooting Low Yields in BINOL-Mediated Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing BINOL-mediated asymmetric syntheses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to address common issues leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Low yields in this compound-mediated reactions can arise from several factors, ranging from the quality of reagents and solvents to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.[1]
Potential Causes & Solutions:
-
Reagent and Solvent Quality:
-
Purity of Starting Materials: Impurities in substrates or the this compound ligand itself can inhibit the catalyst or lead to side reactions. Ensure the use of high-purity reagents.[1]
-
Solvent Purity: Solvents must be anhydrous and free of impurities. The presence of water can deactivate the catalyst.[1] It is recommended to use freshly distilled or commercially available anhydrous solvents.
-
-
Catalyst and Ligand Issues:
-
Catalyst Preparation: The method of catalyst preparation (in-situ vs. pre-formed) can significantly impact its activity. For moisture-sensitive catalysts, in-situ preparation under an inert atmosphere is often preferred.[2]
-
Catalyst Decomposition: The chiral catalyst may be unstable under the reaction conditions. Consider using more robust this compound derivatives, such as H₈-BINOL, which can offer greater stability.[3]
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is crucial for the formation of the active catalyst and needs to be optimized for each specific reaction.
-
-
Reaction Conditions:
-
Atmosphere: Many this compound-mediated reactions are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., argon or nitrogen) is critical.[1]
-
Temperature: The reaction temperature can greatly influence the reaction rate and selectivity. High temperatures may lead to catalyst decomposition or the formation of byproducts, while low temperatures might result in incomplete conversion.[1] An optimization study is often necessary to find the ideal temperature.
-
Reaction Time: Incomplete reactions are a frequent cause of low yields. Monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]
-
-
Work-up and Purification:
-
Product Loss During Extraction: Ensure efficient extraction of the product by performing multiple extractions with a suitable solvent.
-
Purification Challenges: The choice of purification method is important. While column chromatography is common, care must be taken to avoid product degradation or racemization on acidic silica gel. Recrystallization is another option, but the solvent system must be carefully selected to minimize product loss.[1]
-
Q2: I am observing low enantioselectivity in my reaction. What factors could be responsible and how can I improve it?
Low enantioselectivity is a common challenge and can be influenced by several factors.
Potential Causes & Solutions:
-
Suboptimal Ligand/Metal Combination: The chosen metal precursor may not form the most effective chiral catalyst with this compound for your specific transformation. Screening different Lewis acids (e.g., Ti(OiPr)₄, Zn(OTf)₂, Yb(OTf)₃) can help identify a more suitable combination.[2][3]
-
Incorrect Solvent: The polarity and coordinating ability of the solvent play a significant role in the geometry of the transition state. A solvent screen is recommended to find the optimal medium for the reaction.
-
Reaction Temperature: Higher reaction temperatures can lead to a decrease in enantioselectivity. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) is often beneficial.[3][4]
-
Presence of Water: Moisture can deactivate the chiral catalyst and interfere with the reaction, leading to lower enantioselectivity.[3] Ensure all glassware is flame-dried and reactions are run under strictly anhydrous and inert conditions.[3]
Q3: My ortho-lithiation of a this compound derivative is incomplete, resulting in a mixture of products. What can I do to improve this step?
Incomplete ortho-lithiation is a known issue when preparing substituted this compound ligands.
Potential Causes & Solutions:
-
Insufficient Organolithium Reagent: The stoichiometry of the organolithium reagent (e.g., n-BuLi) is critical. Using a larger excess of the reagent can often drive the reaction to completion.
-
Suboptimal Reaction Temperature or Time: Increasing the reaction temperature (e.g., from -78 °C to 0 °C or room temperature) or extending the lithiation time can improve the efficiency of the lithiation step.
-
Steric Hindrance: The structure of the this compound derivative can influence the ease of lithiation. Using a protected this compound, such as a MOM-protected derivative, may facilitate a more efficient lithiation.
Data Presentation
The following tables summarize quantitative data on the impact of various reaction parameters on the yield and enantioselectivity of this compound-mediated syntheses.
Table 1: Asymmetric Cyclization of an Unsaturated Aldehyde Catalyzed by Al-BINOL Complexes [3]
| Entry | Ligand | Solvent | Conversion (%) | Selectivity (%) | de (%) | ee (%) |
| 1 | (R)-BINOL | CH₂Cl₂ | 98 | 99 | >99 | ~90 |
| 2 | (R)-BINOL | Toluene | - | Slightly Lower | - | Slightly Lower |
| 3 | (S)-BINOL | CH₂Cl₂ | - | - | - | 90 |
Table 2: Enantioselective Aerobic Coupling of 2-Naphthols to Synthesize this compound Derivatives [3]
| Catalyst System | Yield (%) | ee (%) |
| Iron/bisquinolyldiamine ligand | up to 99 | up to 81 |
| (aqua)ruthenium complex (salen) | 55 - 85 | up to 94 |
| CuBr/spirocyclic pyrrolidine oxazoline | up to 87 | up to 99 |
Table 3: Asymmetric Aldol Reaction of Aldehydes with Silyl Enol Ethers Catalyzed by a (+)-BINOL-Ti Complex [4]
| Entry | Aldehyde (Electrophile) | Silyl Enol Ether (Nucleophile) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 95 | 98 |
| 2 | p-Nitrobenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 92 | 99 |
| 3 | p-Methoxybenzaldehyde | 1-(Trimethylsiloxy)cyclohexene | 96 | 95 |
| 4 | Cinnamaldehyde | 1-(Trimethylsiloxy)cyclohexene | 88 | 97 |
| 5 | Benzaldehyde | (Z)-1-Phenyl-1-(trimethylsiloxy)propene | 90 | 96 (syn) |
Note: This data is illustrative and compiled from typical results found in the literature. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for a (+)-BINOL-Titanium Catalyzed Asymmetric Aldol Reaction [4]
Materials:
-
(+)-BINOL
-
Titanium tetraisopropoxide (Ti(OiPr)₄) or Titanium tetrachloride (TiCl₄)
-
Aldehyde (1.0 mmol)
-
Silyl enol ether (1.2 mmol)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ or NH₄Cl solution
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation (in-situ):
-
Under an inert atmosphere (Argon or Nitrogen), add (+)-BINOL (0.1 mmol) to a flame-dried Schlenk flask.
-
Add anhydrous DCM (5 mL).
-
Add Ti(OiPr)₄ (0.1 mmol) via syringe and stir the mixture at room temperature for 30-60 minutes.
-
-
Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., -78 °C).
-
Add the aldehyde (1.0 mmol) to the solution.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise.
-
Stir the reaction mixture at the same temperature and monitor its progress by TLC.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one Catalyzed by an (S)-BINOL-Titanium Complex [2]
Materials:
-
(S)-BINOL
-
Titanium tetraisopropoxide (Ti(OiPr)₄)
-
2-Cyclohexen-1-one
-
Diethyl malonate
-
Anhydrous CH₂Cl₂
-
Powdered 4 Å molecular sieves
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add Ti(OiPr)₄ (0.1 mmol) dropwise.
-
Stir the resulting yellow solution at 0 °C for 1 hour.
-
-
Michael Addition:
-
Cool the catalyst solution to -40 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Below are diagrams illustrating a general troubleshooting workflow and a typical experimental workflow for this compound-mediated synthesis.
Caption: A logical workflow for troubleshooting low yields in this compound-mediated synthesis.
Caption: A general experimental workflow for a typical this compound-mediated asymmetric synthesis.
References
Technical Support Center: BINOL-Catalyzed Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in BINOL (1,1'-bi-2-naphthol) catalytic cycles.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed reactions, offering potential causes and solutions to optimize reaction outcomes.
Issue 1: Low or No Conversion
Question: My reaction is showing low to no conversion of the starting material. What are the likely causes related to the catalyst?
Answer: Low or no conversion is a frequent issue that can often be traced back to the deactivation or improper formation of the active catalytic species.
Potential Causes & Recommended Solutions:
-
Catalyst Deactivation by Water: Many this compound-metal catalysts, particularly titanium-based systems used in Sharpless epoxidations, are highly sensitive to moisture.[1][2] Water can hydrolyze the catalyst, leading to the formation of inactive species.[1]
-
Solution: Ensure all solvents and reagents are rigorously dried before use. The addition of activated 3Å or 4Å molecular sieves to the reaction mixture is highly recommended to scavenge trace amounts of water.[2]
-
-
Improper Catalyst Formation: The active catalyst may not have formed correctly in situ.
-
Solution: Consider a pre-formation step where the metal source (e.g., titanium(IV) isopropoxide) and the this compound-derived ligand (e.g., diethyl tartrate) are stirred together for a period before adding the substrate and oxidant.[2]
-
-
Ligand Oxidation: For this compound-derived phosphine ligands (like BINAP, which has similar properties to BINAM), the phosphine groups are susceptible to oxidation to phosphine oxides, rendering the catalyst inactive.[3]
-
Solution: Conduct all manipulations under a strictly inert atmosphere (e.g., Argon or Nitrogen). Use degassed solvents and high-purity reagents to minimize exposure to oxygen.[3]
-
-
Catalyst Poisoning: Impurities in the feedstock or solvents can act as poisons by irreversibly binding to the active sites of the catalyst.[4] Common poisons include sulfur, phosphorus, and halogen compounds.[4]
-
Solution: Purify all substrates and reagents before use. Pass gaseous reagents through an oxygen and moisture trap.[3]
-
Issue 2: Gradual Decrease in Reaction Rate or Stalling
Question: My reaction starts well but then slows down significantly or stops before reaching completion. What could be happening to my catalyst?
Answer: A gradual loss of activity during the reaction often points to catalyst decomposition, product inhibition, or the formation of inactive species over time.
Potential Causes & Recommended Solutions:
-
Product Inhibition: The reaction product may coordinate to the metal center more strongly than the substrate, effectively inhibiting the catalytic cycle.[3]
-
Solution: Try running the reaction at a lower substrate concentration or, if feasible, implement a method to remove the product from the reaction mixture as it is formed.[3]
-
-
Formation of Inactive Catalyst Species: The catalyst may undergo a chemical transformation into a non-catalytic species. For example, this compound-derived phosphoric acids can react with electrophilic intermediates in the reaction mixture.[5][6] In a bromoesterification reaction, the phosphoric acid was shown to be deactivated via an alkene bromophosphatation process, consuming the active catalyst.[5]
-
Solution: Analyze the reaction mixture at different time points using techniques like ³¹P NMR or HPLC to identify any changes in the catalyst structure.[5] If a specific deactivation pathway is identified, reaction conditions may need to be modified to disfavor this side reaction.
-
-
Thermal Degradation: Many organometallic catalysts are thermally sensitive. Running the reaction at too high a temperature can lead to irreversible decomposition.[4]
-
Solution: Verify the thermal stability of your catalyst and consider running the reaction at a lower temperature, even if it requires a longer reaction time.[3]
-
Issue 3: Loss of Enantioselectivity (% ee)
Question: The enantiomeric excess (% ee) of my product is low or has decreased upon scaling up or reusing the catalyst. Why is this happening?
Answer: A drop in enantioselectivity is a critical issue that compromises the main advantage of using a chiral this compound catalyst. This often results from compromised integrity of the chiral catalytic environment.
Potential Causes & Recommended Solutions:
-
Presence of Water: For systems like the Sharpless epoxidation, water can disrupt the chiral environment of the catalyst, leading to a significant drop in enantioselectivity and the formation of a racemic mixture.[1]
-
Solution: Adhere strictly to anhydrous conditions. Use freshly opened or purified reagents, especially the titanium(IV) isopropoxide, which is extremely moisture-sensitive.[1]
-
-
Incorrect Ligand Purity: The presence of the racemic this compound ligand or impurities will directly lead to a lower enantiomeric excess in the product.[3]
-
Solution: Verify the enantiomeric and chemical purity of the this compound ligand before use.
-
-
Ligand Degradation/Modification: Oxidation or side reactions can alter the ligand structure. The resulting modified ligand may form a different, less selective catalytic species.[3] For example, the formation of phosphine oxides in this compound-phosphine systems can decrease selectivity.[3]
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere to prevent oxidation.[3]
-
-
Suboptimal Temperature: Reaction temperature can significantly impact enantioselectivity.[3]
-
Solution: Perform a temperature optimization study. Lowering the temperature often, but not always, increases the enantiomeric excess by favoring the transition state that leads to the desired enantiomer.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the main mechanisms of this compound catalyst deactivation? A1: this compound catalyst deactivation can occur through several mechanisms:
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Chemical Degradation: The catalyst reacts with substrates, products, or impurities. A documented example is the bromophosphatation of a this compound-derived phosphoric acid catalyst, which forms an inactive bromoalkylated phosphate.[5]
-
Ligand Oxidation: Particularly for phosphine-based this compound derivatives, oxidation of the phosphorus atoms leads to inactive phosphine oxides.[3]
-
Hydrolysis: Reaction with water can break down moisture-sensitive catalysts, such as the titanium-tartrate complexes used in Sharpless epoxidation, into inactive metal-hydroxo species.[1][3]
-
Fouling: Deposition of solid byproducts or polymers ("coke") on the catalyst surface can block active sites.[7]
-
Leaching: In heterogeneous systems, the active metal component can dissolve into the reaction medium.[4]
-
Thermal Degradation: High temperatures can cause irreversible structural changes to the catalyst.[4]
Q2: How can I improve the stability and lifetime of my this compound catalyst? A2: Several strategies can enhance catalyst stability:
-
Ligand Modification: Introducing bulky substituents at the 3,3'-positions of the this compound backbone can sterically protect the active center and improve both stability and enantioselectivity.[8][9]
-
Linked-BINOL Ligands: Covalently linking two this compound units can create a more stable and robust catalyst complex by reducing flexibility.[8]
-
Inert Conditions: Rigorously excluding air and moisture is crucial for many this compound-metal complexes.[1][3]
-
Feedstock Purification: Removing potential poisons from reactants and solvents is a key preventative measure.[4]
-
Optimize Conditions: Operating at the lowest effective temperature and pressure can minimize thermal degradation and side reactions.[4]
Q3: Is it possible to regenerate a deactivated this compound catalyst? A3: In some cases, catalyst regeneration is possible. The method depends on the deactivation mechanism.
-
For catalysts deactivated by fouling or product inhibition, washing with an appropriate solvent may restore activity.[10] For example, washing an immobilized lipase catalyst with tert-butanol can remove inhibitory substances.[10]
-
Acid or base washing can sometimes remove poisons or regenerate active sites.
-
In cases of ligand degradation or irreversible structural change, regeneration is generally not feasible, and fresh catalyst must be used. However, it is sometimes possible to recover the valuable this compound ligand from the deactivated complex for reuse. For instance, enantiopure this compound can be recovered from a gold(III) complex by treatment with HCl.[11]
Q4: What visual cues might indicate catalyst deactivation? A4: Visual inspection can sometimes provide clues. For palladium-based catalysts, the formation of a black precipitate (palladium black) indicates the agglomeration of palladium(0) into an inactive state.[3] A healthy catalytic reaction should generally remain homogeneous, though color changes throughout the course of the reaction are normal.[3] Unexpected color changes or precipitate formation warrant further investigation.
Data Presentation: Deactivation Impact
The following table summarizes the impact of specific deactivation issues on catalyst performance in selected this compound-catalyzed reactions.
| This compound System | Reaction Type | Deactivation Issue | Impact on Yield | Impact on Enantioselectivity (% ee) | Reference(s) |
| (R)-Phosphoric Acid | Bromoesterification | Catalyst reacts with alkene (Bromophosphatation) | Low yield due to catalyst consumption | Not explicitly stated, but reaction is retarded | [5] |
| Ti(IV)/DET | Sharpless Epoxidation | Presence of water (Hydrolysis) | Low or no conversion | Significant drop in % ee | [1][2] |
| BINAM-Metal Complex | General Asymmetric | Ligand Oxidation (Phosphine to Phosphine Oxide) | Decrease in catalytic activity | Decrease in % ee | [3] |
| BINAM-Metal Complex | General Asymmetric | Product Inhibition | Gradual decrease in turnover frequency | May not be directly affected | [3] |
Experimental Protocols
Protocol 1: General Best Practices for Preventing Catalyst Deactivation
This protocol outlines key steps to maintain catalyst activity and ensure reproducibility in this compound-catalyzed reactions.
-
Glassware Preparation: All glassware should be oven-dried at >120°C for at least 4 hours or flame-dried under vacuum and allowed to cool under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Reagent Preparation:
-
Use anhydrous, high-purity solvents (typically <50 ppm water). If not purchased anhydrous, solvents should be dried using an appropriate drying agent or a solvent purification system.
-
Degas solvents by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Purify liquid substrates by distillation. Purify solid reagents by recrystallization to remove potential catalyst poisons.
-
Store all purified and anhydrous reagents under an inert atmosphere.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
If the reaction is particularly sensitive, perform all manipulations in a glovebox.
-
Add activated molecular sieves (3Å or 4Å, ~250 mg per 5 mL solvent) to the reaction vessel before adding other reagents.[2]
-
-
Catalyst Handling:
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
Control the reaction temperature carefully using a cryostat or temperature-controlled bath. Avoid localized overheating.
-
Monitor the reaction progress by TLC, GC, or LC-MS to observe any unexpected slowing or stalling.
-
Protocol 2: Conceptual Guide for Catalyst Regeneration (Solvent Washing)
This protocol provides a general workflow for attempting to regenerate a catalyst that may be deactivated by adsorbed inhibitors, products, or foulants. This is adapted from procedures for solid-supported catalysts and may require significant optimization for specific this compound complexes.[10]
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture. For a homogeneous catalyst, this may require precipitation followed by filtration, or removal of all volatiles under reduced pressure. For a heterogenized catalyst, simple filtration is sufficient.
-
Solvent Selection: Choose a solvent in which the catalyst is stable but the suspected inhibitory substances are highly soluble. A non-coordinating solvent like tert-butanol is often a good starting point.[10] Avoid solvents that could react with the catalyst.
-
Washing Procedure:
-
Suspend the recovered catalyst in the chosen solvent.
-
Gently agitate or stir the suspension at a controlled temperature (e.g., room temperature) for 1-2 hours.
-
Filter the catalyst, discarding the solvent wash.
-
Repeat the washing step 2-3 times with fresh solvent.
-
-
Rinsing and Drying:
-
Perform a final rinse with a volatile, non-coordinating solvent (e.g., hexane or diethyl ether) to facilitate drying.
-
Dry the regenerated catalyst thoroughly under high vacuum until a constant weight is achieved.
-
-
Activity Test: Use a small amount of the regenerated catalyst in a test reaction under standard conditions and compare its performance (conversion, rate, % ee) to that of a fresh batch to quantify the success of the regeneration process.
Visualizations
Caption: Common deactivation pathways for this compound catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 5. Bromophosphatation as a Mode of Chiral Phosphoric Acid Catalyst Deactivation as Elucidated by Kinetic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selecting Chiral this compound‐Derived Phosphoric Acid Catalysts: General Model To Identify Steric Features Essential for Enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Consecutive chirality transfer: efficient synthesis of chiral C,O-chelated this compound/gold( iii ) complexes for asymmetric catalysis and chiral resolution ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04221B [pubs.rsc.org]
Technical Support Center: Strategies to Minimize Side Reactions with BINOL Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing BINOL ligands in asymmetric synthesis. Our aim is to help you overcome common challenges and minimize side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in this compound-catalyzed reactions?
A1: Common side reactions include racemization of the product, decomposition of the catalyst, and reactions involving the substrate or product that are not the desired transformation. For instance, in reactions involving aldehydes, reduction to the corresponding primary alcohol can occur.[1] The uncatalyzed reaction of reagents, such as the addition of diphenylzinc to aldehydes, can also be a significant side reaction to overcome.[1]
Q2: How does the structure of the this compound ligand affect selectivity and side reactions?
A2: The steric and electronic properties of the this compound ligand are crucial for high selectivity. Modifications to the this compound scaffold, such as introducing substituents at the 3,3', 6,6', or 7,7' positions, can significantly alter the chiral environment of the catalyst.[1][2][3] For example, introducing bulky groups at the 3,3'-positions can enhance steric hindrance, which may improve enantioselectivity.[1] Conversely, electron-donating or withdrawing groups can influence the Lewis acidity of the metal center, thereby affecting catalytic activity and the potential for side reactions.[1]
Q3: What is the role of the metal precursor in minimizing side reactions?
A3: The choice of the metal precursor is critical as it forms the active chiral catalyst with the this compound ligand. Different metals (e.g., Ti, Al, Zn, Zr) have varying Lewis acidities and coordination geometries, which directly impact the catalytic cycle and the potential for undesired reaction pathways.[4][5] Screening different metal precursors is a key step in optimizing a reaction to minimize side reactions and improve selectivity.[4] For example, in the asymmetric addition of aryl groups to aldehydes, a Ti(IV) catalyst of (R)-H8-BINOL has been shown to be effective.[5]
Q4: Can additives be used to suppress side reactions?
A4: Yes, additives can play a significant role in improving reaction outcomes. For instance, in certain reactions, the addition of a small amount of DMSO has been reported to significantly improve the result.[5] In other cases, additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can help prevent racemization.[6] The use of additives should be carefully screened as their effect can be highly dependent on the specific reaction.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound ligands and offers potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enantioselectivity or Diastereoselectivity | 1. Suboptimal Ligand/Metal Combination. 2. Incorrect Solvent Choice. 3. Reaction Temperature is Too High. 4. Presence of Water or Other Impurities. | 1. Screen various metal precursors (e.g., Ti(OiPr)₄, AlCl₃, Zn(OTf)₂) to find the optimal partner for your specific this compound ligand and transformation.[4] 2. Test a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF). Non-polar solvents like toluene are often preferred.[4][5] 3. Optimize the reaction temperature by running it at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[4][7] 4. Ensure strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).[4] |
| Low Reaction Yield | 1. Incomplete Reaction. 2. Catalyst Decomposition. 3. Competing Side Reactions. | 1. Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time. A slight increase in temperature may be considered, but be mindful of the potential impact on selectivity.[4] 2. Consider using more robust this compound derivatives, such as H₈-BINOL, which can offer greater stability.[5] 3. Adjust reaction conditions (temperature, concentration, order of reagent addition) to disfavor side reactions.[4] |
| Inconsistent Results | 1. Variability in Reagent Purity. 2. Sensitivity of In-situ Catalyst Preparation. | 1. Ensure the purity of the this compound ligand, metal precursor, substrate, and solvent. 2. Standardize the procedure for in-situ catalyst formation, paying close attention to timings, temperatures, and addition rates.[4] |
| Difficult Product Isolation | 1. Complex reaction mixture with multiple byproducts. | 1. Develop a specific work-up procedure to remove byproducts. 2. Optimize purification methods such as column chromatography or recrystallization.[4] |
Experimental Protocols
General Protocol for an In-Situ Prepared (+)-BINOL-Ti Catalyzed Asymmetric Aldol Reaction [7]
-
Catalyst Preparation:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (+)-BINOL (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) in anhydrous DCM (1 mL) dropwise to the this compound solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. A color change typically indicates complexation. This chiral catalyst solution is used directly.
-
-
Aldol Reaction:
-
Cool the catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM to the catalyst solution.
-
Stir for 15-30 minutes at -78 °C to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction at -78 °C by adding a saturated aqueous NaHCO₃ solution or NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Visualizations
Caption: General workflow for a this compound-catalyzed asymmetric reaction.
Caption: A logical approach to troubleshooting this compound-catalyzed reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent and Temperature for BINOL Catalysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent and temperature in BINOL-catalyzed reactions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments with this compound catalysis and provides potential solutions in a question-and-answer format.
Q1: I am observing low enantioselectivity in my this compound-catalyzed reaction. What are the likely causes and how can I improve it?
A1: Low enantioselectivity is a common challenge. The choice of solvent and reaction temperature are critical factors that significantly influence the stereochemical outcome of the reaction.
Potential Causes:
-
Suboptimal Solvent: The solvent's polarity and ability to coordinate with the catalyst can alter the geometry of the transition state, leading to a decrease in enantioselectivity.
-
Incorrect Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for competing, less selective reaction pathways.[1] Conversely, a temperature that is too low might hinder the reaction rate significantly.
-
Presence of Water: Moisture can deactivate the chiral catalyst, leading to a racemic or non-selective reaction.[1]
-
Inappropriate Catalyst : Substrate Ratio: An incorrect ratio can lead to the formation of less selective catalytic species.
Suggested Solutions:
-
Solvent Screening: Conduct a systematic screen of anhydrous solvents with varying polarities. Commonly used solvents include toluene, dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), and diethyl ether.[1] For certain reactions, non-polar solvents like toluene are preferred.[1]
-
Temperature Optimization: Systematically vary the reaction temperature. Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C) often improves enantioselectivity.[1]
-
Ensure Anhydrous Conditions: Use flame-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize Catalyst Loading: Titrate the amount of catalyst to find the optimal loading for your specific reaction.
Q2: My reaction yield is low. How can I improve it?
A2: Low yields can be attributed to several factors, including incomplete reaction, catalyst decomposition, or side reactions.
Potential Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or catalyst deactivation.
-
Catalyst Decomposition: The this compound-metal complex may not be stable under the reaction conditions.
-
Side Reactions: The substrate or product might be undergoing undesired side reactions.
Suggested Solutions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and determine the optimal reaction time.
-
Adjust Temperature: If the reaction is sluggish at low temperatures, a slight increase in temperature might improve the yield. However, be mindful of the potential impact on enantioselectivity.
-
Use a More Robust Catalyst: Consider using this compound derivatives that may offer greater stability.
-
Optimize Reagent Addition: The order and rate of addition of reagents can sometimes influence the reaction outcome.
Q3: I am getting inconsistent results between different runs of the same reaction. What could be the reason?
A3: Inconsistent results often point to variability in experimental conditions or reagent quality.
Potential Causes:
-
Variability in Reagent Quality: The purity of this compound, the metal precursor, substrate, and solvent can significantly affect the outcome.
-
Inconsistent Catalyst Preparation: In-situ catalyst formation can be sensitive to the procedure and conditions.
-
Atmospheric Contamination: Exposure to air or moisture can lead to inconsistent catalyst activity.[1]
Suggested Solutions:
-
Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are properly dried.
-
Standardize Catalyst Preparation: Follow a consistent and well-defined protocol for preparing the chiral catalyst. Pre-forming the catalyst before adding the substrate can sometimes improve reproducibility.[1]
-
Maintain an Inert Atmosphere: Use Schlenk line techniques or a glovebox to minimize exposure to air and moisture.[1]
Data Presentation
The following tables summarize quantitative data on the effect of solvent and temperature on representative this compound-catalyzed reactions.
Table 1: (S)-BINOL Catalyzed Asymmetric Michael Addition [2]
| Entry | Catalyst System | Nucleophile | Acceptor | Solvent | Temp. (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINOL-Ti(Oi-Pr)₂ | Malononitrile | 2-Cyclohexen-1-one | CH₂Cl₂ | -40 | 95 | 98 |
| 2 | (S)-BINOL-La(OTf)₃ | Dibenzyl malonate | 2-Cyclopenten-1-one | THF | -20 | 92 | 95 |
| 3 | (S)-BINOL-ZnEt₂ | Diethyl malonate | Chalcone | Toluene | 0 | 88 | 91 |
Table 2: Representative Data for a this compound-Catalyzed Hetero-Diels-Alder Reaction
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | (R)-BINOL | Toluene | -20 | 85 | 92 |
| 2 | (R)-BINOL | CH₂Cl₂ | -20 | 88 | 85 |
| 3 | (R)-BINOL | THF | -20 | 75 | 78 |
| 4 | (R)-BINOL | Toluene | 0 | 90 | 88 |
| 5 | (R)-BINOL | Toluene | -40 | 82 | 95 |
Experimental Protocols
Protocol 1: General Procedure for a (S)-BINOL-Ti(Oi-Pr)₄ Catalyzed Asymmetric Michael Addition [2]
1. Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add Ti(Oi-Pr)₄ (0.1 mmol) dropwise.
-
Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.
2. Michael Addition:
-
Cool the catalyst solution to -40 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by TLC.
3. Work-up and Analysis:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Protocol 2: General Procedure for a (S)-BINOL-Yb(OTf)₃ Catalyzed Asymmetric Hetero-Diels-Alder Reaction [2]
1. Catalyst Preparation:
-
In a flame-dried Schlenk flask under an argon atmosphere, combine (S)-BINOL (0.15 mmol) and Yb(OTf)₃ (0.1 mmol).
-
Add anhydrous THF (5 mL) and powdered 4 Å molecular sieves (200 mg).
-
Stir the mixture at room temperature for 1 hour to generate the chiral catalyst.
2. Hetero-Diels-Alder Reaction:
-
Cool the catalyst suspension to -78 °C.
-
Add benzaldehyde (1.0 mmol) to the mixture.
-
Slowly add Danishefsky's diene (1.5 mmol) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 12 hours.
3. Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: General experimental workflow for this compound catalysis.
References
Technical Support Center: Optimizing BINOL Catalyst Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using substituted BINOL catalysts in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for substituents on the this compound scaffold and how do they influence catalyst performance?
A1: Substituents are most commonly introduced at the 3,3'-, 4,4'-, 5,5'-, 6,6'-, and 7,7'-positions of the this compound backbone.[1][2][3] The nature and position of these substituents have a profound impact on the catalyst's activity and enantioselectivity by modifying its steric and electronic properties.[4][5]
-
3,3'-Positions: Being closest to the catalytic center, substituents at these positions exert the most significant steric influence.[5] Bulky groups at the 3,3'-positions can create a more defined chiral pocket, leading to higher enantioselectivity.[6] However, excessively large substituents can also hinder substrate approach and reduce catalytic activity.[6][7]
-
6,6'-Positions: Substituents at these positions primarily influence the electronic properties of the catalyst. Electron-withdrawing groups can increase the acidity of the this compound hydroxyl groups, which can be beneficial in certain reactions.[2]
-
7,7'-Positions: Similar to the 3,3'-positions, substituents here can provide additional steric bulk around the metal center, enhancing enantioselectivity.[4]
Q2: How do I choose the right substituted this compound catalyst for my reaction?
A2: The optimal choice of a substituted this compound catalyst is highly dependent on the specific reaction and substrates involved. A systematic approach is recommended:
-
Literature Review: Search for precedents for your specific reaction or similar transformations.
-
Consider Steric and Electronic Effects:
-
For reactions sensitive to steric hindrance, consider catalysts with bulky 3,3'-substituents.
-
For reactions where the electronic properties of the catalyst are crucial, explore BINOLs with electron-donating or electron-withdrawing groups at the 6,6'-positions.
-
-
Catalyst Screening: If no direct precedent is available, a screening of a small library of this compound catalysts with varying substituents is the most effective approach to identify the optimal catalyst.
Q3: What is the difference between this compound and H8-BINOL, and when should I use one over the other?
A3: H8-BINOL is a partially hydrogenated derivative of this compound. The key differences are:
-
Flexibility: H8-BINOL has a more flexible backbone compared to the rigid structure of this compound. This flexibility can allow for a better induced fit with the substrate in the transition state, sometimes leading to higher enantioselectivity.
-
Dihedral Angle: The dihedral angle of H8-BINOL in the transition state is often lower than that of this compound, which can be advantageous in certain asymmetric additions.[8][9]
-
Stability and Reactivity: In some cases, H8-BINOL derivatives can offer greater stability and reactivity.[10]
H8-BINOL catalysts have shown excellent performance in a variety of reactions, including asymmetric additions to aldehydes and Mannich reactions.[8][9] A comparative study between this compound and H8-BINOL derivatives for your specific application is often worthwhile.
Troubleshooting Guides
Issue 1: Low Enantioselectivity
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Suboptimal Substituent Choice | The steric and/or electronic properties of the this compound substituent may not be ideal for the specific substrate and reaction. Solution: Screen a range of this compound catalysts with different substituents at the 3,3'-, 6,6'-, or 7,7'-positions to find the optimal match.[10] |
| Incorrect Catalyst Loading | Too low a catalyst loading may result in a slow reaction and background uncatalyzed reaction, while too high a loading can sometimes lead to the formation of less active aggregates. Solution: Optimize the catalyst loading, typically starting from 1-10 mol%. |
| Reaction Temperature | Higher temperatures can decrease enantioselectivity by favoring alternative, less selective reaction pathways. Solution: Run the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C).[10] |
| Solvent Effects | The solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state. Solution: Screen a variety of anhydrous solvents with different polarities (e.g., toluene, CH₂Cl₂, THF).[10] |
| Presence of Water | Moisture can deactivate the catalyst and lead to a competing, non-enantioselective background reaction. Solution: Ensure strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e-g., Argon or Nitrogen).[10] |
Issue 2: Low Reaction Yield or No Reaction
Potential Causes & Solutions
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The catalyst may be deactivated by impurities in the reagents or solvents, or it may be inherently unstable under the reaction conditions. Solution: Purify all reagents and solvents. Consider using a more robust catalyst, such as an H8-BINOL derivative.[10] Information on the regeneration of deactivated catalysts is available.[11][12][13][14] |
| Incomplete Catalyst Formation/Activation | For in-situ prepared catalysts, the formation of the active catalytic species may be incomplete. Solution: Ensure the pre-formation of the catalyst is complete by allowing sufficient time and appropriate temperature before adding the substrate. |
| Steric Hindrance | Very bulky substituents on the this compound catalyst or the substrate may prevent the reaction from proceeding. Solution: Try a this compound catalyst with smaller substituents or modify the substrate if possible.[6][7] |
| Low Reaction Temperature | While low temperatures are often beneficial for enantioselectivity, they can also significantly slow down the reaction rate. Solution: If the reaction is too slow, cautiously increase the temperature, while monitoring the effect on enantioselectivity.[10] |
Quantitative Data on Substituent Effects
The following tables summarize the effect of different substituents on the performance of this compound catalysts in various asymmetric reactions.
Table 1: Effect of 3,3'-Substituents on the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Ligand (Substituent) | Yield (%) | ee (%) | Product Configuration |
| This compound | 45 | 5 | R |
| 1a (di(phenyl)hydroxymethyl) | 95 | 52 | S |
| 1b (di(p-tolyl)hydroxymethyl) | 98 | 74 | S |
| 1c (di(p-anisyl)hydroxymethyl) | 92 | 65 | R |
| 1d (di(p-chlorophenyl)hydroxymethyl) | 96 | 48 | R |
| 1e (di(2-naphthyl)hydroxymethyl) | 93 | 58 | R |
Data adapted from a preliminary study on the asymmetric induction of new bifunctional this compound derivatives.[5]
Table 2: Effect of 3,3'- and 6,6'-Substituents on Asymmetric Hydrophosphonylation of Aldehydes
| This compound Derivative | Yield (%) | ee (%) |
| This compound | 95 | 78 |
| 3,3'-(OMe)₂-BINOL | 96 | 74 |
| 3,3'-(Ph)₂-BINOL | 95 | 65 |
| 6,6'-(Ph)₂-BINOL | 98 | 89 |
This data highlights that while bulky 3,3'-substituents can sometimes lower enantioselectivity, substituents at the 6,6'-position can be beneficial.[15]
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition of Diethyl Malonate to Cyclohexenone
This protocol describes the in-situ formation of a chiral this compound-based Lewis acid catalyst.
Materials:
-
(+)-BINOL
-
Zinc triflate (Zn(OTf)₂)
-
Cyclohexenone
-
Diethyl malonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve (+)-BINOL (0.1 mmol, 10 mol%) and Zn(OTf)₂ (0.1 mmol, 10 mol%) in anhydrous toluene (5 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the chiral Lewis acid complex.
-
Add cyclohexenone (1.0 mmol) to the catalyst solution.
-
In a separate flask, prepare a solution of diethyl malonate (1.2 mmol) and DIPEA (1.5 mmol) in anhydrous toluene (2 mL).
-
Add the diethyl malonate/DIPEA solution dropwise to the main reaction mixture over a period of 10 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).[16]
Protocol 2: Synthesis of a 3,3'-Disubstituted this compound Derivative
This protocol outlines a general method for introducing substituents at the 3,3'-positions via ortho-lithiation.
Materials:
-
(S)-BINOL
-
Methoxymethyl chloride (MOM-Cl)
-
n-Butyllithium (n-BuLi)
-
Carbon dioxide (CO₂) (dry ice)
-
Methyl iodide (CH₃I)
-
Appropriate Grignard reagent (e.g., Phenylmagnesium bromide)
-
Anhydrous solvents (e.g., THF, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Protection of Hydroxyl Groups: Protect the hydroxyl groups of (S)-BINOL with a suitable protecting group, such as methoxymethyl (MOM), by reacting with MOM-Cl in the presence of a base.
-
Ortho-lithiation and Carboxylation: Dissolve the MOM-protected (S)-BINOL in an anhydrous etheral solvent under an inert atmosphere. Cool the solution to a low temperature (e.g., -78 °C) and add n-BuLi dropwise. After stirring, quench the reaction with an excess of crushed dry ice.
-
Esterification: Convert the resulting diacid to the corresponding dimethyl ester by reaction with methyl iodide in the presence of a base.
-
Grignard Addition: React the diester intermediate with an excess of the desired Grignard reagent (e.g., Phenylmagnesium bromide) to introduce the substituents at the 3,3'-positions.
-
Deprotection: Remove the MOM protecting groups under acidic conditions to yield the 3,3'-disubstituted this compound derivative.[5]
Visualizations
Caption: Interplay of steric and electronic effects of substituents on this compound catalyst performance.
Caption: Troubleshooting workflow for low enantioselectivity in this compound-catalyzed reactions.
References
- 1. Regioselective Substitution of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Substitution of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 3,3′-, 6,6′- and 3,3′,6,6′-substituted binaphthols and their application in the asymmetric hydrophosphonylation of aldehydes—an obvious effect of substituents of this compound on the enantioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of BINOL-Metal Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common stability issues encountered during experiments with BINOL-metal complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the loss of activity in my this compound-metal catalyst?
A1: The deactivation of this compound-metal catalysts can stem from several factors that compromise the integrity of the complex. The most common causes include:
-
Thermal Degradation: High reaction temperatures can lead to the decomposition of the this compound ligand or the entire metal complex.[1] This can result in the formation of inactive metal aggregates or the collapse of the catalyst's structure.[1][2]
-
Metal Leaching: The active metal center can detach from the this compound ligand and dissolve into the reaction medium. This is a prevalent issue in homogeneous catalysis, complicating catalyst recovery and reuse.[1]
-
Ligand Degradation: The this compound ligand itself is susceptible to chemical breakdown through processes like oxidation or hydrolysis, particularly under harsh reaction conditions.[1] This alters the chiral environment around the metal, leading to a decrease in enantioselectivity.
-
Catalyst Poisoning: Impurities present in substrates, solvents, or even reaction byproducts can irreversibly bind to the active sites of the catalyst, rendering it inactive.[1][2] Common poisons for metal catalysts include sulfur, phosphorus, and certain halides.[1]
Q2: How can I modify the this compound ligand to improve the stability of my metal complex?
A2: Strategic modification of the this compound scaffold is a powerful method to enhance the stability of the resulting metal complex.[3] Key approaches include:
-
Introducing Steric Bulk: Adding bulky substituents at the 3,3' or 6,6' positions of the binaphthyl rings can sterically shield the metal center. This can hinder pathways for ligand degradation and prevent the aggregation of metal particles, thereby increasing catalyst longevity.[1]
-
Tuning Electronic Properties: The introduction of electron-donating or electron-withdrawing groups on the this compound framework can modulate the electronic properties of the oxygen atoms that coordinate to the metal.[3] This influences the strength of the metal-ligand bond, which in turn affects the catalyst's stability and susceptibility to leaching.[1]
Q3: What is the impact of the solvent on the stability of this compound-metal complexes?
A3: The choice of solvent is a critical parameter that can significantly influence the stability of a this compound-metal complex.[4][5] The solvent can affect the catalyst's stability in several ways:
-
Solvation and Aggregation: The solvent's ability to solvate the catalyst can prevent aggregation, which is often a deactivation pathway.
-
Metal Leaching: The polarity and coordinating ability of the solvent can impact the extent of metal leaching from the ligand.[1] It is often necessary to screen a range of solvents to identify one that minimizes this issue while maintaining good catalytic activity.[1]
-
Ligand Degradation: Certain solvents may participate in or accelerate ligand degradation pathways.
Q4: Can additives or co-ligands be used to stabilize my this compound-metal complex?
A4: Yes, the use of additives or co-ligands can be an effective strategy for enhancing the stability of this compound-metal complexes. A suitable co-ligand can firmly coordinate to the metal center, potentially through additional coordination sites, which can lead to a more robust and stable catalytic species.[6] For instance, nitrogen-containing bidentate ligands have been shown to enhance the efficiency of copper-catalyzed reactions involving this compound.[6]
Q5: How can I make my this compound-metal catalyst recyclable?
A5: Enhancing the recyclability of this compound-metal catalysts is crucial for sustainable and cost-effective processes.[7][8] The most common approach is to immobilize the homogeneous catalyst onto a solid support.[9] This process, known as heterogenization, offers several advantages:
-
Prevents Metal Leaching: By anchoring the complex to a solid support, the leaching of the active metal into the reaction medium can be significantly reduced.[1]
-
Facilitates Recovery: The solid catalyst can be easily separated from the reaction mixture by filtration, allowing for its reuse in subsequent reaction cycles.[9]
-
Enhanced Stability: In some cases, the support material can provide additional stabilization to the catalyst, protecting it from degradation.
Common supports include polymers, silica, and magnetic nanoparticles, which allow for easy separation using an external magnet.[9]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the use of this compound-metal complexes.
Issue 1: Low or No Catalytic Conversion
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | 1. Verify the integrity of the catalyst; consider if it has been stored properly under an inert atmosphere. 2. Attempt to use a pre-formed, well-defined catalyst complex or generate the active catalyst in situ under strictly anhydrous and anaerobic conditions.[2] |
| Impure Reagents or Solvents | 1. Use high-purity, anhydrous, and degassed solvents. 2. Purify substrates and other reagents to eliminate potential catalyst poisons.[2] 3. Consider passing gaseous reagents through an oxygen and moisture trap.[2] |
| Suboptimal Reaction Conditions | 1. Verify the reaction temperature and pressure. 2. Be mindful of the catalyst's thermal stability when considering elevated temperatures.[2] |
Issue 2: Gradual Decrease in Enantioselectivity
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation | 1. Conduct the reaction under a strictly inert atmosphere to prevent oxidation of the this compound ligand.[2] 2. Consider using a this compound derivative with bulky substituents to improve its robustness.[1] 3. Evaluate if lowering the reaction temperature can maintain catalytic activity while minimizing ligand degradation.[1] |
| Formation of Achiral Active Species | 1. Ensure the chemical and enantiomeric purity of the this compound ligand.[1] 2. Optimize the ligand-to-metal ratio, as an excess of the chiral ligand can sometimes prevent the formation of less selective species.[1] |
| Product Racemization | 1. Perform a control experiment by subjecting the purified enantiopure product to the reaction conditions (without the catalyst) to check for stability.[1] |
Issue 3: Catalyst Decomposition or Color Change
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | 1. Attempt the reaction at a lower temperature to see if decomposition can be avoided while maintaining an acceptable reaction rate.[2] |
| Metal Leaching | 1. Screen a variety of solvents to find one that minimizes the leaching of the metal from the ligand.[1] 2. Consider immobilizing the catalyst on a solid support to create a more robust heterogeneous catalyst.[1] |
| Reaction with Substrate/Product | 1. Analyze the reaction mixture at different time points using techniques like NMR or mass spectrometry to identify any changes in the catalyst's structure.[2] |
Data Presentation
Table 1: Influence of Ligand Modification on Catalyst Stability
| Modification Strategy | Effect on Stability | Typical Observation |
| Introduction of Bulky Groups at 3,3' positions | Increased Thermal Stability | Higher decomposition temperature, reduced tendency for metal aggregation. |
| Introduction of Bulky Groups at 6,6' positions | Enhanced Steric Shielding | Improved resistance to ligand degradation pathways. |
| Electron-Withdrawing Groups on this compound Backbone | Modified Metal-Ligand Bond Strength | Can increase stability depending on the metal and reaction, may reduce catalyst activity. |
| Electron-Donating Groups on this compound Backbone | Modified Metal-Ligand Bond Strength | Can increase catalyst activity but may decrease stability in some cases. |
Note: The specific effects of ligand modification are highly dependent on the metal center and the reaction conditions.
Table 2: Effect of Reaction Conditions on Catalyst Performance
| Parameter | Condition | Potential Impact on Stability and Selectivity |
| Temperature | Too High | Increased rate of thermal degradation, potential for lower enantioselectivity.[1] |
| Too Low | Slower reaction rate, but often higher enantioselectivity and better catalyst stability.[2] | |
| Atmosphere | Presence of Air/Moisture | Can lead to oxidation or hydrolysis of the this compound ligand, causing deactivation.[2] |
| Inert (e.g., N₂, Ar) | Protects the catalyst from oxidative and hydrolytic degradation. | |
| Ligand:Metal Ratio | Too Low | May lead to the formation of less active or achiral catalytic species.[1] |
| Optimized | Can suppress the formation of undesired species and maximize enantioselectivity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Screening Solvent Effects on Catalyst Stability
-
Catalyst Preparation: Prepare a stock solution of the this compound-metal complex in a volatile solvent (e.g., dichloromethane).
-
Aliquot Distribution: Distribute equal aliquots of the catalyst stock solution into several reaction vials.
-
Solvent Evaporation: Carefully remove the initial solvent from each vial under a stream of inert gas or under vacuum.
-
Addition of Test Solvents: Add the different solvents to be screened to each vial, ensuring the same concentration of the catalyst in each.
-
Reaction Initiation: Add the substrate to each vial and place them in a temperature-controlled environment (e.g., a heating block).
-
Monitoring: At regular time intervals, take aliquots from each reaction mixture and analyze for conversion and enantiomeric excess using appropriate techniques (e.g., GC, HPLC).
-
Data Analysis: Plot conversion and enantiomeric excess versus time for each solvent to determine the solvent that provides the best combination of activity and stability.
Protocol 2: Immobilization of a this compound-Metal Complex on a Solid Support (Conceptual)
-
Functionalization of the Support: Modify the surface of the chosen solid support (e.g., silica gel) with a linker that can covalently bind to the this compound ligand.
-
Ligand Modification: Synthesize a derivative of the this compound ligand that has a functional group compatible with the linker on the support.
-
Attachment of the Ligand: React the modified this compound ligand with the functionalized support under appropriate conditions to form a covalent bond.
-
Metalation: Treat the support-bound this compound ligand with a solution of the desired metal precursor to form the immobilized this compound-metal complex.
-
Washing and Drying: Thoroughly wash the resulting solid catalyst to remove any unreacted starting materials and then dry it under vacuum.
-
Catalyst Characterization: Characterize the immobilized catalyst to determine the metal loading and to confirm the integrity of the complex.
Visualizations
Caption: A troubleshooting workflow for diagnosing common issues with this compound-metal catalysts.
Caption: Key strategies for enhancing the stability of this compound-metal complexes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solvent selection as a major determinant of chiral resolution outcomes: the this compound–DACH case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for BINOL-Catalyzed Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification methods for products synthesized using BINOL catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude product from a this compound-catalyzed reaction?
A1: Common impurities include the this compound catalyst itself (in its free or metal-complexed form), unreacted starting materials, byproducts from side reactions, and residual solvents. The specific impurities will depend on the reaction type, conditions, and the work-up procedure.
Q2: How can I remove the this compound catalyst from my reaction mixture?
A2: Several methods can be employed to remove the this compound catalyst:
-
Column Chromatography: This is the most common method. The polarity difference between the product and the this compound catalyst is exploited for separation.
-
Acid-Base Extraction: Since this compound is phenolic and thus acidic, it can be removed by washing the organic layer with a basic aqueous solution (e.g., a dilute solution of sodium hydroxide or sodium bicarbonate).[1][2][3] The product must be stable under these basic conditions.
-
Recrystallization: If the product has suitable crystallization properties and the catalyst has different solubility, recrystallization can be an effective purification method.[4]
-
Selective Precipitation: In some cases, the catalyst or the product can be selectively precipitated by the addition of a specific solvent.
Q3: My product and the this compound catalyst have very similar polarities and co-elute during column chromatography. What can I do?
A3: This is a common challenge. Here are a few strategies to address this:
-
Optimize the Mobile Phase: A shallow gradient or isocratic elution with a fine-tuned solvent mixture can improve separation. Experiment with different solvent systems; for instance, switching from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system might alter the selectivity.
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a different type of stationary phase.
-
Derivatization: Temporarily derivatizing the hydroxyl groups of the this compound catalyst can significantly change its polarity, making separation easier. After separation, the protecting group can be removed to recover the catalyst if needed.
-
Acid-Base Extraction: As mentioned in Q2, an acid-base wash can be a very effective way to remove the acidic this compound catalyst before chromatography.
Q4: Can the purification method affect the enantiomeric excess (ee) of my product?
A4: While standard purification techniques like column chromatography and recrystallization on an achiral stationary phase should not theoretically alter the enantiomeric excess of a stable chiral compound, there are some considerations. Enantiomeric enrichment can occur during recrystallization if the compound forms a conglomerate. It is crucial to determine the ee both before and after purification to ensure no unexpected changes have occurred. Chiral HPLC or SFC is the standard method for determining the enantiomeric excess of a purified product.[5][6]
Troubleshooting Guides
Guide 1: Column Chromatography Issues
| Problem | Potential Cause | Suggested Solution |
| Product and this compound catalyst co-elute | Similar polarities of the product and catalyst. | 1. Optimize Mobile Phase: Use a shallower gradient or isocratic elution. Experiment with different solvent systems (e.g., toluene/ethyl acetate, dichloromethane/acetone).2. Change Stationary Phase: Try alumina (neutral or basic) instead of silica gel.3. Pre-treatment: Perform an acid-base extraction to remove the this compound catalyst before chromatography. |
| Streaking or tailing of the product spot on TLC/column | The compound may be too acidic or basic for the stationary phase. The compound might be degrading on the silica gel. | 1. Add a Modifier: For acidic compounds on silica, add a small amount of acetic acid to the mobile phase. For basic compounds, add a small amount of triethylamine.2. Use a Different Stationary Phase: Consider using neutral alumina. |
| Low recovery of the product from the column | The product is strongly adsorbing to the stationary phase or is unstable on silica/alumina. | 1. Increase Mobile Phase Polarity: Use a steeper gradient or a more polar solvent system to elute the compound.2. Deactivate the Stationary Phase: For sensitive compounds, silica gel can be deactivated by pre-treating it with a solution of triethylamine in the eluent. |
| Inconsistent elution profile | Inconsistent packing of the column. Changes in the mobile phase composition during the run. | 1. Proper Packing: Ensure the column is packed uniformly without any air bubbles.2. Pre-equilibration: Equilibrate the column with the mobile phase before loading the sample. |
Guide 2: Recrystallization Issues
| Problem | Potential Cause | Suggested Solution |
| Product oils out instead of crystallizing | The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the solute. The cooling rate is too fast. | 1. Adjust Solvent System: Add a co-solvent in which the compound is less soluble to the hot solution until it becomes slightly turbid, then clarify by adding a few drops of the original solvent. 2. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.[4] |
| No crystals form upon cooling | The solution is not saturated enough. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product.2. Change Solvent System: Find a solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) is often effective.[4] |
| Low recovery after recrystallization | The product has significant solubility in the cold solvent. Too much solvent was used. | 1. Cool the Solution Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize crystal formation.2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Impurities co-crystallize with the product | The impurities have similar solubility properties to the product. | 1. Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve high purity.2. Pre-purification: Use a quick filtration through a small plug of silica gel to remove highly polar or non-polar impurities before recrystallization. |
Data Presentation: Comparison of Purification Methods
| Parameter | Column Chromatography | Recrystallization | Notes |
| Typical Yield | 70-95% | 50-90% | Yield for recrystallization can be lower due to the solubility of the product in the mother liquor. Multiple crops can be collected to improve yield. |
| Achievable Purity | >95% | >99% | Recrystallization can often achieve higher purity, especially for crystalline solids, as impurities are left in the mother liquor.[7] |
| Enantiomeric Excess (ee) | Generally preserved | Generally preserved | For conglomerates, ee can be enhanced. It is always recommended to measure the ee before and after purification. |
| Scalability | Can be challenging and costly for large scales. | Generally more cost-effective and scalable for large quantities. | |
| Applicability | Broadly applicable to a wide range of compounds. | Limited to compounds that are crystalline solids. |
Experimental Protocols
Detailed Methodology 1: Purification of a this compound-catalyzed Aldol Product by Column Chromatography
This protocol is a general guideline for the purification of a β-hydroxy ketone product from a this compound-Ti catalyzed aldol reaction.
-
Reaction Work-up:
-
Quench the reaction mixture with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[8]
-
-
Preparation for Chromatography:
-
Dissolve a small amount of the crude product in a suitable solvent and run a thin-layer chromatography (TLC) analysis to determine an appropriate mobile phase. A common starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane).
-
-
Column Packing and Loading:
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Allow the silica to settle, with a layer of sand on top to protect the surface.
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or toluene) and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dried silica to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase, e.g., from 10% to 30% ethyl acetate in hexane) is often effective for separating compounds with different polarities.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
-
Determine the yield, purity (by ¹H NMR), and enantiomeric excess (by chiral HPLC).[8]
-
Detailed Methodology 2: Purification by Recrystallization
This protocol provides a general procedure for purifying a solid product from a this compound-catalyzed reaction.
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal single solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
If a single solvent is not suitable, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature, and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the hot recrystallization solvent (or the "good" solvent for a two-solvent system) to completely dissolve the solid.
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it remains faintly turbid. Then add a few drops of the "good" solvent to clarify the solution.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Determine the yield, purity (by melting point and NMR), and enantiomeric excess (by chiral HPLC).
-
Visualizations
Caption: General purification workflow for this compound-catalyzed products.
References
addressing issues of racemization in BINOL reactions
Welcome to the technical support center for BINOL-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to racemization in their experiments.
Troubleshooting Guide
This section addresses specific issues users might encounter, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction is showing significant loss of enantioselectivity. What are the common causes of this compound racemization?
Answer:
Loss of enantioselectivity in this compound-catalyzed reactions is often due to the racemization of the chiral this compound ligand or its complex. While this compound is known for its high rotational barrier (approximately 37-38 kcal/mol) and stability towards racemization under neutral conditions, certain factors can significantly lower this barrier.[1][2][3] Key causes include:
-
High Temperatures: Although thermally stable, prolonged exposure to temperatures approaching or exceeding 200°C can induce racemization.[1][3]
-
Acidic or Basic Conditions: Both strong acids and bases can catalyze the racemization of this compound.[1][4][5] Acidic conditions can lead to protonation and the formation of a cationic intermediate with a lower rotational barrier.[5] In basic media, deprotonation of the hydroxyl groups can result in a dianionic intermediate that racemizes more readily due to reduced steric hindrance.[5]
-
Single-Electron Transfer (SET) Conditions: The presence of oxidizing agents or certain metal catalysts can initiate a single-electron transfer from the this compound ligand.[1][2][4] This forms a radical cation, which has a significantly lower barrier to rotation, allowing for racemization at much lower temperatures (even at room temperature in some cases).[1][4]
-
Photolysis: Exposure to light can also promote racemization by accessing an excited triplet state of the this compound molecule.[1][4]
-
Presence of Certain Metal Catalysts: Some transition metals, particularly copper and iron salts, have been shown to induce this compound racemization.[6][7]
Question 2: I am running my reaction at elevated temperatures. At what temperature should I be concerned about thermal racemization of this compound?
Answer:
You should be cautious when running reactions at temperatures above 190°C. While the rotational barrier for neutral this compound is quite high, significant thermal racemization has been observed at temperatures of 190°C and above.[3] For this compound derivatives, this temperature can vary. For instance, binaphthyldiamine is more stable and shows little racemization up to 210°C, whereas a chloro-substituted phenylamino-naphthol can start to racemize at as low as 40°C.[3]
The following DOT script illustrates the logical workflow for troubleshooting high levels of racemization.
Troubleshooting workflow for high racemization.
Question 3: My reaction involves a copper catalyst and I'm observing a loss of enantiomeric excess. Could the copper be causing the this compound to racemize?
Answer:
Yes, it is possible. Copper salts, such as CuCl, have been shown to catalyze the racemization of this compound, even at moderate temperatures like 40-50°C.[6][8] The mechanism is believed to involve a single-electron transfer from the this compound to the Cu(II) species, forming a this compound radical-cation which has a much lower rotational barrier.[8] The choice of ligand coordinated to the copper can also significantly impact the rate of racemization.
Frequently Asked Questions (FAQs)
Q1: What is the rotational energy barrier for this compound racemization?
The experimentally determined rotational energy barrier for the thermal racemization of this compound is in the range of 37-38 kcal/mol.[1] This high barrier is what makes this compound atropisomers stable at room temperature.[9]
Q2: How do acidic or basic conditions promote this compound racemization?
Under acidic conditions, protonation of the this compound can lead to dearomatized intermediates, facilitating rotation around the C-C single bond.[1][4][5] In basic media, deprotonation of the hydroxyl groups forms a dianion. This reduces steric hindrance and allows for easier rotation and subsequent racemization.[1][4][5]
Q3: Can I prevent racemization when using a metal catalyst known to cause it?
Preventing racemization in the presence of a problematic metal catalyst can be challenging. However, you can try the following:
-
Ligand Screening: The ligand coordinated to the metal can have a profound effect on its tendency to cause racemization. Screening different ligands may identify a combination that minimizes this side reaction. For example, in copper-catalyzed racemization, the use of certain bidentate nitrogen ligands has been shown to be crucial.[8]
-
Lowering Catalyst Loading: Use the minimum effective concentration of the metal catalyst.
-
Temperature Optimization: Conduct the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
Minimize Reaction Time: Shorter reaction times reduce the exposure of the this compound ligand to the racemizing conditions.
Q4: Are there any solvents that can help minimize racemization?
While the solvent itself is not typically the primary cause of racemization, its polarity can influence the stability of intermediates that lead to racemization. However, specific studies extensively detailing solvent effects on preventing this compound racemization are not as common as those on temperature and additives. It's generally recommended to use anhydrous, high-purity solvents to avoid unwanted side reactions.
Data Summary
The following table summarizes the effect of different ligands on the copper-catalyzed racemization of (R)-BINOL.
| Ligand | Catalyst System | Temperature (°C) | Time (h) | Final Enantiomeric Excess (ee %) |
| Guanidine (L1) | CuCl | 50 | 2 | 99 |
| Bisphosphine (L2) | CuCl | 50 | 2 | 99 |
| Bipyridine (L3) | CuCl | 50 | 2 | 99 |
| Dimethyl bipyridine (L4) | CuCl | 50 | 2 | 98 |
| 1,10-Phen (L5) | CuCl | 50 | 2 | 99 |
| 2,9-dimethyl-1,10-Phen (L6) | CuCl | 50 | 2 | 95 |
| 1,10-Phen derivative (L8) | CuCl | 50 | 2 | 16 |
Data sourced from a study on chemoenzymatic dynamic kinetic resolution of atropisomeric bisnaphthols.[8]
Experimental Protocols
Protocol 1: General Procedure for Monitoring this compound Racemization
This protocol provides a general method for determining the rate of racemization of a this compound derivative under specific reaction conditions.
Materials:
-
Enantiomerically pure this compound or this compound derivative
-
Solvent (e.g., toluene, dichloromethane)
-
Additive to be tested (e.g., acid, base, metal catalyst)
-
Internal standard (e.g., dibromomethane)
-
Reaction vessel (e.g., Schlenk tube)
-
Thermostated oil bath or heating block
-
Chiral HPLC or GC system
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the enantiomerically pure this compound derivative (e.g., 0.1 M).
-
Add the desired anhydrous solvent.
-
Add the internal standard.
-
If testing an additive, add the specified amount (e.g., acid, base, or catalyst).
-
Place the sealed reaction vessel in a pre-heated oil bath or heating block at the desired temperature.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it if necessary (e.g., by cooling or adding a quenching agent).
-
Analyze the enantiomeric excess of the this compound derivative in the aliquot by chiral HPLC or GC.
-
Plot the natural logarithm of the enantiomeric excess (ln(ee)) versus time to determine the first-order rate constant for racemization.
The following DOT script illustrates the general workflow for this experimental protocol.
Experimental workflow for monitoring this compound racemization.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol provides a general guideline for determining the enantiomeric excess of a this compound derivative. Method development will be required for specific derivatives.
Materials:
-
Sample containing the this compound derivative
-
HPLC-grade solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)
-
HPLC system with a UV detector
Procedure:
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for this compound derivatives.
-
Mobile Phase Selection: A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
HPLC Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
The following DOT script illustrates the mechanism of single-electron transfer (SET) catalyzed racemization of this compound.
Mechanism of SET-catalyzed this compound racemization.
References
- 1. Frontier molecular orbital effects control the hole-catalyzed racemization of atropisomeric biaryls - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05066J [pubs.rsc.org]
- 2. Changing the absolute configuration of atropisomeric bisnaphthols (BINOLs) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Catalytic Efficiency of BINOL Derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of BINOL derivatives in asymmetric synthesis.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound derivatives and provides systematic approaches to resolving them.
Issue 1: Low Enantioselectivity (ee)
Low enantiomeric excess is a frequent challenge in asymmetric catalysis. The following guide provides a step-by-step approach to diagnosing and resolving this issue.
Potential Causes and Solutions:
-
Suboptimal Ligand/Metal Combination: The chosen metal precursor may not form the most effective chiral catalyst with the specific this compound derivative for the desired transformation.
-
Solution: Screen a variety of Lewis acids (e.g., Ti(OiPr)₄, AlCl₃, Zn(OTf)₂) to identify the optimal metal partner for your this compound ligand.
-
-
Incorrect Solvent: The polarity and coordinating ability of the solvent significantly impact the geometry of the transition state, thereby influencing enantioselectivity.
-
Solution: Conduct a solvent screen using a range of anhydrous solvents with varying polarities (e.g., toluene, CH₂Cl₂, THF, diethyl ether). For many reactions, non-polar solvents like toluene are preferred.[1]
-
-
Reaction Temperature Too High: Elevated temperatures can provide enough energy to overcome the activation barrier for competing, less selective reaction pathways.
-
Solution: Optimize the reaction temperature by running the experiment at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[1]
-
-
Presence of Water or Other Impurities: Moisture and other impurities can deactivate the catalyst or interfere with the chiral environment.
-
Solution: Ensure all glassware is flame-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
-
Inappropriate Ligand Substituents: The electronic and steric properties of the substituents on the this compound backbone are crucial for high enantioselectivity.
-
Solution: Consider using this compound derivatives with different substituents at the 3,3' and 6,6' positions. Bulky substituents at the 3,3' positions often enhance enantioselectivity.
-
Troubleshooting Workflow for Low Enantioselectivity:
Issue 2: Low Reaction Yield
A low yield of the desired product can be caused by several factors, from incomplete reaction to catalyst deactivation.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time, low temperature, or low catalyst activity.
-
Solution: Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time. If the reaction is sluggish, a slight increase in temperature may be beneficial, but the impact on enantioselectivity should be carefully monitored.
-
-
Catalyst Decomposition: The chiral catalyst may be unstable under the reaction conditions.
-
Solution: Consider using a more robust this compound derivative, such as H₈-BINOL, which can offer greater stability and reactivity in some cases. Ensure that the reaction is performed under an inert atmosphere to prevent oxidative decomposition.
-
-
Side Reactions: The substrate or product may be undergoing undesired side reactions.
-
Solution: Analyze the crude reaction mixture by NMR or LC-MS to identify byproducts. Adjusting the reaction conditions, such as temperature or the order of addition of reagents, may suppress side reactions.
-
-
Catalyst Deactivation: The catalyst may be deactivated by impurities or by the product itself.
-
Solution: Use high-purity reagents and solvents. If product inhibition is suspected, consider using a higher catalyst loading or a continuous flow setup.
-
Troubleshooting Workflow for Low Reaction Yield:
Frequently Asked Questions (FAQs)
-
Q1: What are the advantages of using H₈-BINOL over standard this compound?
-
A1: H₈-BINOL, a partially hydrogenated derivative, is more flexible than this compound. This flexibility can allow it to adopt a more favorable conformation in the transition state, sometimes leading to higher enantioselectivity. Additionally, H₈-BINOL-derived catalysts may exhibit different reactivity and stability profiles.
-
-
Q2: How can I determine the enantiomeric excess (ee) of my product?
-
A2: The enantiomeric excess of your product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Another method involves using Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent.
-
-
Q3: My ortho-lithiation of a this compound derivative is incomplete, leading to a mixture of products. What can I do?
-
A3: Incomplete ortho-lithiation is a common issue. To address this, you can try using a larger excess of the organolithium reagent (e.g., n-BuLi), increasing the reaction temperature (e.g., from -78 °C to 0 °C or room temperature), or extending the lithiation time. Using a protected this compound derivative, such as a MOM-protected this compound, may also facilitate an easier lithiation.
-
-
Q4: What is a typical catalyst loading for a this compound-metal complex?
-
A4: The catalyst loading can vary significantly depending on the specific reaction, but it typically ranges from 0.5 mol% to 20 mol%. Optimization of the catalyst loading is often necessary to strike a balance between reaction efficiency, cost, and ease of purification.
-
-
Q5: Can this compound derivatives be used as organocatalysts?
-
A5: Yes, this compound and its derivatives, particularly this compound-derived phosphoric acids, are powerful Brønsted acid organocatalysts for a wide range of asymmetric transformations.
-
Data Presentation
The catalytic efficiency of this compound derivatives is highly dependent on their substitution pattern and the specific reaction conditions. The following tables provide a summary of quantitative data for representative reactions.
Table 1: Effect of 3,3'-Substituents on this compound-Phosphoric Acid Catalyzed Aza-Diels-Alder Reaction
| Entry | 3,3'-Substituent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | H | 10 | CH₂Cl₂ | -20 | 85 | 75 |
| 2 | Ph | 10 | CH₂Cl₂ | -20 | 92 | 91 |
| 3 | 2,4,6-(i-Pr)₃C₆H₂ (TRIP) | 5 | Toluene | -30 | 95 | 98 |
| 4 | SiPh₃ | 10 | CH₂Cl₂ | -20 | 88 | 85 |
| 5 | 9-Anthryl | 5 | Toluene | -30 | 96 | 99 |
Table 2: Comparison of this compound and H₈-BINOL in Asymmetric Reactions
| Reaction | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| Diels-Alder | (R)-BINOL-Ti(OiPr)₂ | 10 | CH₂Cl₂ | -78 | 85 | 88 |
| Diels-Alder | (R)-H₈-BINOL-Ti(OiPr)₂ | 10 | CH₂Cl₂ | -78 | 90 | 94 |
| Aldol Reaction | (S)-BINOL | 20 | Toluene | -20 | 78 | 85 |
| Aldol Reaction | (S)-H₈-BINOL | 20 | Toluene | -20 | 85 | 92 |
| Michael Addition | (R)-BINOL-phosphoric acid | 5 | Toluene | RT | 91 | 90 |
| Michael Addition | (R)-H₈-BINOL-phosphoric acid | 5 | Toluene | RT | 94 | 96 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound derivatives.
Protocol 1: In Situ Preparation of a this compound-Titanium Catalyst and its use in an Asymmetric Aldol Reaction
1. Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (+)-(R)-BINOL (0.1 mmol, 1.0 equiv).
-
Add anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Ti(OiPr)₄ (0.1 mmol, 1.0 equiv) in anhydrous dichloromethane (1 mL) dropwise to the this compound solution.
-
Stir the resulting mixture at 0 °C for 30 minutes, then at room temperature for 1 hour to allow for complex formation. The color of the solution will typically change, indicating complexation. This solution of the chiral catalyst is used directly in the subsequent aldol reaction.[2]
2. Asymmetric Aldol Reaction:
-
Cool the freshly prepared (+)-BINOL-Ti catalyst solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM to the catalyst solution.
-
Stir for 15-30 minutes at -78 °C to allow for coordination.
-
Slowly add the silyl enol ether (1.2 mmol) dropwise to the reaction mixture over a period of 10 minutes.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous NaHCO₃ solution or NH₄Cl solution (5 mL).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired β-hydroxy carbonyl compound.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.[2]
Experimental Workflow for Asymmetric Aldol Reaction:
References
Validation & Comparative
Determining Enantiomeric Purity of BINOL-Catalyzed Products: A Comparative Guide to Chiral HPLC and its Alternatives
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (ee) is a critical final step. In the realm of reactions catalyzed by the axially chiral ligand BINOL (1,1'-bi-2-naphthol) and its derivatives, chiral High-Performance Liquid Chromatography (HPLC) has long been the gold standard. This guide provides an objective comparison of chiral HPLC with alternative analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for analyzing the products of this compound-catalyzed reactions.
Performance Comparison of Analytical Techniques
The choice of analytical method for determining enantiomeric excess is dictated by factors such as the nature of the analyte, required sensitivity, desired analysis speed, and instrument availability. While chiral HPLC is a robust and widely accessible technique, alternatives like Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages in specific scenarios.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP). | Differential partitioning between a supercritical fluid mobile phase and a CSP. | Differential partitioning of volatile analytes between a gaseous mobile phase and a CSP. | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals. |
| Typical Analysis Time | 10-30 minutes | < 10 minutes | 15-30 minutes | ~5 minutes per sample |
| Sample Preparation | Simple dissolution in mobile phase. | Dissolution in a suitable modifier. | Often requires derivatization to increase volatility. | Direct mixing of analyte and CSA in NMR solvent. |
| Resolution | Generally high | High, often better than HPLC | Very high for suitable analytes | Dependent on the CSA and analyte interaction. |
| Solvent Consumption | High (organic solvents) | Low (uses compressed CO2) | Low (carrier gas) | Very low (~0.6 mL deuterated solvent) |
| Best Suited For | Broad range of non-volatile and UV-active compounds. | Thermally labile compounds, high-throughput screening. | Volatile and thermally stable compounds. | Rapid analysis, structural confirmation, no physical separation needed. |
Quantitative Comparison: Chiral HPLC vs. Chiral SFC for this compound Separation
A direct comparison for the enantiomeric separation of this compound itself highlights the significant advantages of chiral SFC in terms of speed and reduced solvent consumption.[1][2] These performance differences are generally translatable to the analysis of products derived from this compound-catalyzed reactions.
| Parameter | Chiral HPLC | Chiral SFC (UPC²) |
| Stationary Phase | Polysaccharide-based CSP | Polysaccharide-based CSP |
| Mobile Phase | Hexane:Isopropanol (98:2) | CO2:Methanol |
| Flow Rate | 2 mL/min | 4 mL/min |
| Analysis Time (elution of 2nd enantiomer) | ~18 min | ~2 min |
| Resolution (USP) | 1.73 | 2.61 |
| Solvent Consumption per analysis | ~36 mL | ~2 mL |
Experimental Protocols
Detailed methodologies are essential for obtaining accurate and reproducible results. Below are representative protocols for the determination of enantiomeric excess for products of common this compound-catalyzed reactions.
Protocol 1: Chiral HPLC Analysis of a this compound-Catalyzed Michael Addition Product
This protocol is adapted for the analysis of the product from the asymmetric Michael addition of diethyl malonate to 2-cyclohexen-1-one, catalyzed by a (S)-BINOL-Ti(IV) complex.[3]
1. Sample Preparation:
-
Following the reaction work-up and purification of the Michael adduct by flash column chromatography, dissolve a small amount of the product (approx. 1 mg) in the HPLC mobile phase to a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting ratio is 90:10 (v/v). This may need to be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the product has significant absorbance (e.g., 230 nm or 254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Protocol 2: Chiral NMR Analysis using a this compound-Derivative as a Chiral Solvating Agent
This protocol describes a rapid method for determining the enantiomeric excess of a chiral amine, which can be a product of a this compound-catalyzed reductive amination. The method uses a derivative of (S)-BINOL as a chiral solvating agent (CSA).[4][5][6]
1. Sample Preparation:
-
In a standard 5 mm NMR tube, directly mix the chiral amine product (0.0125–0.2 mmol) and the (S)-BINOL-derived chiral solvating agent (0.0125–0.1 mmol).
-
Dissolve the mixture in approximately 0.6 mL of deuterated chloroform (CDCl₃).
2. NMR Data Acquisition:
-
Shake the NMR tube for about 30 seconds to facilitate the formation of diastereomeric complexes.
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer at 25 °C.
3. Data Analysis:
-
Identify the well-resolved signals corresponding to each of the transient diastereomeric complexes. Protons close to the chiral center of the analyte often show the largest chemical shift difference (Δδ).
-
Integrate the distinct resonance peaks for each enantiomer.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful implementation.
Caption: General workflow for asymmetric synthesis and subsequent ee determination.
Logical Pathway for Method Selection
Choosing the optimal analytical technique involves considering several factors related to the sample and the research goals.
References
- 1. hplc.eu [hplc.eu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of BINOL versus TADDOL in asymmetric synthesis
A Comparative Guide to BINOL and TADDOL in Asymmetric Synthesis
In the landscape of asymmetric catalysis, the development of effective chiral ligands is crucial for the synthesis of enantiomerically pure compounds essential in pharmaceuticals and fine chemicals. Among the most successful and widely employed scaffolds are the C₂-symmetric diols, particularly 1,1'-bi-2-naphthol (this compound) and α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol (TADDOL). Both ligands have proven instrumental in a vast array of stereoselective transformations. This guide offers an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in ligand selection and reaction optimization.
Structural and Mechanistic Overview
This compound and TADDOL, while both C₂-symmetric diols, possess distinct structural features that dictate their catalytic behavior.
-
This compound (1,1'-bi-2-naphthol) is an axially chiral molecule with two naphthol rings linked by a C-C bond.[1] The restricted rotation around this bond creates a stable, well-defined chiral environment.[1] this compound typically functions by forming chiral Lewis acid complexes with metals (e.g., Ti, Al, Zn, Ln), which then coordinate to and activate a substrate, sterically directing the approach of a nucleophile.[2][3]
-
TADDOL (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol) is derived from tartaric acid and features a dioxolane backbone with two adjacent diarylhydroxymethyl groups.[4] TADDOLs can also form chiral Lewis acid complexes but are notably effective as Brønsted acid organocatalysts, utilizing hydrogen bonding to activate substrates, a mechanism less commonly exploited in traditional synthesis but prevalent in enzymatic reactions.[5]
Performance in Key Asymmetric Reactions
The choice between this compound and TADDOL often depends on the specific transformation, as their efficacy can vary significantly.
Diels-Alder Reaction
The Diels-Alder reaction is a fundamental C-C bond-forming reaction where these ligands have been extensively tested.
Comparative Data: Diels-Alder Reaction
| Ligand/Catalyst System | Diene | Dienophile | Yield (%) | e.e. (%) | Notes | Reference |
| (R)-BINOL-AlMe | Isoprene | Methyl glyoxylate | 37 | 94 | - | [6] |
| (S)-BINOL-Et₂AlCl | Cyclopentadiene | Acrolein | High | 13-41 | Low enantioselectivity observed. | [7] |
| 3,3'-Br₂-BINOL-Et₂Zn | Danishefsky's diene | Benzaldehyde | 98 | 98 | Substituted this compound shows high efficiency. | [8] |
| Naphthyl-TADDOL | Aminosiloxydiene | Methacrolein | Good | 92 | Catalysis via hydrogen bonding. | [5] |
| Naphthyl-TADDOL | Aminosiloxydiene | Acrolein | Good | 73 | Lower e.e. with less substituted dienophile. | [5] |
Summary: In Diels-Alder reactions, TADDOLs have demonstrated high enantioselectivity, particularly when acting as hydrogen-bond catalysts with α-substituted acroleins.[5] Standard this compound-Lewis acid systems have shown variable success; however, structurally modified BINOLs, such as 3,3'-dibromo-BINOL, can achieve excellent yields and enantioselectivities.[7][8]
Aldol Reaction
The asymmetric aldol reaction is a powerful tool for constructing β-hydroxy carbonyl units, which are common motifs in natural products.[2]
Comparative Data: Aldol Reaction
| Ligand/Catalyst System | Nucleophile | Electrophile | Yield (%) | e.e. (%) | Notes | Reference |
| (+)-BINOL-Ti(OiPr)₄ | Silyl enol ether | Aldehyde | - | >90 | General protocol for Mukaiyama-type aldol. | [2] |
| (S)-Heterobimetallic-BINOL | 2-Hydroxyacetophenone | Various Aldehydes | 78-90 | >90 | Effective for direct aldol reactions. | [3] |
| TADDOL-TiCl₂(OiPr)₂ | Diethylzinc (as enolate surrogate) | Benzaldehyde | - | >95 | Nucleophilic addition of an organozinc reagent. | [9] |
Summary: this compound-based catalysts are exceptionally well-documented and highly effective for various aldol reactions, including Mukaiyama and direct aldol additions, consistently delivering high enantioselectivities.[2][3][10] While TADDOLs are more commonly associated with nucleophilic additions of organometallic reagents to carbonyls rather than classical aldol reactions, they can achieve very high selectivity in these related transformations.[9]
Michael Addition
The conjugate addition of nucleophiles to α,β-unsaturated compounds is another cornerstone reaction in organic synthesis.
Comparative Data: Michael Addition
| Ligand/Catalyst System | Nucleophile | Acceptor | Yield (%) | e.e. (%) | Notes | Reference |
| (S)-H₈this compound-Ti(Oi-Pr)₄ | Nitromethane | 2-Cyclohexen-1-one | 90 | 94 | H₈this compound often provides higher selectivity. | [11][12] |
| (S)-BINOL-ZnEt₂ | Diethyl malonate | Chalcone | 88 | 91 | - | [11] |
| Ni-Cs-BINOL-salen | Dibenzyl malonate | Cyclohexenone | up to 79 | up to 90 | Bifunctional catalyst system. | [13] |
| TADDOL-Ti(OiPr)₄ | - | - | - | - | Primarily used for other transformations. Limited direct data for Michael additions. | - |
Summary: this compound and its derivatives, particularly the partially hydrogenated H₈-BINOL, are highly effective ligands for catalyzing asymmetric Michael additions, affording products with excellent enantiopurity.[11][12] The data for TADDOL in this specific reaction class is less prevalent in the reviewed literature, with this compound-based systems being the more established choice.
Experimental Protocols
Detailed methodologies are critical for reproducibility. Below are representative protocols for key reactions.
Protocol 1: Asymmetric Michael Addition using a (S)-BINOL-Titanium Complex[12]
This protocol describes the enantioselective addition of diethyl malonate to 2-cyclohexen-1-one.
1. Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-BINOL (0.1 mmol).
-
Add anhydrous dichloromethane (DCM, 2 mL) and stir until the ligand is fully dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Add Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1 mmol) dropwise.
-
Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst complex.
2. Michael Addition:
-
Cool the catalyst solution to -40 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the solution.
-
Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring progress by TLC.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the enantiomeric excess via chiral HPLC analysis.
Protocol 2: Asymmetric Hetero-Diels-Alder Reaction using a TADDOL Organocatalyst[5]
This protocol is a representative procedure for the TADDOL-catalyzed reaction between an aminosiloxydiene and an aldehyde.
1. Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the Naphthyl-TADDOL catalyst (0.2 mmol, 20 mol%).
-
Add dry toluene (2.0 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the aldehyde (e.g., benzaldehyde, 1.0 mmol) to the mixture.
-
Stir for 10-15 minutes.
2. Cycloaddition:
-
Slowly add Danishefsky's diene or a similar aminosiloxydiene (1.5 mmol) dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 12-24 hours, monitoring by TLC.
3. Work-up and Purification:
-
Quench the reaction at -78 °C with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired dihydropyrone.
-
Determine the enantiomeric excess via chiral HPLC analysis.
Visualization of Mechanisms and Workflows
General Asymmetric Catalysis Workflow
This diagram illustrates the typical sequence of steps in a catalytic asymmetric reaction.
TADDOL-Catalyzed Diels-Alder Mechanism (H-Bonding)
This diagram shows the proposed mechanism where TADDOL acts as a Brønsted acid, activating the dienophile through a two-point hydrogen bond interaction.[5]
This compound-Ti Catalyzed Aldol Reaction Mechanism
This diagram outlines the catalytic cycle for a this compound-Ti mediated Mukaiyama-type aldol reaction, proceeding through a chiral Lewis acid complex.[2]
Conclusion
Both this compound and TADDOL are exceptionally powerful and versatile chiral ligands in asymmetric synthesis, each with distinct advantages.
-
This compound stands out for its broad applicability and the extensive body of literature supporting its use. Its derivatives, such as H₈-BINOL, offer enhanced flexibility and selectivity.[12] It is a highly reliable choice for a wide range of transformations, particularly Lewis acid-catalyzed aldol, Michael, and various cycloaddition reactions.[7][11][14]
-
TADDOL offers a unique mechanistic alternative through its capacity for hydrogen-bond-mediated catalysis, which can provide high enantioselectivity in reactions like the Diels-Alder cycloaddition where traditional Lewis acid catalysis may be less effective.[5] Its straightforward preparation from tartaric acid is also an advantage.[4]
The selection between this compound and TADDOL should be guided by the specific reaction type, the nature of the substrates, and the desired activation mode (Lewis acid vs. Brønsted acid). This guide provides a foundational dataset to inform that decision, but empirical screening remains the ultimate arbiter of catalyst performance for any new application.
References
- 1. Regioselective Substitution of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound and Derivatives [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. books.rsc.org [books.rsc.org]
- 10. The Direct Catalytic Asymmetric Aldol Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advancement in H8–this compound Catalyzed Asymmetric Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalysis of the Michael addition reaction by late transition metal complexes of this compound-derived salens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and application of linked-BINOL chiral ligands in bifunctional asymmetric catalysis. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Spectroscopic Analysis of BINOL-Substrate Interactions
For Researchers, Scientists, and Drug Development Professionals
The study of non-covalent interactions between the axially chiral molecule 1,1'-bi-2-naphthol (BINOL) and various substrates is crucial for advancements in asymmetric catalysis, molecular recognition, and drug development. Spectroscopic techniques are indispensable tools for elucidating the nature of these interactions, providing both qualitative and quantitative insights into binding events, stereoselectivity, and reaction mechanisms. This guide offers an objective comparison of key spectroscopic methods used to analyze this compound-substrate interactions, supported by experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
A variety of spectroscopic methods are employed to probe the interactions between this compound and its substrates. The choice of technique depends on the specific information required, the nature of the interacting molecules, and the experimental conditions. Nuclear Magnetic Resonance (NMR) spectroscopy, fluorescence spectroscopy, Circular Dichroism (CD) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are among the most powerful and commonly used methods.
Table 1: Comparison of Spectroscopic Techniques for Analyzing this compound-Substrate Interactions
| Technique | Information Obtained | Advantages | Limitations |
| NMR Spectroscopy | - Detailed structural information of the complex- Identification of binding sites- Determination of binding stoichiometry and constants- Quantification of enantiomeric excess (ee) | - Provides rich structural detail at the atomic level- Can be used for a wide range of substrates- Non-destructive | - Relatively low sensitivity, requiring higher sample concentrations- Complex spectra can be difficult to interpret, especially for large molecules or weak interactions[1] |
| Fluorescence Spectroscopy | - Highly sensitive detection of binding events- Determination of binding constants (Kd)- High-throughput screening of catalysts and substrates- Enantioselective recognition | - Exceptional sensitivity- Suitable for high-throughput applications- Can be used to study dynamic processes | - Requires the presence of a fluorophore in the system (either intrinsic or as a probe)[2]- Susceptible to environmental quenching effects |
| Circular Dichroism (CD) Spectroscopy | - Information on the chiral environment and conformational changes upon binding- Determination of enantiomeric excess- Study of supramolecular chirality | - Highly sensitive to changes in chirality- Can provide information on the secondary structure of biomolecules interacting with this compound | - Requires a chromophore near the chiral center- Interpretation of spectra can be complex |
| UV-Vis Spectroscopy | - Confirmation of complex formation- Determination of binding stoichiometry and association constants- Monitoring reaction kinetics | - Simple, rapid, and widely accessible- Can be used for a broad range of compounds that absorb in the UV-Vis region | - Provides limited structural information- Lower sensitivity compared to fluorescence spectroscopy |
Experimental Data
The following tables summarize quantitative data from various studies, showcasing the utility of different spectroscopic techniques in characterizing this compound-substrate interactions.
Table 2: Quantitative Data from NMR Spectroscopy Studies
| This compound Derivative | Substrate | Solvent | Observed Chemical Shift Difference (Δδ in ppm) | Reference |
| (+)-BINOL | Primary Amine (2g) | CDCl₃ | Significant separation of enantiomer signals | [3] |
| (R)-BINOL | (rac)-SIBA 4 | CDCl₃ | Imine peaks at δH 9.015 and 9.030 | [1] |
| (S)-BINOL | 1,2-diphenylethylenediamine | Chloroform-d | Well-resolved resonance peaks for both enantiomers | [4] |
Table 3: Quantitative Data from Fluorescence Spectroscopy Studies
| This compound-based Sensor | Substrate | Result | Reference |
| H₈-BINOL-triazole derivative | L-Phenylalanine | Enantioselective fluorescence enhancement ratio (ef) of 104.48 | [5] |
| (S)-BINOL-amino alcohol | (S)-Mandelic acid | 950-fold fluorescence enhancement | [6] |
| This compound-xylose derivative (R-β-d-2) | Fe³⁺ | Detection limit of 0.91 μmol L⁻¹ | [7] |
Table 4: Quantitative Data from Circular Dichroism (CD) Spectroscopy Studies
| This compound System | Substrate/Condition | Observation | Reference |
| (R)-BINOL with o-formyl phenyl boronic acid | (R)- and (S)-MBA | Greatest signal difference at 253 nm (98941 deg*cm²/dmol) | [8] |
| Yb(III) complexes with BINOLate | N/A | NIR-CD signal affected by both central and axial chirality | [9][10] |
| This compound-like atropisomeric chiral nanographene | N/A | Opposite Cotton effects for enantiomers | [11] |
Experimental Protocols & Methodologies
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the key spectroscopic techniques discussed.
NMR Spectroscopy for Chiral Discrimination
This protocol is adapted from studies using this compound as a chiral solvating agent to determine the enantiomeric purity of primary amines.[3][4]
Objective: To resolve the signals of enantiomers of a chiral amine using a chiral this compound derivative.
Materials:
-
Chiral amine analyte
-
(+)-BINOL or a suitable derivative
-
Deuterated solvent (e.g., CDCl₃, benzene-d₆)[3]
-
NMR tubes
-
NMR spectrometer (e.g., 500 MHz)[3]
Procedure:
-
Prepare a stock solution of the chiral amine analyte in the deuterated solvent at a concentration of approximately 0.1 mM.[3]
-
Transfer a known volume of the analyte solution to an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a stoichiometric equivalent (e.g., 2.0 equivalents) of the chiral solvating agent, (+)-BINOL, to the NMR tube containing the analyte solution.[3]
-
Shake the mixture for a few minutes to ensure equilibration.[3]
-
Acquire the ¹H NMR spectrum of the mixture.
-
Process the spectra using appropriate software. The interaction between the chiral this compound derivative and the enantiomers of the amine should lead to the formation of diastereomeric complexes, resulting in separate, well-resolved resonance peaks for each enantiomer.[4]
Fluorescence Spectroscopy for Enantioselective Recognition
This protocol outlines a general procedure for testing the enantioselective response of a this compound-based fluorescent sensor towards chiral amino acids.[5]
Objective: To measure the enantioselective fluorescence enhancement of a this compound-based sensor in the presence of D- and L-amino acids.
Materials:
-
This compound-based fluorescent sensor
-
Enantiomerically pure amino acids (e.g., D- and L-phenylalanine)
-
Spectroscopic grade solvent (e.g., methanol)
-
Fluorescence spectrophotometer
Procedure:
-
Prepare a stock solution of the fluorescent sensor in the chosen solvent (e.g., 2.0 x 10⁻⁵ M in methanol).[5]
-
Prepare stock solutions of the D- and L-amino acids (e.g., 0.1 M in a suitable solvent).[5]
-
In a cuvette, place the sensor solution and record its initial fluorescence spectrum (I₀). The excitation wavelength should be set to an appropriate value for the sensor (e.g., λex = 260 nm).[5]
-
To separate cuvettes containing the sensor solution, add a specific number of equivalents of the D- and L-amino acid solutions.
-
Allow the solutions to incubate at room temperature for a set period.
-
Measure the fluorescence spectra of the sensor in the presence of each enantiomer (I_D and I_L).
-
Calculate the enantioselective fluorescence enhancement ratio (ef) using the formula: ef = (I_L - I₀) / (I_D - I₀).[5]
Circular Dichroism (CD) Spectroscopy for Studying Chiral Assemblies
This protocol is based on the investigation of chiral host-guest structures formed from this compound, a boronic acid, and a chiral amine.[8]
Objective: To monitor the formation of a chiral supramolecular assembly and determine the stoichiometry of the interaction using CD spectroscopy.
Materials:
-
Enantiopure this compound (e.g., (R)-BINOL)
-
o-formyl phenyl boronic acid
-
Chiral amine (e.g., (R)- and (S)-methylbenzylamine)
-
Spectroscopic grade solvent
-
CD spectropolarimeter
Procedure:
-
Prepare equimolar stock solutions of this compound and o-formyl phenyl boronic acid in the chosen solvent.
-
Prepare stock solutions of the (R)- and (S)-amines.
-
Mix the this compound and boronic acid solutions in a 1:1 molar ratio.
-
Perform a CD titration by adding increasing equivalents of the chiral amine to the this compound/boronic acid mixture.
-
Record the CD spectrum after each addition of the amine over a suitable wavelength range (e.g., 200-400 nm).
-
Plot the change in the CD signal at a specific wavelength (where the difference between the signals for the two enantiomers is maximal) against the molar equivalents of the added amine.
-
The titration curve can be used to determine the stoichiometry of the assembly, which is often indicated by a saturation point.[8]
Visualizing Interactions and Workflows
Graphviz diagrams are provided below to illustrate the logical flow of the experimental processes and the nature of the molecular interactions.
Caption: Workflow for NMR-based chiral discrimination using this compound.
Caption: Model of this compound-substrate diastereomeric complex formation.
Caption: Pathway for fluorescence turn-off/turn-on sensing.
References
- 1. This compound as a Chiral Solvating Agent for Sulfiniminoboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Libra ETD [libraetd.lib.virginia.edu]
- 3. minio.scielo.br [minio.scielo.br]
- 4. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chiral fluorescent sensor based on H8-BINOL for the high enantioselective recognition of d- and l-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of this compound–xylose-conjugates as “Turn-off” fluorescent receptors for Fe3+ and secondary recognition of cysteine by their complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Near Infrared–Circularly Polarized Luminescence/Circular Dichroism Active Yb(III) Complexes Bearing Both Central and Axial Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-like atropisomeric chiral nanographene - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Confirming the Purity of Synthesized BINOL Ligands
The axially chiral ligand, 1,1'-bi-2-naphthol (BINOL), is a cornerstone in modern asymmetric catalysis. Its effectiveness hinges on both its chemical and enantiomeric purity. For researchers in synthetic chemistry and drug development, rigorous purity confirmation is not just a quality control step but a prerequisite for reliable and reproducible results. This guide compares the most common analytical methods for assessing the purity of synthesized this compound, providing experimental details and expected data for each.
Comparison of Analytical Methods
A multi-faceted approach is essential for the comprehensive assessment of this compound purity. While a single technique can provide specific information, a combination of methods is required to confirm structural integrity, identify impurities (e.g., solvents, reagents), and, crucially, determine enantiomeric excess.
Table 1: At-a-Glance Comparison of Purity Confirmation Methods
| Method | Type of Purity Assessed | Key Advantages | Key Limitations |
| Melting Point | Chemical Purity (qualitative) | Simple, rapid, inexpensive | Insensitive to small amounts of impurity, not indicative of enantiomeric purity |
| NMR Spectroscopy | Structural Integrity, Chemical Purity | Provides detailed structural information, detects residual solvents | Not inherently suitable for determining enantiomeric purity without chiral solvating agents |
| Chiral HPLC | Enantiomeric Purity (quantitative) | Highly accurate for determining enantiomeric excess (ee) | Requires specialized chiral columns and method development |
| Optical Rotation | Enantiomeric Purity (qualitative) | Fast, non-destructive | Value can be affected by trace impurities, concentration, solvent, and temperature[1][2][3] |
| Elemental Analysis | Elemental Composition | Confirms correct elemental ratios (C, H) | Does not provide structural or enantiomeric information; insensitive to impurities with similar elemental composition |
Core Purity Confirmation Techniques
Melting Point Analysis
Principle: Pure crystalline solids exhibit a sharp, defined melting point. Impurities typically depress and broaden the melting range. This is a fundamental first check for chemical purity.
Expected Data:
Experimental Protocol:
-
Place a small amount of the dry, synthesized this compound powder into a capillary tube.
-
Compact the sample by tapping the tube gently.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 1–2 °C per minute near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
-
A sharp range (e.g., within 1-2 °C) close to the literature value suggests high purity. A broad range indicates the presence of impurities.
NMR Spectroscopy (¹H and ¹³C)
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of the compound. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. It is highly effective for identifying residual solvents or starting materials.
Expected Data: While specific chemical shifts can vary slightly based on the solvent and spectrometer frequency, characteristic peaks for this compound in CDCl₃ are well-established. For a definitive analysis, comparison with a reference spectrum is recommended.
Experimental Protocol:
-
Dissolve approximately 5-10 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[1]
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).[1][7]
-
Process the data, integrating the ¹H NMR signals to determine the relative ratios of protons.
-
Analyze the spectra for unexpected peaks, which may indicate impurities such as residual solvents (e.g., ethyl acetate, hexanes) or unreacted 2-naphthol.
To determine enantiomeric purity via NMR, a chiral solvating agent (CSA) like an enantiopure this compound derivative can be used to induce separate signals for the R and S enantiomers in a racemic sample.[8][9]
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. The synthesized this compound is passed through a column containing a chiral stationary phase (CSP), which interacts differently with the R and S enantiomers, causing them to separate and elute at different times.
Expected Data: A chromatogram showing two well-resolved peaks for the R and S enantiomers. The area under each peak is proportional to its concentration, allowing for the calculation of enantiomeric excess (% ee). For an enantiomerically pure sample, only one peak should be observed.
Experimental Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase, commonly a mixture of hexane and isopropanol (e.g., 95:5 v/v).[10]
-
Sample Preparation: Dissolve a small amount of the this compound sample (e.g., 1 mg/mL) in the mobile phase or a compatible solvent.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Daicel CHIRALPAK® or CHIRALCEL® series) and a UV detector set to an appropriate wavelength (e.g., 254 nm).[10]
-
Analysis: Inject the sample and run the analysis at a constant flow rate (e.g., 1.0 mL/min).[10]
-
Data Interpretation: Identify the retention times for the (R) and (S) enantiomers. Calculate the % ee using the formula: % ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] × 100
Optical Rotation
Principle: Chiral molecules rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).
Expected Data: The specific rotation [α] of the two enantiomers of this compound is reported as ±35.5° (c=1 in THF).[4][5] The (R)-enantiomer is dextrorotary (+), while the (S)-enantiomer is levorotary (-).
Experimental Protocol:
-
Accurately prepare a solution of the this compound sample of known concentration (c) in a specified solvent (e.g., THF).
-
Calibrate the polarimeter.
-
Fill a polarimeter cell of a known path length (l) with the solution.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation using the formula: [α] = α / (l × c).
-
Compare the measured value to the literature value. A significant deviation may suggest either low enantiomeric purity or the presence of other optically active impurities.
Data Summary
Table 2: Expected Analytical Data for Pure (R)- or (S)-BINOL
| Parameter | Expected Value | Method |
| Melting Point | 205–211 °C | Melting Point Apparatus |
| Specific Rotation [α]D | +35.5° for (R)-BINOL, -35.5° for (S)-BINOL (c=1, THF)[4][5] | Polarimetry |
| ¹H NMR | Spectrum consistent with the C₂₀H₁₄O₂ structure | NMR Spectroscopy |
| Chiral HPLC | >99% ee (single peak) | Chiral HPLC |
| Elemental Analysis | C: 83.90%, H: 4.93% | CHN Analyzer |
Visualizing the Workflow
A systematic workflow ensures all aspects of purity are assessed. The process begins with basic checks for chemical purity and proceeds to the more sensitive technique of chiral HPLC for definitive enantiomeric purity determination.
References
- 1. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]
- 5. 1,1'-Bi-2-naphthol [chemeurope.com]
- 6. chembk.com [chembk.com]
- 7. minio.scielo.br [minio.scielo.br]
- 8. A simple protocol for determination of enantiopurity of amines using this compound derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
comparing the efficacy of different BINOL derivatives in a specific reaction
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the synthesis of specific stereoisomers with high selectivity. Among the most successful and versatile classes of chiral ligands are derivatives of 1,1'-bi-2-naphthol (BINOL). Their C₂-symmetric, axially chiral framework provides a well-defined chiral environment for a multitude of asymmetric transformations. This guide offers an objective comparison of the efficacy of various this compound derivatives in the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. The performance of these derivatives is evaluated based on experimental data, with a focus on enantiomeric excess (ee%) and chemical yield.
Performance of this compound Derivatives in the Asymmetric Michael Addition
The catalytic activity of this compound derivatives in the asymmetric Michael addition is highly dependent on the nature and position of substituents on the binaphthyl backbone, as well as the metal center and reaction conditions. The following table summarizes the performance of several this compound derivatives in the Michael addition of malonate derivatives to cyclic enones, a common benchmark reaction for evaluating catalyst performance.
| Catalyst System/BINOL Derivative | Michael Donor | Michael Acceptor | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |
| (S)-BINOL-Ti(Oi-Pr)₄ | Diethyl malonate | 2-Cyclohexen-1-one | CH₂Cl₂ | -40 | N/A | N/A | [1] |
| (S)-BINOL-La(OTf)₃ | Dibenzyl malonate | 2-Cyclopenten-1-one | THF | -20 | 92 | 95 | [1] |
| (S)-LiAl(this compound)₂ | Diethyl malonate | Cyclopentenone | THF | Reflux | N/A | N/A | [2][3] |
| (R)-6,6'-Br₂-BINOL/Ti | N/A | N/A | N/A | N/A | 75 | 84 | [4] |
| 3,3'-Bis(diethylaminomethyl)-BINOL/Sc(OTf)₃ | 2-(Trimethylsilyloxy)furan | Oxazolidinone enoate | N/A | N/A | 44 | 73 | [4] |
| Ni-BINOL-salen | Dibenzyl malonate | Cyclohexenone | N/A | N/A | up to 79 | up to 90 | [5] |
Note: "N/A" indicates that the specific data point was not provided in the cited source. The reaction conditions and substrates can vary between studies, which may influence the outcome.
Analysis of Structure-Activity Relationships
The data presented above, though not from a single head-to-head study, allows for the discernment of several key trends:
-
Electronic Effects: The introduction of electron-withdrawing groups, such as in (R)-6,6'-Br₂-BINOL, can enhance the Lewis acidity of the metal center, leading to improved catalytic activity and enantioselectivity in certain cases.[4]
-
Steric Hindrance: The steric environment around the catalytic center, modified by substituents at the 3 and 3' positions, plays a crucial role. While some steric bulk can be beneficial for creating a well-defined chiral pocket, excessive bulk can hinder substrate approach and reduce reactivity and selectivity.
-
Metal Center: The choice of the metal cocatalyst (e.g., Ti, La, Sc, Ni) significantly influences the catalytic performance. The coordination geometry and Lewis acidity of the metal-BINOL complex are critical factors in determining the stereochemical outcome of the reaction.
Experimental Workflow and Methodologies
A general workflow for a this compound-catalyzed asymmetric Michael addition involves the in-situ formation of the chiral catalyst followed by the addition of the reactants.
Detailed Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to 2-Cyclohexen-1-one using a (S)-BINOL-Titanium Complex[1]
This protocol describes a representative procedure for the enantioselective Michael addition reaction.
1. Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-BINOL (0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous CH₂Cl₂ (5 mL) and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add Ti(Oi-Pr)₄ (0.1 mmol) dropwise.
-
Stir the resulting yellow solution at 0 °C for 1 hour to form the active catalyst.
2. Michael Addition:
-
Cool the catalyst solution to -40 °C.
-
Add 2-cyclohexen-1-one (1.0 mmol) to the catalyst solution.
-
Slowly add diethyl malonate (1.2 mmol) dropwise over 10 minutes.
-
Stir the reaction mixture at -40 °C for 24 hours, monitoring the reaction progress by TLC.
3. Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired Michael adduct.
4. Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Proposed Catalytic Cycle
The asymmetric induction in the this compound-catalyzed Michael addition is believed to occur through a well-organized transition state where the chiral catalyst coordinates to both the Michael acceptor and the Michael donor, directing the nucleophilic attack to one of the enantiotopic faces of the acceptor.
Conclusion
The selection of the optimal this compound derivative for a specific asymmetric Michael addition requires careful consideration of both steric and electronic factors. While unsubstituted this compound provides a good starting point and has been shown to be effective in many cases, substituted derivatives can offer enhanced reactivity and enantioselectivity. This guide provides a foundation for researchers to navigate the diverse landscape of this compound-based catalysts and to design more efficient and selective asymmetric transformations. Further systematic studies directly comparing a wider range of this compound derivatives under identical conditions would be invaluable for the rational design of next-generation chiral catalysts.
References
A Researcher's Guide to the Validation of Kinetic Resolution Experiments Using BINOL
For researchers, scientists, and drug development professionals, the efficient synthesis of enantiomerically pure compounds is a critical challenge. Kinetic resolution, a key technique for separating enantiomers, relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. Among the vast array of chiral catalysts, BINOL (1,1'-bi-2-naphthol) and its derivatives have emerged as a powerful and versatile class of ligands and catalysts for a wide range of enantioselective transformations.
This guide provides a comprehensive overview of the validation of kinetic resolution experiments using this compound, offering a comparison with alternative methods and presenting supporting experimental data. Detailed protocols and visual workflows are included to facilitate the practical application of these methodologies in the laboratory.
Comparing Kinetic Resolution Methods: this compound vs. Alternatives
The success of a kinetic resolution is primarily evaluated by its selectivity factor (s), which quantifies the ratio of the reaction rates of the two enantiomers. A higher selectivity factor indicates a more efficient resolution. The choice of catalyst is paramount in achieving high selectivity. Below is a comparison of this compound-based methods with other common strategies for the kinetic resolution of various substrates.
| Substrate Class | Catalyst/Method | Catalyst Loading (mol%) | Solvent | Time (h) | Conv. (%) | ee (%) (unreacted SM) | Selectivity Factor (s) | Reference |
| Axially Chiral Biaryls (BINOLs) | (R)-BINOL-derived phase-transfer catalyst | 10 | Toluene/H₂O | 36 | 54 | >99 | 34 | [1][2][3] |
| Fu's Chiral DMAP Analog | 10 | CH₂Cl₂ | 12 | 52 | 99 | up to 38 | [2] | |
| Pd-catalyzed alcoholysis with (-)-sparteine | 5 | Dioxane | 24 | 50 | 98 | 36 | [2] | |
| Secondary Alcohols | Ti(Oi-Pr)₄/(S)-BINOL | 10 | CH₂Cl₂ | 4 | 50 | 98 | 77 | |
| Lipase (e.g., Novozym 435) | - | Toluene | 24 | 50 | >99 | >200 | ||
| (DHQD)₂PHAL (Sharpless AD) | 1 | t-BuOH/H₂O | 12 | 50 | 99 | >100 | ||
| Allylic Alcohols | Chiral this compound-based alkoxides | 10 | Toluene | 24 | 50 | up to 99 | >200 | [4][5] |
| Vanadium-BINOL complex | 5 | CH₂Cl₂ | 24 | 50 | 98 | 80 |
Note: Conversion (Conv.) and enantiomeric excess (ee) are often targeted at or around 50% conversion to optimize for both high ee of the unreacted starting material and reasonable yield. The selectivity factor (s) is a more absolute measure of the kinetic resolution's efficiency.
Experimental Protocols
Accurate validation of kinetic resolution experiments requires meticulous experimental execution and analysis. Below are detailed methodologies for a representative this compound-catalyzed kinetic resolution and the subsequent analysis of its outcome.
General Protocol for Kinetic Resolution of a Racemic Secondary Alcohol using a Ti(Oi-Pr)₄/BINOL Complex
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-BINOL (0.2 mmol, 20 mol%).
-
Add anhydrous and degassed dichloromethane (CH₂Cl₂, 5 mL).
-
Stir the solution at room temperature and add titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.1 mmol, 10 mol%).
-
Stir the resulting mixture at room temperature for 1 hour to pre-form the chiral catalyst.
-
-
Kinetic Resolution Reaction:
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the racemic secondary alcohol (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Add the acylating agent (e.g., acetic anhydride, 0.6 mmol, 0.6 equiv) dropwise. Note: The sub-stoichiometric amount of the acylating agent is crucial for achieving a conversion of around 50%.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Once the desired conversion is reached (typically around 50%), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
-
Work-up and Purification:
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the unreacted alcohol from the acylated product.
-
Determination of Enantiomeric Excess (ee) and Conversion
-
Conversion Determination:
-
Conversion can be calculated from the isolated yields of the unreacted starting material and the product.
-
Alternatively, a more accurate determination can be made by analyzing the crude reaction mixture using GC or ¹H NMR spectroscopy with an internal standard.
-
-
Enantiomeric Excess (ee) Determination:
-
The enantiomeric excess of the unreacted alcohol and the product is determined using chiral HPLC or chiral GC.[1][3][6]
-
A suitable chiral stationary phase (e.g., Chiralcel OD-H, AD-H) and mobile phase must be selected to achieve baseline separation of the enantiomers.
-
The ee is calculated using the formula: ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100 , where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
-
Calculation of the Selectivity Factor (s):
-
The selectivity factor (s) is a measure of the effectiveness of the kinetic resolution and can be calculated using the conversion (c) and the enantiomeric excess of the recovered starting material (eeₛ) or the product (eeₚ).[7]
-
A common formula for a first-order kinetic resolution is: s = ln[1 - c(1 + eeₚ)] / ln[1 - c(1 - eeₚ)] or s = ln[(1 - c)(1 - eeₛ)] / ln[(1 - c)(1 + eeₛ)] .[8]
-
Visualizing the Workflow and Logic
To better understand the process of validating a kinetic resolution experiment, the following diagrams illustrate the experimental workflow and the logical steps involved in determining the success of the resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. Practical and Scalable Kinetic Resolution of BINOLs Mediated by a Chiral Counterion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Kinetic Resolution of Allylic Alcohol with Chiral this compound-Based Alkoxides: A Combination of Experimental and Theoretical Studies. | Semantic Scholar [semanticscholar.org]
- 5. Kinetic Resolution of Allylic Alcohol with Chiral this compound-Based Alkoxides: A Combination of Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
assessing the scalability of BINOL-catalyzed processes
An Objective Guide to the Scalability of BINOL-Catalyzed Processes
Introduction
1,1'-Bi-2-naphthol (this compound) is a cornerstone of asymmetric catalysis, a "privileged chiral catalyst" framework that has enabled the synthesis of countless enantiomerically pure compounds crucial to the pharmaceutical and fine chemical industries.[1][2] Its axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthyl rings, creates a well-defined chiral environment for a vast range of transformations.[3][4] However, as drug development and chemical manufacturing progress from laboratory research to industrial production, the scalability of these catalytic processes becomes a critical concern.
This guide provides an objective comparison of this compound-catalyzed processes against viable alternatives, focusing on key performance indicators that dictate their feasibility on a larger scale. We will examine experimental data for catalyst loading, turnover number (TON), turnover frequency (TOF), and overall process efficiency, providing researchers and drug development professionals with the data needed to make informed decisions for scalable asymmetric synthesis.
Performance Comparison: this compound vs. Alternatives
The scalability of a catalytic process is determined by its efficiency and robustness. Key metrics include catalyst loading (the amount of catalyst required), yield, and enantioselectivity (ee%). While this compound itself is highly effective, derivatives such as H8-BINOL and vaulted biaryls (VANOL, VAPOL) have been developed to overcome limitations in certain reactions.[5]
Asymmetric Diels-Alder Reaction
In the asymmetric Diels-Alder reaction, vaulted biaryl ligands like VAPOL have demonstrated significantly higher enantioselectivity compared to traditional this compound-derived catalysts.
| Catalyst System | Reaction | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R)-BINOL-AlEt₂Cl | Cyclopentadiene + Acrolein | 10 | High | 13-41 | |
| (R)-VAPOL-AlEt₂Cl | Cyclopentadiene + Acrolein | 10 | 91 | 95 (exo) |
Asymmetric Imine Aldol Reaction
Similarly, in the imine aldol reaction to produce chiral β-amino esters, catalysts derived from VANOL and VAPOL can offer superior asymmetric induction compared to their this compound counterparts.
| Catalyst System | Reaction | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| Zr-BINOL | Imine + Silyl Ketene Acetal | 10 | 94 | 68 | |
| Zr-VANOL | Imine + Silyl Ketene Acetal | 10 | 95 | 94 | |
| Zr-VAPOL | Imine + Silyl Ketene Acetal | 10 | 93 | 96 |
Asymmetric Aryl Transfer to Aldehydes
For aryl transfer reactions, modified this compound derivatives like H8-BINOL have proven to be highly efficient, enabling reactions to be scaled up with low catalyst loading without a loss in yield or enantioselectivity.[5]
| Catalyst System | Reaction | Scale | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |
| (R)-H8-BINOL / Ti(OiPr)₄ | Aldehyde + Aryl Grignard | 10 mmol | 0.5 | >95 | >95 | [5] |
Key Scalability Parameters: TON and TOF
Turnover Number (TON) represents the number of moles of substrate that one mole of catalyst can convert before becoming inactive. Turnover Frequency (TOF) is the TON per unit of time, measuring the catalyst's speed.[6] High TON and TOF values are critical for industrial applications as they signify a more efficient and cost-effective process.[7][8]
Calculating TON and TOF:
For example, a reaction using 0.01 mol of catalyst to convert 1 mol of reactant with a 90% yield over 5 hours would have:
Achieving high TONs often involves optimizing reaction conditions and may require low catalyst loadings, as demonstrated in gram-scale syntheses where catalyst efficiency is paramount.[10]
Visualizing Catalytic Processes
General Workflow for Assessing Catalyst Scalability
The following diagram outlines a logical workflow for evaluating the scalability of a this compound-catalyzed process, from initial screening to large-scale implementation.
Caption: Logical workflow for evaluating catalyst scalability.
Proposed Catalytic Cycle for a this compound-Metal Complex
Understanding the catalytic cycle is crucial for optimization. This diagram illustrates a general cycle for a this compound-metal catalyzed reaction, such as an asymmetric aldol addition.[11]
Caption: Proposed catalytic cycle for an asymmetric aldol reaction.
Experimental Protocols
Reproducibility is key in scaling chemical processes. The following are generalized protocols for conducting this compound-catalyzed reactions, based on common laboratory procedures for Michael and aldol additions.[3][11]
Protocol 1: In-Situ Preparation of a Chiral this compound-Titanium Catalyst
This protocol describes the common procedure for generating the active chiral Lewis acid catalyst in situ.
Materials:
-
(S)-BINOL or other chiral diol ligand
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) or Titanium(IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Powdered 4 Å molecular sieves
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert argon atmosphere, add the chiral ligand (e.g., (S)-BINOL, 0.12 mmol) and powdered 4 Å molecular sieves (250 mg).
-
Add anhydrous solvent (e.g., DCM, 5 mL) and stir the resulting suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add the titanium source (e.g., Ti(Oi-Pr)₄, 0.1 mmol) dropwise to the ligand solution.
-
Stir the mixture at this temperature for 30-60 minutes to allow for complex formation. The formation of the active catalyst is often indicated by a color change (e.g., to a yellow solution).
-
This catalyst solution is now ready for direct use in the subsequent asymmetric reaction.
Protocol 2: General Procedure for an Asymmetric Addition Reaction
This procedure outlines the addition of a nucleophile to an electrophile catalyzed by the pre-formed this compound-metal complex.
Procedure:
-
Cool the freshly prepared catalyst solution to the optimized reaction temperature (e.g., -78 °C for aldol reactions, -40 °C for Michael additions).[3][11]
-
Add the electrophile (e.g., benzaldehyde or 2-cyclohexen-1-one, 1.0 mmol) to the catalyst solution and stir for 15-30 minutes to ensure coordination.
-
Slowly add the nucleophile (e.g., a silyl enol ether or diethyl malonate, 1.2 mmol) dropwise over 10-15 minutes.
-
Stir the reaction mixture at this temperature, monitoring its progress by Thin-Layer Chromatography (TLC). Reaction times can range from several hours to 24 hours.
-
Upon completion, quench the reaction at low temperature by adding a saturated aqueous solution of NaHCO₃ or NH₄Cl (10 mL).
-
Allow the mixture to warm to room temperature and perform an aqueous work-up. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
While this compound remains a foundational ligand in asymmetric catalysis, assessing its scalability requires a critical evaluation of performance metrics against its advanced derivatives and alternative catalyst systems. For certain transformations, such as the Diels-Alder reaction, vaulted biaryls like VANOL and VAPOL may offer a more direct path to high enantioselectivity on a larger scale. For others, derivatives like H8-BINOL provide a route to lower catalyst loadings and improved efficiency.[5] By focusing on quantitative data, including yield, enantioselectivity, and catalyst turnover rates, and by employing standardized, reproducible protocols, researchers can effectively bridge the gap between laboratory discovery and industrial application.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Turnover number - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Privileged Chiral Ligands: Benchmarking BINOL Catalysts
In the landscape of asymmetric catalysis, the quest for efficient and selective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical endeavor in drug development and fine chemical production. Among the pantheon of "privileged" chiral ligands, 1,1'-bi-2-naphthol (BINOL) has long been a cornerstone, demonstrating remarkable versatility and efficacy in a wide array of stereoselective transformations. This guide provides an objective comparison of this compound-based catalysts against other prominent classes of chiral ligands, including Salen, TADDOL, DuPhos, and Josiphos. By presenting available experimental data, this resource aims to assist researchers, scientists, and drug development professionals in making informed decisions for catalyst selection.
Performance Benchmark: this compound in Asymmetric Catalysis
This compound's axial chirality, arising from restricted rotation around the C-C bond connecting the two naphthalene rings, creates a well-defined and tunable chiral environment around a metal center. This has led to its successful application in a multitude of asymmetric reactions, often affording high levels of enantioselectivity.
Asymmetric Hydrogenation: A Comparative Analysis
Asymmetric hydrogenation is a fundamental transformation for the synthesis of chiral alcohols, amines, and other saturated compounds. While DuPhos and Josiphos ligands are often the go-to choices for the hydrogenation of various olefins and ketones, this compound-derived phosphine and phosphite ligands have also demonstrated considerable success.
| Reaction Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Hydrogenation of β-Keto Esters | Methyl acetoacetate | Ru(II)-BINAP | >95 | 99 (R) | [1] |
| Methyl (Z)-α-Acetamidocinnamate | [Rh(COD)₂]BF₄ / (R,R)-DIPAMP | >95 | 95 (R) | [2] | |
| Methyl (Z)-α-Acetamidocinnamate | [Rh(COD)₂]OTf / (R,R)-DuPhos | 100 | >99 (R) | [2] | |
| Asymmetric Hydrogenation of Imines | N-(1-(4-methoxyphenyl)ethylidene)aniline | Ir-Josiphos | - | 79 | [3] |
Asymmetric Diels-Alder Reaction: A Comparison with TADDOL
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with multiple stereocenters. Both this compound and TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) have been extensively used as chiral Lewis acid catalysts for this transformation.
| Reaction Type | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Hetero-Diels-Alder | Benzaldehyde | Danishefsky's diene | (R,R)-1-Naphthyl-TADDOL | - | ≥95 |[4] | | Diels-Alder | N-Acryloyl-2-oxazolidinone | Cyclopentadiene | this compound-AlCl₃ | 89 | 97 |[5] |
Asymmetric Epoxidation: this compound vs. Salen Ligands
Chiral epoxides are versatile intermediates in organic synthesis. The Jacobsen-Katsuki epoxidation, employing chiral Salen-manganese complexes, is a benchmark for the asymmetric epoxidation of unfunctionalized olefins. This compound-derived catalysts have also been developed for this transformation, particularly for allylic alcohols.
| Reaction Type | Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Asymmetric Epoxidation | Styrene | (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | - | 86 | [6] |
| Asymmetric Epoxidation | cis-β-Methylstyrene | (R,R)-Mn(Salen)Cl (Jacobsen's Catalyst) | - | 88 | [6] |
| Asymmetric Epoxidation of Allylic Alcohols | Geraniol | VO(OPrⁱ)₃ / this compound-derived hydroxamic acid | - | 94 | [7] |
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): A Comparison with Josiphos
The Tsuji-Trost reaction is a versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. Chiral phosphine ligands are crucial for achieving high enantioselectivity. Both this compound-derived phosphites/phosphoramidites and ferrocene-based ligands like Josiphos have proven to be highly effective.
| Reaction Type | Substrate | Nucleophile | Catalyst System | Yield (%) | ee (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Asymmetric Allylic Alkylation | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | Pd / TADDOL-derived phosphoramidite | - | up to 99 |[8] | | Asymmetric Allylic Alkylation | (E)-1,3-Diphenylallyl acetate | Dimethyl malonate | Pd / this compound-derived phosphoramidite | - | up to 84 |[9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and advancement of catalytic systems. Below are representative experimental protocols for asymmetric reactions catalyzed by this compound and other privileged ligands.
(R)-BINOL-LiAlH₄ (BINAL-H) Catalyzed Asymmetric Reduction of a Ketone
This protocol describes the in-situ preparation of the BINAL-H reagent and its use in the enantioselective reduction of a prochiral ketone.
Catalyst Preparation (in situ):
-
To a flame-dried, argon-purged flask, add a 1.0 M solution of LiAlH₄ in THF (1.1 mmol).
-
Cool the solution to 0 °C.
-
Add a solution of anhydrous ethanol (1.0 mmol) in 2 mL of THF dropwise.
-
Stir for 15 minutes at 0 °C.
-
Add a solution of (R)-BINOL (1.0 mmol) in 5 mL of THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. The clear solution of the (R)-BINAL-H reagent is now ready for use.
Reaction Execution:
-
Cool the BINAL-H solution to -78 °C.
-
Add a solution of the ketone (1.0 mmol) in 3 mL of THF dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 3 hours.
Work-up and Isolation:
-
Quench the reaction at -78 °C by the slow, dropwise addition of methanol (2 mL).
-
Allow the mixture to warm to room temperature.
-
Add 15 mL of 1 M hydrochloric acid (HCl).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the product by chromatography.
(R,R)-TADDOL Catalyzed Asymmetric Hetero-Diels-Alder Reaction
This protocol details the use of a TADDOL-derived Lewis acid for the enantioselective cycloaddition of a diene to an aldehyde.
Catalyst and Reagent Preparation:
-
To a flame-dried, argon-purged reaction tube, add (R,R)-α,α,α',α'-Tetra(1-naphthyl)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (1-Naphthyl-TADDOL) (0.10 mmol).
-
Add 5.0 mL of anhydrous toluene via syringe.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
Reaction Execution:
-
Add the aldehyde (1.0 mmol) to the cooled catalyst solution via syringe.
-
Stir the mixture for 10 minutes at -78 °C.
-
Add 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene (Danishefsky's diene) (1.5 mmol) dropwise over 5 minutes.
-
Stir the reaction at -78°C and monitor its progress by TLC.
Work-up and Isolation:
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by flash chromatography.
Jacobsen's Catalyst for Asymmetric Epoxidation of Styrene
This protocol outlines the use of a chiral Salen-manganese complex for the enantioselective epoxidation of an olefin.[4][10][11]
Reaction Setup:
-
Dissolve styrene (0.5 g) and Jacobsen's catalyst (10 mol %) in 5 mL of CH₂Cl₂ in a 50 mL Erlenmeyer flask equipped with a stir bar.
-
In a separate container, add 5 mL of 0.05 M Na₂HPO₄ to 12.5 mL of commercial household bleach. Adjust the pH to 11.3 with 1 M NaOH.
-
Add the buffered bleach solution to the flask containing the alkene and catalyst.
-
Stir the biphasic mixture vigorously at room temperature.
Monitoring and Work-up:
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the epoxide by flash chromatography.
Asymmetric Hydrogenation using a Rh-DuPhos Catalyst
This protocol describes a typical procedure for the asymmetric hydrogenation of an enamide using a [Rh(DuPhos)(COD)]BF₄ catalyst.
Catalyst Preparation (in situ):
-
In a glovebox, charge a Schlenk flask with [Rh(COD)₂]BF₄ (1 mol%) and (R,R)-Me-DuPhos (1.1 mol%).
-
Add anhydrous, degassed methanol and stir at room temperature for 15-30 minutes.
Hydrogenation:
-
Prepare a solution of the enamide substrate in anhydrous, degassed methanol.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with argon.
-
Add the catalyst solution to the autoclave via cannula.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3 atm) and stir the reaction at room temperature.
Work-up and Analysis:
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Determine the enantiomeric excess of the crude product by chiral HPLC or GC.
-
Purify the product by chromatography if necessary.
Palladium-Catalyzed Asymmetric Allylic Alkylation with a Josiphos Ligand
This protocol outlines a general procedure for the Pd-catalyzed AAA using a Josiphos-type ligand.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃] (2.5 mol%) and the Josiphos ligand (e.g., (R,S)-Josiphos, 5.5 mol%) to a Schlenk tube.
-
Add the allylic substrate (1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv).
-
Add a base (e.g., BSA, 1.3 equiv) and a suitable anhydrous solvent (e.g., THF).
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor by TLC.
Work-up and Analysis:
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizing Asymmetric Catalysis Workflows and Concepts
To further aid in the understanding of the processes involved in asymmetric catalysis, the following diagrams illustrate a general experimental workflow and a conceptual catalytic cycle.
Conclusion
The selection of a chiral ligand is a critical parameter in the development of an effective asymmetric transformation. While this compound remains a highly versatile and successful ligand scaffold, this guide demonstrates that other privileged ligands such as Salen, TADDOL, DuPhos, and Josiphos offer compelling, and in some cases, superior alternatives for specific applications. The provided data and protocols serve as a starting point for researchers to navigate the complex landscape of chiral catalysts. Ultimately, the optimal ligand for a given reaction will depend on a multitude of factors including the substrate, metal, and reaction conditions, underscoring the continued importance of empirical screening and rational catalyst design in the field of asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Josiphos ligands - Wikipedia [en.wikipedia.org]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed asymmetric allylic alkylation of electron-deficient pyrroles with meso electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (S)-(R)-JOSIPHOS Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. mmore500.com [mmore500.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of BINOL: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 1,1'-Bi-2-naphthol (BINOL), a chiral ligand widely used in asymmetric synthesis. Adherence to these protocols is essential for the safety of laboratory personnel, the protection of the environment, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE).
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, such as nitrile, inspected before use.
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.
All handling of this compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
This compound is classified as a hazardous waste and, in some contexts, is very toxic to aquatic organisms; therefore, it must not be disposed of down the drain or in regular municipal trash.[1] The mandated method for disposal is through a licensed professional waste disposal service.[1][2]
1. Waste Identification and Classification:
-
Pure, unreacted this compound and materials heavily contaminated with this compound should be classified as hazardous organic waste.
-
Solutions containing this compound should be categorized based on the solvent. For instance, solutions in halogenated solvents should be disposed of as halogenated organic waste, while solutions in non-halogenated solvents should be disposed of as non-halogenated organic waste.
2. Waste Segregation:
-
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3]
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents.[1]
-
Keep acidic and basic waste streams separate.
-
Halogenated and non-halogenated organic wastes must be collected in separate, designated containers.[4]
3. Containerization:
-
Use a designated, leak-proof, and sealable hazardous waste container.[1] The container must be chemically compatible with this compound and any solvents present. High-density polyethylene (HDPE) or glass containers are generally suitable for organic waste.
-
Ideally, reuse the original container if it is in good condition.[5]
-
Do not overfill containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion.
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
Identify the contents, including "(R)-BINOL" or "(S)-BINOL," and list all other components, including solvents and their approximate concentrations.
-
Include the relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[5]
5. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from heat, ignition sources, and incompatible chemicals.[1]
6. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1][2]
-
Provide them with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).[1]
7. Disposal of Empty Containers:
-
To be considered "empty" by regulatory standards, containers that held this compound may need to be triple-rinsed with a suitable solvent.[1]
-
The rinsate must be collected and disposed of as hazardous waste.[1]
-
Once properly decontaminated, the empty container can often be disposed of through regular laboratory glass or plastic recycling, depending on institutional policies.
Quantitative Hazard and Transportation Data
The following table summarizes key quantitative data for this compound to facilitate proper handling and disposal.
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 3); Skin irritation (Category 2); Eye irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory system | [4][5] |
| Hazard Statements | H301: Toxic if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation | [4][5][6] |
| UN Number | UN2811 | [4][7] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (1,1'-Bi-2-naphthol) | [4][7] |
| Transport Hazard Class | 6.1 | [4][5][7] |
| Packing Group | III | [4][7] |
Experimental Protocols
The procedures outlined in this guide are based on standard laboratory safety protocols and hazardous waste management regulations. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure a seamless and safe workflow from experiment initiation to waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound waste.
References
Essential Safety and Handling Guide for 1,1'-Bi-2-naphthol (BINOL)
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BINOL. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
1,1'-Bi-2-naphthol, commonly known as this compound, is a versatile chiral ligand used in asymmetric synthesis. However, it presents several health hazards that necessitate careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as toxic if swallowed, a cause of serious eye irritation, and a potential skin and respiratory irritant.[1][2]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Statement | Prevalence in Sources |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | 96.2%[1] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | 98.1%[1] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | 15.1%[1][2] |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation | 11.3%[1] |
Personal Protective Equipment (PPE) Selection
A conservative approach to PPE is recommended for all work involving this compound. The selection of appropriate PPE is contingent on the specific task being performed, including the physical form of the chemical (solid or solution) and the potential for exposure.
Core PPE Requirements:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] A face shield may be required for tasks with a high risk of splashing.[3][5]
-
Hand Protection : Chemical-resistant gloves, such as nitrile, are essential.[3] Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[3][6]
-
Body Protection : A lab coat or impervious clothing is necessary to prevent skin contact.[3][4] For tasks with a higher risk of contamination, disposable gowns with tight-fitting cuffs are recommended.[7]
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator or equivalent should be used.[3][4] All handling of solid this compound should occur in a well-ventilated area, preferably a chemical fume hood.[3]
PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: Logical workflow for selecting appropriate Personal Protective Equipment (PPE) for handling this compound.
Operational and Disposal Plans
Safe handling and disposal are critical to mitigate the risks associated with this compound.
Step-by-Step Handling Protocols
1. Preparation and Area Setup:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood.[3]
-
Ensure all necessary PPE is available and inspected.[6]
-
Keep an appropriate spill kit and emergency contact information readily accessible.
2. Handling Solid (Powder) this compound:
-
Don PPE : Before handling, put on a lab coat, chemical safety goggles, and chemical-resistant gloves.[3] If weighing or transferring powder where dust may be generated, a NIOSH-approved respirator is required.[3][4]
-
Conduct Work : Perform all manipulations within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Avoid Dust : Handle the material carefully to avoid generating dust.[4]
3. Preparing this compound Solutions:
-
Don PPE : Wear a lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Procedure : Slowly add the solvent to the solid this compound to prevent splashing. Ensure adequate ventilation, such as in a fume hood.
4. Doffing PPE:
-
Remove protective equipment carefully to avoid cross-contamination.
-
Dispose of contaminated gloves and other disposable items in a designated hazardous waste container.[3][6]
-
Wash hands and forearms thoroughly after handling is complete.[2]
Emergency Procedures: Spill Response
In the event of a spill, a clear and immediate response is necessary to ensure personnel safety and contain the material.
Spill Response Workflow
Caption: Step-by-step workflow for responding to a this compound spill in a laboratory setting.
Spill Cleanup Protocol:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if necessary.[8]
-
Assess : Determine the extent of the spill. Do not attempt to clean up a large spill without proper training and equipment.
-
Protect Yourself : Put on the appropriate PPE, including respiratory protection, double gloves, a lab coat, and eye protection.[8]
-
Containment : For solid spills, carefully sweep or scoop the material. For liquid spills, contain and collect the spillage with a non-combustible, absorbent material like sand, earth, or vermiculite.[8] Avoid generating dust.[4]
-
Collection : Place the contained material into a clearly labeled, sealed container for disposal.[8]
-
Decontamination : Clean the affected area thoroughly.
-
Disposal : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Waste Disposal Plan
This compound is considered hazardous and, in some contexts, very toxic to aquatic organisms; therefore, it must be disposed of as hazardous waste.[3]
-
Primary Disposal Method : All this compound waste, including contaminated materials, must be disposed of through a licensed professional waste disposal service.[3][8]
-
Containerization : Store waste in a clearly labeled, leak-proof container that can be tightly sealed.[3] The label must identify the contents as "(S)- or (R)-1,1'-Bi-2,2'-naphthol Waste" and display the relevant hazard pictograms.[3]
-
Segregation : Keep this compound waste separate from incompatible materials such as strong oxidizing agents.[3]
-
Prohibition : Under no circumstances should this chemical or its containers be disposed of down the drain or in regular municipal trash.[3] Empty containers may need to be triple-rinsed, with the rinsate collected as hazardous waste.[3]
References
- 1. This compound | C20H14O2 | CID 11762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. hako.com [hako.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
